molecular formula C16H12O6 B1673277 Kalafungin CAS No. 11048-15-0

Kalafungin

Numéro de catalogue: B1673277
Numéro CAS: 11048-15-0
Poids moléculaire: 300.26 g/mol
Clé InChI: XUWPJKDMEZSVTP-LTYMHZPRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Kalafungin is a benzoisochromanequinone.
Kalamycin has been reported in Streptomyces rosa, Streptomyces, and other organisms with data available.
nanaomycin D from Streptomyces rosa & is enantiomer of this compound;  RN given refers to (3aR-(3aalpha,5alpha,11balpha))-isomer;  see also nanaomycin C;  structure of this compound in first source;  structure of nanaomycin in second source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

11048-15-0

Formule moléculaire

C16H12O6

Poids moléculaire

300.26 g/mol

Nom IUPAC

(11R,15R,17R)-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione

InChI

InChI=1S/C16H12O6/c1-6-11-13(16-9(21-6)5-10(18)22-16)14(19)7-3-2-4-8(17)12(7)15(11)20/h2-4,6,9,16-17H,5H2,1H3/t6-,9-,16+/m1/s1

Clé InChI

XUWPJKDMEZSVTP-LTYMHZPRSA-N

SMILES isomérique

C[C@@H]1C2=C([C@@H]3[C@H](O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O

SMILES canonique

CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Kalafungin;  Antibiotic U-19,718;  U 19718;  U19718;  U-19718

Origine du produit

United States

Foundational & Exploratory

Kalafungin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces tanashiensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kalafungin, a benzoisochromanequinone antibiotic, was first isolated from the soil bacterium Streptomyces tanashiensis in the 1960s.[1][2] It exhibits a broad spectrum of antimicrobial activity against various pathogenic fungi, yeasts, protozoa, and gram-positive bacteria.[2][3][4] This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological activity of this compound. Detailed experimental protocols for the fermentation of Streptomyces tanashiensis, extraction and purification of this compound, and its characterization are presented. Furthermore, this guide summarizes the quantitative data and discusses the biosynthetic pathway of this promising antimicrobial agent.

Discovery and Biological Activity

This compound was first reported as a new antimicrobial agent produced by Streptomyces tanashiensis strain Kala UC-5063.[2][3] It is a chemically stable, nonpolyene compound with significant in vitro inhibitory activity against a variety of pathogens.[2][3] In addition to its antimicrobial properties, this compound has been reported to possess antitumor activity.[5] More recently, it has been identified as a β-lactamase inhibitor, suggesting its potential use in combination therapies to combat antibiotic resistance.[6][7] The IC50 value of this compound against β-lactamase has been calculated as 225.37 ± 1.95 μM.[6][7]

Fermentation for this compound Production

While the original fermentation protocols for Streptomyces tanashiensis are not extensively detailed in the initial literature, subsequent studies on other this compound-producing Streptomyces species provide a robust framework for its production. A statistical optimization study on a marine-derived Streptomyces sp. SBRK1 identified key parameters for maximizing this compound yield.[8]

Optimized Fermentation Protocol (Streptomyces sp. SBRK1)

This protocol is based on the optimized conditions for this compound production in solid-state fermentation.[8]

Medium Composition (AIM Medium):

ComponentConcentration (g/L)
Soluble Starch10.0 - 30.0
KNO₃1.0
K₂HPO₄0.5
MgSO₄·7H₂O0.5
NaCl1.0
FeSO₄·7H₂O0.01
Agar20.0
Distilled Water1 L

Fermentation Conditions:

ParameterOptimal Value
pH7.0
Temperature29°C
Incubation Period8 days
Salinity (NaCl)0.1%

Note: The optimal starch concentration was found to be a key variable and may require further optimization depending on the specific strain.[8]

Extraction and Purification of this compound

The following is a general protocol for the extraction and purification of this compound from the fermentation broth of Streptomyces tanashiensis.

Extraction
  • Harvesting: After the fermentation period, the culture broth is harvested.

  • Solvent Extraction: The whole broth is extracted with an equal volume of a suitable organic solvent, such as ethyl acetate or chloroform, with vigorous shaking.

  • Phase Separation: The organic and aqueous phases are separated. The extraction process is typically repeated three times to ensure complete recovery of this compound.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

The crude extract is subjected to chromatographic techniques for purification.

Column Chromatography:

  • Stationary Phase: Silica gel (60-120 mesh) is commonly used.

  • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol. The fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Fraction Pooling: Fractions containing pure this compound, as identified by TLC, are pooled and the solvent is evaporated.

High-Performance Liquid Chromatography (HPLC):

For final purification, Reverse-Phase HPLC (RP-HPLC) can be utilized.

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system.

  • Detection: UV detection at approximately 275 nm is used to monitor the elution of this compound.[8]

Structural Elucidation and Physicochemical Properties

The structure of this compound has been elucidated using various spectroscopic techniques.

Spectroscopic Data

Table 1: Spectroscopic Data for this compound

TechniqueData
UV-Vis (in Methanol) λmax at 215, 258, and 430 nm
Infrared (IR) Characteristic absorptions for hydroxyl, carbonyl, and aromatic groups.
Mass Spectrometry (MS) Molecular Weight: 300.26 g/mol
¹H NMR (CDCl₃) δ 1.57 (d, 3H), 2.71 (dd, 1H), 2.98 (dd, 1H), 4.70 (m, 1H), 5.10 (q, 1H), 5.27 (d, 1H), 7.31 (d, 1H), 7.68 (t, 1H), 7.70 (d, 1H), 11.82 (s, 1H)
¹³C NMR (CDCl₃) δ 18.5, 36.8, 66.2, 66.4, 68.6, 114.8, 119.7, 124.8, 131.4, 135.1, 137.1, 149.7, 161.8, 173.9, 181.4, 187.0
Physicochemical Properties
  • Appearance: Yellow, crystalline solid.

  • Solubility: Soluble in chloroform, acetone, and ethyl acetate; sparingly soluble in methanol and ethanol; and insoluble in water and hexane.

  • Stability: this compound is a chemically stable compound.[2][3] However, detailed studies on its stability under various pH and temperature conditions are not extensively reported in the literature. General stability testing guidelines for antibiotics suggest that storage at -70°C is recommended for long-term stability.[9][10]

Antimicrobial Spectrum

This compound has demonstrated a broad range of antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various microorganisms.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismMIC (µg/mL)
Bacillus subtilis0.1
Staphylococcus aureus0.2
Sarcina lutea0.1
Candida albicans1.0
Saccharomyces cerevisiae1.0
Aspergillus niger>100
Penicillium notatum10
Trichophyton mentagrophytes1.0
Escherichia coli>100
Pseudomonas aeruginosa>100
Salmonella schottmuelleri>100

Data compiled from early discovery papers. Further comprehensive studies are warranted.

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces tanashiensis follows a type II polyketide synthase (PKS) pathway.[11] The biosynthetic gene cluster for this compound has not been fully characterized in S. tanashiensis, but studies involving mutants and cosynthesis experiments with actinorhodin-producing Streptomyces coelicolor have shown that the early steps of their biosynthetic pathways are similar.[11] However, the entire biosynthetic pathways are not identical.[11] The proposed pathway involves the iterative condensation of acetate units to form a poly-β-keto chain, which then undergoes a series of cyclization, aromatization, and tailoring reactions to yield the final this compound molecule. Dihydrothis compound is a key intermediate in this process.[11]

Visualizations

Kalafungin_Isolation_Workflow This compound Isolation and Purification Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Fermentation of Streptomyces tanashiensis Harvest Harvest Culture Broth Fermentation->Harvest SolventExtraction Solvent Extraction (Ethyl Acetate/Chloroform) Harvest->SolventExtraction Concentration Concentration of Organic Phase SolventExtraction->Concentration ColumnChromatography Silica Gel Column Chromatography Concentration->ColumnChromatography TLC TLC Analysis of Fractions ColumnChromatography->TLC Pooling Pooling of Pure Fractions TLC->Pooling HPLC RP-HPLC Purification Pooling->HPLC Purethis compound Pure this compound HPLC->Purethis compound

Caption: Workflow for the isolation and purification of this compound.

Kalafungin_Biosynthesis_Overview Simplified Overview of this compound Biosynthesis Acetate Acetate Units PKS Type II Polyketide Synthase (PKS) Acetate->PKS PolyketideChain Poly-β-keto Chain PKS->PolyketideChain AromataseCyclase Aromatase/Cyclase PolyketideChain->AromataseCyclase Intermediate Aromatic Intermediate AromataseCyclase->Intermediate TailoringEnzymes Tailoring Enzymes (e.g., Oxygenases, Reductases) Intermediate->TailoringEnzymes This compound This compound TailoringEnzymes->this compound

Caption: Simplified overview of the this compound biosynthetic pathway.

Conclusion

This compound remains a compound of significant interest due to its broad-spectrum antimicrobial and potential anticancer activities. This technical guide provides a comprehensive resource for researchers and drug development professionals, detailing the methodologies for its production, isolation, and characterization. Further research is warranted to fully elucidate the biosynthetic pathway in Streptomyces tanashiensis, conduct more extensive antimicrobial susceptibility testing, and explore its therapeutic potential in preclinical and clinical settings. The development of more efficient fermentation and purification strategies will be crucial for the future exploitation of this promising natural product.

References

Kalafungin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalafungin is a naturally occurring polyketide antibiotic first isolated from the bacterium Streptomyces tanashiensis.[1][2][3][4] It belongs to the benzoisochromanequinone class of compounds and has garnered significant interest within the scientific community due to its broad-spectrum antimicrobial activity.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action. Detailed experimental protocols are also provided to facilitate further research and development.

Chemical Structure and Properties

This compound possesses a rigid tetracyclic ring system. Its chemical identity is well-established and characterized by the following identifiers:

  • IUPAC Name: (3aR,5R,11bR)-7-Hydroxy-5-methyl-3,3a,5,11b-tetrahydro-2H-benzo[g]furo[3,2-c]isochromene-2,6,11-trione[3]

  • CAS Number: 11048-15-0[3]

  • Molecular Formula: C₁₆H₁₂O₆[3]

  • Molecular Weight: 300.26 g/mol [3][5][6]

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Physical State Solid[5]
Melting Point Data not available
Solubility Soluble in DMSO and ethanol.[7][8] Insoluble in water.[7][8]
UV-Vis λmax 254 nm, 422 nm
LogP 1.171[5]

Spectroscopic Data

The structure of this compound has been elucidated using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Aromatic protons are expected in the δ 7.0-8.0 ppm region. The methyl group would likely appear as a doublet around δ 1.2-1.5 ppm. Protons on the tetracyclic core would resonate in the upfield region.

  • ¹³C NMR: Carbonyl carbons of the quinone and lactone moieties are expected to appear in the δ 170-220 ppm range. Aromatic carbons would resonate between δ 110-160 ppm. The aliphatic carbons of the ring system would be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

  • O-H stretching: A broad band around 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C=O stretching: Strong absorptions in the range of 1650-1750 cm⁻¹ for the quinone and lactone carbonyl groups.[9][10]

  • C=C stretching: Peaks in the 1450-1600 cm⁻¹ region due to the aromatic ring.[10]

  • C-O stretching: Absorptions between 1000-1300 cm⁻¹.

Biological Activity and Mechanism of Action

This compound exhibits a broad range of biological activities, including antibacterial and antifungal properties.[2] Its primary mechanism of action against bacteria is the inhibition of β-lactamase enzymes.[11]

β-lactamases are produced by bacteria and are a major mechanism of resistance to β-lactam antibiotics, such as penicillins and cephalosporins.[12][13] These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. This compound acts as an uncompetitive inhibitor of β-lactamase, meaning it binds to the enzyme-substrate complex.[11] This inhibition ultimately leads to the destruction of the bacterial cell membrane.[11]

The IC₅₀ value of this compound against β-lactamase has been reported to be 225.37 µM.[11]

Signaling Pathway

The biosynthesis of this compound in Streptomyces species involves a type II polyketide synthase (PKS) system.[14] This pathway is closely related to the biosynthesis of another well-known antibiotic, actinorhodin.[1][14] The core of the biosynthetic machinery involves the iterative condensation of malonyl-CoA extender units to form a poly-β-keto chain, which is then subjected to a series of tailoring reactions including cyclization and oxidation to yield the final this compound structure.[14]

The antibacterial action of this compound, through the inhibition of β-lactamase, disrupts the bacterial cell wall maintenance signaling pathway. A simplified representation of this inhibitory action is depicted below.

Kalafungin_Mechanism cluster_bacterium Bacterial Cell cluster_inhibition Beta_Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Inhibits Inactive_Antibiotic Inactive Antibiotic Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Prevents Beta_Lactamase β-Lactamase Beta_Lactamase->Beta_Lactam_Antibiotic Hydrolyzes This compound This compound This compound->Beta_Lactamase Inhibits

Caption: Mechanism of this compound's antibacterial action via β-lactamase inhibition.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces tanashiensis

This protocol is adapted from established methods for the isolation of natural products from Streptomyces.[2][15]

  • Fermentation: Inoculate a suitable production medium with a spore suspension of Streptomyces tanashiensis. Incubate the culture at 28-30°C for 7-10 days with shaking (200 rpm).

  • Extraction: After incubation, centrifuge the culture broth to separate the mycelium from the supernatant. Extract the supernatant with an equal volume of ethyl acetate three times. Combine the organic layers. The mycelium can also be extracted with acetone or methanol.

  • Concentration: Evaporate the combined organic extracts under reduced pressure to obtain a crude extract.

  • Chromatography:

    • Silica Gel Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol.

    • Sephadex LH-20 Chromatography: Further purify the active fractions using a Sephadex LH-20 column with methanol as the mobile phase.

    • High-Performance Liquid Chromatography (HPLC): Perform final purification using reversed-phase HPLC (C18 column) with a gradient of water and acetonitrile or methanol as the mobile phase.

  • Characterization: Confirm the identity and purity of the isolated this compound using NMR, MS, and IR spectroscopy.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[16][17][18][19]

  • Preparation of this compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of final concentrations. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterium or fungus) equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound remains a compound of significant interest for its potent antimicrobial properties. This technical guide has summarized its chemical structure, key physicochemical characteristics, and its mechanism of action as a β-lactamase inhibitor. The provided experimental protocols offer a foundation for researchers to further investigate its therapeutic potential. Future studies focusing on total synthesis, derivatization to improve efficacy and solubility, and detailed in vivo studies are warranted to fully explore the clinical utility of this compound and its analogs in combating infectious diseases.

References

An In-depth Technical Guide to the Kalafungin Biosynthesis Pathway in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kalafungin, a member of the benzoisochromanequinone class of antibiotics, is a polyketide natural product synthesized by Streptomyces tanashiensis. Exhibiting a range of biological activities, including antifungal and antitumor properties, the biosynthetic pathway of this compound has garnered significant interest. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, leveraging insights from the homologous and well-characterized actinorhodin and medermycin pathways. Detailed herein are the genetic organization, enzymatic functions, and key biosynthetic intermediates. This guide also presents quantitative data on production, detailed experimental protocols for pathway investigation, and a visual representation of the biosynthetic logic.

Introduction

Streptomyces, a genus of Gram-positive bacteria, are renowned for their prolific production of secondary metabolites, including a vast array of antibiotics. This compound, produced by Streptomyces tanashiensis, is a prime example of a polyketide-derived antibiotic with significant therapeutic potential. The biosynthesis of this compound is orchestrated by a type II polyketide synthase (PKS) system, which shares remarkable similarity with the biosynthetic pathways of actinorhodin in Streptomyces coelicolor and medermycin in Streptomyces sp. AM-7161.[1][2] Due to the incomplete sequencing of the this compound biosynthetic gene cluster, this guide presents an inferred pathway based on the comprehensive knowledge of its well-studied homologues. Dihydrothis compound (DHK) serves as a crucial intermediate in both the this compound and medermycin pathways.[1]

The this compound Biosynthetic Gene Cluster and its Homologues

While the complete this compound biosynthetic gene cluster from S. tanashiensis remains to be fully sequenced, a 14 kb DNA fragment has been cloned.[1] Functional analysis of the homologous and extensively studied actinorhodin (act) and medermycin (med) gene clusters provides a robust framework for understanding the this compound pathway. The key enzymes involved are encoded by a series of genes responsible for the assembly of the polyketide backbone and its subsequent modifications.

Table 1: Key Genes and Their Postulated Functions in this compound Biosynthesis (Inferred from act and med clusters)

Gene (Homologue)Proposed Function in this compound Biosynthesis
Minimal PKS (actI / med-ORF1, med-ORF2, med-ORF23)Comprises the ketosynthase α (KSα), ketosynthase β/chain length factor (KSβ/CLF), and an acyl carrier protein (ACP) to assemble the C16 poly-β-keto chain from one acetyl-CoA starter unit and seven malonyl-CoA extender units.[1][3]
Ketoreductase (KR) (actIII / med-ORF12)Catalyzes the stereospecific reduction of the C-9 keto group of the polyketide intermediate.[4][5]
Aromatase (ARO) (actVII)Facilitates the aromatization of the first carbocyclic ring.
Cyclase (CYC) (actIV)Catalyzes the cyclization of the polyketide chain to form the characteristic ring structures.
Oxygenase (med-ORF7)Involved in the conversion of 6-deoxy-dihydrothis compound (DDHK) to dihydrothis compound (DHK).[1]
Dimerizing Enzyme (actVA-ORF4)In the related actinorhodin pathway, this enzyme catalyzes the dimerization of the monomeric units.[6]
Quinone-forming Enzyme (actVA-ORF3)Involved in the final oxidation steps to form the quinone moiety.[6]
Regulatory Genes (actII-ORF4)Positive regulator that controls the expression of the biosynthetic genes.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process initiated by the type II PKS, followed by a series of tailoring reactions including reduction, aromatization, cyclization, and oxidation.

Kalafungin_Biosynthesis acetyl_coa Acetyl-CoA + 7 Malonyl-CoA polyketide C16 Poly-β-keto Chain acetyl_coa->polyketide Minimal PKS (KSα, KSβ, ACP) bicyclic_intermediate Bicyclic Intermediate polyketide->bicyclic_intermediate Ketoreductase (KR) Aromatase (ARO) Cyclase (CYC) s_dnpa (S)-DNPA bicyclic_intermediate->s_dnpa Further cyclization ddhk 6-deoxy-dihydrothis compound (DDHK) s_dnpa->ddhk dhk Dihydrothis compound (DHK) ddhk->dhk Oxygenase This compound This compound dhk->this compound Oxidation/Lactonization

Caption: Inferred biosynthetic pathway of this compound.

Quantitative Data

Quantitative analysis of this compound production is crucial for optimizing fermentation processes and for metabolic engineering efforts.

Table 2: this compound Production Titers

StrainConditionTiter (mg/L)Reference
Streptomyces sp. SBRK1Unoptimized~41[7]
Streptomyces sp. SBRK1Optimized (29°C, 8 days)51.4[7]
Streptomyces sp. AM-7161Wild-type-[1]
Streptomyces sp. AM-7161UV mutant M23-fold increase vs. WT[1]

Table 3: Representative Enzyme Kinetic Data (from Actinorhodin PKS)

EnzymeSubstrateKmVmaxReference
Actinorhodin Minimal PKSMalonyl-CoA--[2]
MAT (Malonyl CoA:ACP transacylase)-Half-maximal rate at 19.7 ± 5.1 nM[2]
Actinorhodin Ketoreductase (actKR)NADPH5.38 ± 1.67 mM (for pantetheine-bound substrate)0.28 ± 0.05 s⁻¹[8]

Experimental Protocols

Gene Knockout in Streptomyces using CRISPR/Cas9

This protocol is adapted for the targeted deletion of a gene within the this compound biosynthetic pathway.

Workflow Diagram:

Gene_Knockout_Workflow design 1. Design gRNA and Homology Arms construct 2. Construct CRISPR/Cas9 Plasmid design->construct transform_e_coli 3. Transform into E. coli (e.g., ET12567/pUZ8002) construct->transform_e_coli conjugate 4. Conjugate into Streptomyces transform_e_coli->conjugate select 5. Select for Exconjugants conjugate->select screen 6. Screen for Gene Deletion (PCR) select->screen cure 7. Cure Plasmid screen->cure verify 8. Verify Mutant Strain cure->verify

Caption: Workflow for CRISPR/Cas9-mediated gene knockout.

Methodology:

  • Design of gRNA and Homology Arms:

    • Design a 20-bp guide RNA (gRNA) targeting the gene of interest.

    • Design 1-2 kb homology arms flanking the target gene for homologous recombination.

  • Construction of the CRISPR/Cas9 Plasmid:

    • Clone the gRNA and homology arms into a suitable Streptomyces CRISPR/Cas9 vector (e.g., pCRISPomyces-2).[9]

  • Transformation into E. coli :

    • Transform the constructed plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) for subsequent conjugation.

  • Conjugation into Streptomyces :

    • Grow the E. coli donor strain and the recipient Streptomyces strain to mid-log phase.

    • Mix the cultures and plate on a suitable medium (e.g., SFM) for conjugation.

  • Selection of Exconjugants:

    • Overlay the conjugation plates with an appropriate antibiotic to select for Streptomyces exconjugants carrying the CRISPR/Cas9 plasmid.

  • Screening for Gene Deletion:

    • Isolate genomic DNA from the exconjugants and perform PCR using primers flanking the target gene to identify colonies with the desired deletion.

  • Plasmid Curing:

    • Subculture the confirmed mutant on non-selective medium to promote loss of the temperature-sensitive CRISPR/Cas9 plasmid.

  • Verification:

    • Confirm the gene deletion and plasmid loss by PCR and subsequent sequencing.

Heterologous Expression of the this compound Gene Cluster

This protocol describes the expression of the this compound gene cluster in a heterologous Streptomyces host.

Methodology:

  • Cloning of the Gene Cluster:

    • Clone the entire this compound biosynthetic gene cluster into a suitable expression vector (e.g., a cosmid or BAC).

  • Transformation into a Host Strain:

    • Introduce the expression construct into a genetically amenable and high-producing Streptomyces host strain (e.g., S. coelicolor M1146 or S. albus J1074).[10]

  • Culture and Fermentation:

    • Grow the recombinant Streptomyces strain in a suitable production medium.

  • Metabolite Extraction and Analysis:

    • Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts for the production of this compound and its intermediates using HPLC, LC-MS, and NMR.

In Vitro Ketoreductase Assay

This assay measures the activity of the ketoreductase enzyme involved in the this compound pathway.

Methodology:

  • Protein Expression and Purification:

    • Clone the ketoreductase gene into an expression vector and overexpress the protein in E. coli.

    • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Assay:

    • Prepare a reaction mixture containing a suitable buffer, the purified ketoreductase, the substrate (a polyketide intermediate or a synthetic analogue), and NADPH.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[11]

    • Calculate the enzyme activity based on the rate of NADPH consumption.

Conclusion

The biosynthesis of this compound in Streptomyces tanashiensis is a complex process involving a type II polyketide synthase and a suite of tailoring enzymes. While the complete genetic blueprint for this pathway is yet to be fully elucidated, comparative analysis with the homologous actinorhodin and medermycin pathways provides a robust model for understanding its intricacies. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers aiming to further investigate and engineer the biosynthesis of this potent antibiotic. Future work should focus on the complete sequencing and functional characterization of the this compound gene cluster to unlock its full potential for the development of novel therapeutics.

References

In-Depth Technical Guide to the Mechanism of Action of Kalafungin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kalafungin, a benzoisochromanequinone antibiotic produced by Streptomyces tanashiensis, exhibits a multifaceted mechanism of action, positioning it as a molecule of significant interest for therapeutic development. This technical guide delineates the core mechanisms through which this compound exerts its antimicrobial and antitumor effects. The primary antibacterial action involves the potent inhibition of β-lactamase, leading to the disruption of bacterial cell wall integrity and subsequent cell membrane damage. Evidence also points towards an alkylating mechanism contributing to its antitumor properties, a mode of action characteristic of several potent chemotherapeutic agents. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and visual representations of the key pathways involved in this compound's bioactivity.

Antibacterial Mechanism of Action: β-Lactamase Inhibition and Cell Membrane Disruption

The principal antibacterial activity of this compound stems from its ability to inhibit β-lactamase enzymes. These enzymes are a primary mechanism of resistance in many bacteria against β-lactam antibiotics, such as penicillins and cephalosporins, by hydrolyzing the amide bond in the β-lactam ring. By inhibiting β-lactamase, this compound effectively restores the efficacy of these antibiotics.

The inhibition of β-lactamase by this compound has been characterized as an uncompetitive mechanism.[1][2] This suggests that this compound binds to the enzyme-substrate complex, locking the substrate in the active site and preventing its release. This mode of inhibition is particularly effective as its impact increases with higher substrate concentrations.

The downstream consequence of β-lactamase inhibition is the disruption of the bacterial cell wall synthesis, which ultimately leads to the destruction of the cell membrane.[1][2]

Quantitative Data: β-Lactamase Inhibition

The inhibitory activity of this compound against β-lactamase has been quantified, providing key parameters for its characterization.

ParameterValueReference
IC50 225.37 ± 1.95 µM[1][2]
Km 3.448 ± 0.7 µM[1][2]
Vmax 215.356 ± 8 µM/min[1][2]
Inhibition Type Uncompetitive[1][2]
Experimental Protocols

This assay spectrophotometrically quantifies the β-lactamase activity through the hydrolysis of a chromogenic cephalosporin, nitrocefin.

Materials:

  • β-lactamase enzyme

  • This compound (or other test inhibitor)

  • Nitrocefin solution (typically 0.5 mg/mL in DMSO, then diluted in buffer)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in phosphate buffer.

  • In a 96-well plate, add a fixed amount of β-lactamase enzyme to each well.

  • Add the different concentrations of this compound to the respective wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a fixed concentration of nitrocefin to all wells.

  • Immediately measure the absorbance at a specific wavelength (e.g., 486 nm or 490 nm) in kinetic mode for a set duration (e.g., 30 minutes).

  • The rate of nitrocefin hydrolysis is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each this compound concentration relative to the control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

The effect of this compound on bacterial cell membrane integrity can be assessed using fluorescence microscopy with viability stains.

Materials:

  • Bacterial culture (e.g., Staphylococcus aureus)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fluorescent dyes: DAPI (4',6-diamidino-2-phenylindole) and Propidium Iodide (PI) or Ethidium Bromide (EB). DAPI stains the DNA of all cells, while PI/EB only enters cells with compromised membranes.

  • Fluorescence microscope

Procedure:

  • Treat the bacterial culture with this compound at its MIC or a multiple thereof for a specified time. Include an untreated control.

  • Harvest the bacterial cells by centrifugation and wash with PBS.

  • Resuspend the cells in PBS.

  • Add a mixture of DAPI and PI/EB to the cell suspension and incubate in the dark for a short period (e.g., 15 minutes).

  • Wash the cells to remove excess dyes.

  • Mount the cells on a microscope slide and observe under a fluorescence microscope using appropriate filter sets for DAPI (blue fluorescence) and PI/EB (red fluorescence).

  • Cells with intact membranes will appear blue, while cells with damaged membranes will appear red or purple (due to the co-localization of both dyes).

  • Quantify the percentage of damaged cells by counting the number of red/purple cells relative to the total number of cells (blue + red/purple).

Signaling Pathway and Workflow Diagrams

beta_lactamase_inhibition This compound This compound InactiveComplex Inactive Enzyme-Substrate-Kalafungin Complex This compound->InactiveComplex Binds BetaLactamase β-Lactamase EnzymeSubstrate Enzyme-Substrate Complex BetaLactamase->EnzymeSubstrate BetaLactam β-Lactam Antibiotic BetaLactam->EnzymeSubstrate EnzymeSubstrate->BetaLactamase Hydrolysis (Blocked) EnzymeSubstrate->InactiveComplex CellWall Bacterial Cell Wall Synthesis InactiveComplex->CellWall Inhibition of β-Lactamase protects β-Lactam, allowing Disruption of CellMembrane Cell Membrane Damage CellWall->CellMembrane Disruption leads to

Caption: this compound's inhibition of β-lactamase.

experimental_workflow cluster_betalactamase β-Lactamase Inhibition Assay cluster_membrane Cell Membrane Damage Assay b1 Prepare this compound Dilutions b2 Add β-Lactamase b1->b2 b3 Pre-incubate b2->b3 b4 Add Nitrocefin b3->b4 b5 Measure Absorbance (Kinetic) b4->b5 b6 Calculate IC50 b5->b6 m1 Treat Bacteria with this compound m2 Stain with DAPI & PI/EB m1->m2 m3 Fluorescence Microscopy m2->m3 m4 Quantify Damaged Cells m3->m4 antitumor_mechanism This compound This compound DNA Cellular DNA This compound->DNA Interacts with Alkylation DNA Alkylation (e.g., at N7 of Guanine) DNA->Alkylation Crosslinking DNA Inter/Intrastrand Cross-linking Alkylation->Crosslinking StrandBreaks DNA Strand Breaks Alkylation->StrandBreaks ReplicationInhibition Inhibition of DNA Replication & Transcription Crosslinking->ReplicationInhibition StrandBreaks->ReplicationInhibition Apoptosis Apoptosis (Cell Death) ReplicationInhibition->Apoptosis

References

Kalafungin: A Technical Guide to a Benzoisochromanequinone Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kalafungin is a broad-spectrum antibiotic belonging to the benzoisochromanequinone class of natural products.[1][2] First isolated from Streptomyces tanashiensis in the 1960s, this polyketide-derived compound exhibits significant in vitro activity against a range of pathogenic fungi, yeasts, and Gram-positive bacteria.[2][3][4] Beyond its primary antimicrobial properties, this compound has demonstrated potential as a β-lactamase inhibitor and possesses cytotoxic activity against tumor cells.[5][6][7] This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, mechanism of action, antimicrobial spectrum, and relevant experimental methodologies. The information is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel anti-infective and anticancer agents.

Chemical and Physical Properties

This compound (C₁₆H₁₂O₆, Molar Mass: 300.266 g·mol⁻¹) is a structurally complex molecule characterized by a fused three-ring system composed of a benzene, a quinone, and a stereospecific pyran ring.[5][8] It is also known by the synonyms U-19718 and Nanaomycin D.[1]

Biosynthesis

The biosynthesis of this compound in Streptomyces species is accomplished via a type II polyketide synthase (PKS) system.[9] This system iteratively condenses simple carboxylic acid units to form a poly-β-keto chain, which is subsequently modified by a series of tailoring enzymes to yield the final benzoisochromanequinone structure.[9] The biosynthetic pathway of this compound shares early steps with that of another well-known antibiotic, actinorhodin, produced by Streptomyces coelicolor.[10] Studies involving mutants of Streptomyces tanashiensis have allowed for the classification of seven phenotypic classes, suggesting a linear sequence of biosynthetic blocks.[10] Dihydrothis compound is a key intermediate in this pathway.[5][9]

Kalafungin_Biosynthesis cluster_pks Type II Polyketide Synthase (PKS) cluster_tailoring Tailoring Enzymes Malonyl-CoA Malonyl-CoA Poly-β-keto chain Poly-β-keto chain Malonyl-CoA->Poly-β-keto chain KSα, KSβ, CLF, ACP Dihydrothis compound Dihydrothis compound Poly-β-keto chain->Dihydrothis compound Aromatase, Cyclase This compound This compound Dihydrothis compound->this compound Hydroxylation, etc. Kalafungin_MoA This compound This compound CellMembrane Bacterial Cell Membrane This compound->CellMembrane disrupts BetaLactamase β-Lactamase This compound->BetaLactamase inhibits (uncompetitive) Synergy Synergistic Effect This compound->Synergy CellLysis Cell Membrane Disruption (Cell Lysis) CellMembrane->CellLysis InactiveBetaLactam Inactive Antibiotic BetaLactamase->InactiveBetaLactam hydrolyzes BetaLactam β-Lactam Antibiotics BetaLactam->BetaLactamase BetaLactam->Synergy BacterialResistance Bacterial Resistance InactiveBetaLactam->BacterialResistance MIC_Workflow start Start prep_this compound Prepare this compound Stock Solution start->prep_this compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well Plate prep_this compound->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate at 37°C for 18-24h controls->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

References

The Biological Activity of Kalafungin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kalafungin, a benzoisochromanequinone antibiotic originally isolated from Streptomyces tanashiensis, has demonstrated a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the antimicrobial and anticancer properties of this compound, with a focus on its mechanism of action, quantitative biological data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

This compound is a naturally occurring polyketide that has garnered significant interest due to its potent biological activities. Structurally, it belongs to the benzoisochromanequinone class of compounds, which are known for their diverse pharmacological effects.[1] First described in the 1960s, this compound has been shown to exhibit inhibitory effects against a wide range of pathogenic microorganisms, including bacteria, fungi, and protozoa.[2][3] More recently, its potential as an anticancer agent has become an area of active investigation, with studies demonstrating its cytotoxicity against various cancer cell lines.[4] This guide aims to consolidate the current knowledge on the biological activities of this compound, providing a detailed technical resource for the scientific community.

Antimicrobial Activity

This compound exhibits a broad antimicrobial spectrum, with activity against Gram-positive bacteria, various fungi, and some protozoa. Its activity against Gram-negative bacteria is generally less pronounced.[2][3]

Antibacterial Activity

The primary antibacterial mechanism of this compound involves the inhibition of β-lactamase enzymes.[5][6] This inhibition is of significant clinical interest as β-lactamases are a major cause of bacterial resistance to penicillin and cephalosporin antibiotics. By inhibiting these enzymes, this compound has the potential to restore the efficacy of β-lactam antibiotics against resistant bacterial strains.[5]

Antifungal Activity

This compound has demonstrated notable activity against a variety of pathogenic fungi and yeasts.[2][3] While the precise mechanism of its antifungal action is not as well-elucidated as its antibacterial properties, it is an area of ongoing research.

Quantitative Antimicrobial Data

The following tables summarize the available quantitative data on the antimicrobial activity of this compound.

Table 1: β-Lactamase Inhibition by this compound

ParameterValueReference
IC50 225.37 ± 1.95 µM[5][6]
Enzyme Kinetics
Km3.448 ± 0.7 µM[5]
Vmax215.356 ± 8 µM/min[5]
Inhibition Type Uncompetitive[5]

Anticancer Activity

This compound has emerged as a promising candidate for anticancer drug development due to its cytotoxic effects on various cancer cell lines.

Mechanism of Action

The anticancer activity of this compound is believed to be multifactorial, involving the induction of apoptosis and potential interactions with key cellular enzymes. While the precise signaling pathways are still under investigation, evidence suggests the involvement of caspase activation and potential modulation of topoisomerase activity.

Quantitative Anticancer Data

The following table summarizes the available quantitative data on the cytotoxic activity of this compound against different cancer cell lines.

Table 2: Cytotoxicity of this compound against Cancer Cell Lines

Cell LineCancer TypeIC50Reference
L5178YMouse Leukemia0.018 µg/mL[7]

Note: One study reported that a group of compounds, including this compound, exhibited IC50 values below 2.382 μM against A549 (lung), HepG2 (liver), BxPC-3 (pancreatic), SW620 (colon), and C4-2B (prostate) cancer cell lines. However, the specific IC50 value for this compound against each of these cell lines was not individually detailed.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal isolates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution

  • Sterile saline or PBS

  • McFarland standards

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[8][9] Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[9]

  • Serial Dilution: Perform serial two-fold dilutions of the this compound stock solution in the microtiter plate wells containing broth to achieve the desired concentration range.[10]

  • Inoculation: Inoculate each well with the prepared microbial suspension.[10][11] Include a growth control well (no drug) and a sterility control well (no inoculum).[11]

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).[10]

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[9] This can be determined by visual inspection or by measuring the optical density using a microplate reader.[11]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.[12]

  • Treatment: Treat the cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[13][14]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[14] The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.

β-Lactamase Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of β-lactamase enzymes.

Materials:

  • 96-well microtiter plates

  • Purified β-lactamase enzyme

  • Nitrocefin (a chromogenic β-lactamase substrate)

  • This compound stock solution

  • Assay buffer (e.g., phosphate buffer)

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, the β-lactamase enzyme, and varying concentrations of this compound.

  • Pre-incubation: Pre-incubate the enzyme with this compound for a specific period to allow for binding.

  • Substrate Addition: Initiate the reaction by adding a solution of nitrocefin to each well.

  • Absorbance Measurement: Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at a specific wavelength (e.g., 486 nm) over time using a microplate reader. The rate of hydrolysis is indicative of the enzyme's activity.

  • IC50 Calculation: The IC50 value is the concentration of this compound that reduces the β-lactamase activity by 50%. This can be determined by plotting the enzyme activity against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially involved in this compound's biological activity and a general workflow for its bioactivity screening.

experimental_workflow cluster_screening Bioactivity Screening cluster_mechanism Mechanism of Action Start This compound Antimicrobial Antimicrobial Assays (Broth Microdilution) Start->Antimicrobial Anticancer Anticancer Assays (MTT Assay) Start->Anticancer Mechanism Mechanism of Action Studies Antimicrobial->Mechanism Anticancer->Mechanism Enzyme Enzyme Inhibition (β-Lactamase, Topoisomerase) Mechanism->Enzyme Apoptosis Apoptosis Induction (Caspase Activation) Mechanism->Apoptosis Pathway Signaling Pathway Analysis (PI3K/Akt, Bcl-2) Mechanism->Pathway

Figure 1: General experimental workflow for investigating the biological activity of this compound.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound Cell Cancer Cell This compound->Cell Bax Bax Cell->Bax Upregulation? Bcl2 Bcl-2 Cell->Bcl2 Downregulation? Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Promotes Bcl2->Mitochondria Inhibits Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Postulated intrinsic apoptosis pathway induced by this compound in cancer cells.

pi3k_akt_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition? AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 3: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion

This compound is a potent natural product with a diverse range of biological activities. Its ability to inhibit β-lactamases makes it a promising candidate for combination therapies to combat antibiotic resistance. Furthermore, its cytotoxic effects against various cancer cell lines warrant further investigation into its potential as an anticancer agent. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for future research aimed at fully elucidating the therapeutic potential of this compound and its derivatives. Further studies are needed to determine a more comprehensive profile of its antimicrobial and anticancer activities, including a wider range of microbial strains and cancer cell lines, and to unravel the intricate molecular mechanisms underlying its effects.

References

The Antiprotozoal Potential of Kalafungin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kalafungin, a polyketide antibiotic isolated from Streptomyces tanashiensis, has been recognized for its broad-spectrum antimicrobial properties since its discovery.[1][2] While its antifungal and antibacterial activities have been the primary focus of research, early reports also indicated its potential as an antiprotozoal agent.[1][2] This technical guide provides a comprehensive review of the available scientific literature on the antiprotozoal activity of this compound. However, it is important to note at the outset that detailed, quantitative data and mechanistic studies specifically targeting protozoan parasites are sparse in the currently accessible literature. This document summarizes the existing foundational knowledge and highlights the significant gaps that present opportunities for future research in the field of antiparasitic drug discovery.

Introduction

Protozoan infections, including trypanosomiasis, leishmaniasis, and malaria, continue to pose a significant global health burden, affecting millions of lives, particularly in tropical and subtropical regions. The emergence of drug resistance and the limitations of current therapeutic regimens necessitate the exploration of novel antiprotozoal agents. Natural products, with their vast structural diversity, have historically been a rich source of antimicrobial compounds.

This compound, produced by the soil bacterium Streptomyces tanashiensis, is a chemically stable, nonpolyene antibiotic.[1][2] Its initial characterization in the 1960s revealed inhibitory activity against a variety of pathogenic fungi, yeasts, and gram-positive bacteria.[1] Crucially, these early studies also reported its efficacy against protozoa, categorizing it as an antiprotozoal agent.[1] Despite this initial promise, subsequent research has predominantly focused on its antibacterial and antifungal applications, leaving its antiprotozoal potential largely unexplored in detail.

This guide aims to collate and present the known information regarding the antiprotozoal activity of this compound, with a focus on providing a structured overview for researchers and drug development professionals.

Quantitative Data on Antiprotozoal Activity

A thorough review of the scientific literature reveals a significant lack of specific quantitative data on the in vitro or in vivo efficacy of this compound against common protozoan parasites. While early discovery papers mention its "extremely inhibitory in vitro" activity against protozoa, they do not provide specific metrics such as the 50% inhibitory concentration (IC50), 50% effective concentration (EC50), or minimum inhibitory concentration (MIC) for parasites like Trypanosoma cruzi, Leishmania species, or Plasmodium falciparum.

Table 1: Summary of In Vitro Antiprotozoal Activity of this compound

Protozoan SpeciesStrainAssay TypeIC50 / EC50 / MIC (µM)Cytotoxicity (CC50 µM)Selectivity Index (SI)Reference
Data Not AvailableN/AN/AN/AN/AN/AN/A
Data Not AvailableN/AN/AN/AN/AN/AN/A
Data Not AvailableN/AN/AN/AN/AN/AN/A

Note: The absence of data in this table underscores a critical knowledge gap in the understanding of this compound's antiprotozoal profile. Further experimental screening is required to populate this essential dataset.

Experimental Protocols

Detailed experimental protocols for evaluating the antiprotozoal activity of this compound are not explicitly described in the available literature. However, based on standard methodologies used in antiprotozoal drug discovery, the following protocols would be appropriate for future investigations.

General In Vitro Susceptibility Assay Workflow

This generalized workflow outlines the typical steps for assessing the in vitro activity of a compound against a protozoan parasite.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound prep_compound->serial_dilution prep_parasite Culture Protozoan Parasites add_parasites Add Parasites to Drug Dilutions prep_parasite->add_parasites serial_dilution->add_parasites incubation Incubate under Appropriate Conditions add_parasites->incubation measure_viability Measure Parasite Viability/Growth incubation->measure_viability calculate_ic50 Calculate IC50/EC50 Values measure_viability->calculate_ic50

Caption: Generalized workflow for in vitro antiprotozoal susceptibility testing.

Example Protocol: In Vitro Anti-Trypanosoma cruzi Assay

A standard assay to determine the activity against the intracellular amastigote stage of T. cruzi would involve:

  • Host Cell Culture: Seeding of mammalian host cells (e.g., L6 or Vero cells) in 96-well plates.

  • Infection: Infection of the host cells with trypomastigotes of a reporter strain (e.g., expressing β-galactosidase).

  • Drug Treatment: Addition of serial dilutions of this compound to the infected cells.

  • Incubation: Incubation for a defined period (e.g., 48-72 hours) to allow for amastigote replication.

  • Quantification: Lysis of the cells and quantification of the reporter enzyme activity (e.g., using a colorimetric substrate like CPRG) to determine parasite viability.

  • Data Analysis: Calculation of IC50 values from the dose-response curves.

Mechanism of Action

The mechanism of action of this compound against protozoan parasites has not been elucidated. Research on its antibacterial properties has shown that it can act as a β-lactamase inhibitor, which leads to the destruction of the bacterial cell membrane.[3] However, this mechanism is specific to bacteria and is unlikely to be the primary mode of action against eukaryotic protozoan parasites, which lack peptidoglycan cell walls.

Potential mechanisms that could be investigated for this compound's antiprotozoal activity include:

  • Inhibition of nucleic acid synthesis: Many antimicrobial compounds interfere with DNA replication or transcription.

  • Disruption of mitochondrial function: The mitochondrion is a common target for antiprotozoal drugs due to differences between parasite and host cell mitochondrial machinery.

  • Inhibition of essential metabolic pathways: Targeting unique or essential metabolic pathways in the parasite is a common strategy for drug development.

  • Induction of oxidative stress: The generation of reactive oxygen species can be detrimental to parasite survival.

Proposed Workflow for Mechanism of Action Studies

Investigating the mechanism of action would require a multi-pronged approach as outlined below.

G cluster_cellular Cellular Assays cluster_molecular Molecular Assays initial_screening Determine IC50 against Target Protozoan morphology Microscopy for Morphological Changes initial_screening->morphology mitochondria Mitochondrial Membrane Potential Assay initial_screening->mitochondria ros Reactive Oxygen Species (ROS) Assay initial_screening->ros target_id Target Identification (e.g., Thermal Proteome Profiling) morphology->target_id pathway_analysis Metabolomics/Transcriptomics mitochondria->pathway_analysis ros->pathway_analysis pathway_analysis->target_id

Caption: Proposed workflow for investigating the antiprotozoal mechanism of action.

Signaling Pathways

There is no information available in the scientific literature regarding any signaling pathways in protozoa that are affected by this compound. Elucidation of such pathways would be contingent on the identification of the drug's molecular target and its mechanism of action.

Conclusion and Future Directions

This compound remains an intriguing natural product with early but unverified promise as an antiprotozoal agent. The lack of specific quantitative data and mechanistic studies represents a significant void in the literature. For drug development professionals and researchers, this presents a clear opportunity. A systematic evaluation of this compound and its derivatives against a panel of clinically relevant protozoan parasites is warranted.

Future research should prioritize:

  • In vitro screening: Determining the IC50/EC50 values of this compound against Trypanosoma, Leishmania, and Plasmodium species.

  • Cytotoxicity and selectivity profiling: Assessing the toxicity of this compound against mammalian cell lines to determine its therapeutic window.

  • Mechanism of action studies: Employing modern cell and molecular biology techniques to elucidate how this compound exerts its antiprotozoal effects.

  • In vivo efficacy studies: Evaluating the potential of this compound in animal models of parasitic diseases if promising in vitro activity and selectivity are observed.

By addressing these fundamental questions, the true potential of this compound as a lead compound for the development of novel antiprotozoal therapies can be ascertained.

References

The Antitumor and Cytotoxic Properties of Kalafungin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalafungin, a member of the benzoisochromanequinone class of antibiotics, has garnered scientific interest for its potential as an antitumor agent. This technical guide provides a comprehensive overview of the existing research on the cytotoxic properties of this compound and its proposed mechanisms of action against cancer cells. The information presented herein is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Cytotoxic Activity of this compound and Related Compounds

Quantitative analysis of the cytotoxic effects of this compound and its close analogue, Dihydrothis compound, has been performed on various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.

CompoundCell LineCancer TypeIncubation Time (h)IC50 (µM)
Dihydrothis compoundHeLaCervical Cancer2450.2 ± 4.5[1]
4825.8 ± 2.1[1]
7212.3 ± 1.8[1]
Dihydrothis compoundMCF-7Breast Cancer2465.1 ± 5.3[1]
4833.7 ± 3.0[1]
7215.6 ± 1.9[1]
Dihydrothis compoundA549Lung Cancer2478.4 ± 6.9[1]
4842.1 ± 3.8[1]
7221.9 ± 2.5[1]
Dihydrothis compoundHEK293Normal Kidney72> 100[1]

Note: Data for this compound is limited; Dihydrothis compound is a structurally similar biosynthetic precursor.

Mechanism of Action

The precise molecular mechanisms underlying the antitumor activity of this compound are still under investigation. However, current research points towards several potential pathways.

Proposed Alkylation Mechanism

Some studies suggest that this compound and the related compound medermycin exert their antitumor effects through a novel alkylation mechanism, which allows them to inhibit the proliferation, invasion, and metastasis of various tumor cells[2][3]. Alkylating agents are known to covalently modify DNA and other cellular macromolecules, leading to cytotoxicity.

Potential for Apoptosis Induction

The cytotoxic effects of many anticancer agents are mediated through the induction of programmed cell death, or apoptosis. While direct studies on this compound-induced apoptosis are limited, the general pathways of apoptosis provide a framework for potential investigation. Apoptosis can be initiated through two primary routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell.

Apoptosis_Pathway General Apoptosis Induction Workflow cluster_stimulus Cellular Stress cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway This compound This compound Treatment Mitochondria Mitochondrial Stress This compound->Mitochondria Potential Induction Death_Receptors Death Receptors (e.g., FAS, TNFR) This compound->Death_Receptors Potential Induction Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 DISC DISC Formation (FADD, Pro-caspase-8) Death_Receptors->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A generalized diagram of the intrinsic and extrinsic apoptosis pathways, highlighting potential points of intervention for this compound.

Generation of Reactive Oxygen Species (ROS)

Many chemotherapeutic agents exert their effects by increasing the intracellular levels of reactive oxygen species (ROS). Elevated ROS can induce oxidative stress, leading to damage of cellular components and subsequent cell death. The quinone structure of this compound suggests a potential for redox cycling, which could lead to the generation of ROS.

ROS_Generation Workflow of ROS-Mediated Cytotoxicity This compound This compound Semiquinone Semiquinone Radical This compound->Semiquinone Reduction Cellular_Reductases Cellular Reductases Semiquinone->this compound Re-oxidation Superoxide O₂⁻• (Superoxide) Semiquinone->Superoxide e⁻ transfer Oxygen O₂ Oxygen->Superoxide H2O2 H₂O₂ (Hydrogen Peroxide) Superoxide->H2O2 via SOD Oxidative_Stress Oxidative Stress Superoxide->Oxidative_Stress SOD Superoxide Dismutase (SOD) Hydroxyl_Radical •OH (Hydroxyl Radical) H2O2->Hydroxyl_Radical via Fenton Reaction H2O2->Oxidative_Stress Fenton_Reaction Fenton Reaction (Fe²⁺) Hydroxyl_Radical->Oxidative_Stress Cellular_Damage Damage to DNA, Proteins, Lipids Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Caption: A diagram illustrating the potential mechanism of this compound-induced reactive oxygen species (ROS) generation and subsequent cytotoxicity.

Experimental Protocols

Detailed methodologies for assessing the cytotoxic and mechanistic aspects of this compound are crucial for reproducible research. The following protocols are based on established methods for similar compounds[1].

Cell Viability Assessment: MTT Assay

Principle: This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂[1].

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[1].

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Experimental Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat with this compound (and controls) Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for 24, 48, 72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance Analyze_Data Calculate Cell Viability & IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A step-by-step workflow diagram of the MTT assay for determining cell viability.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension[1].

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[1].

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Caspase Activity Assay

Principle: Caspases are key mediators of apoptosis. This assay measures the activity of specific caspases, such as caspase-3 and -7, using a luminogenic or fluorogenic substrate containing a specific peptide sequence that is cleaved by the active caspase.

Protocol:

  • Cell Treatment: Seed cells in a 96-well plate and treat with this compound.

  • Reagent Addition: After the treatment period, add the caspase-glo® 3/7 reagent to each well.

  • Incubation: Gently mix the contents and incubate at room temperature for 1 to 3 hours[1].

  • Luminescence/Fluorescence Measurement: Measure the luminescence or fluorescence using a plate reader. The signal intensity is proportional to the caspase activity.

Conclusion and Future Directions

The available data, primarily from the related compound Dihydrothis compound, suggest that this compound possesses cytotoxic activity against various cancer cell lines. The proposed mechanisms of action, including a novel alkylation mechanism and the potential for apoptosis induction and ROS generation, warrant further investigation. Future research should focus on:

  • Determining the IC50 values of this compound against a broader panel of human cancer cell lines.

  • Elucidating the specific signaling pathways involved in this compound-induced cytotoxicity, including a detailed investigation of its effects on apoptotic proteins (e.g., Bcl-2 family members and caspases) and ROS production.

  • Investigating the potential of this compound as a topoisomerase inhibitor.

  • Evaluating the anti-angiogenic properties of this compound.

  • Conducting in vivo studies to assess the antitumor efficacy and safety of this compound in preclinical models.

A more thorough understanding of the molecular pharmacology of this compound will be instrumental in evaluating its potential as a novel therapeutic agent for the treatment of cancer.

References

Beyond S. tanashiensis: An In-depth Technical Guide to Alternative Natural Producers of Kalafungin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of known natural producers of the bioactive benzoisochromanequinone antibiotic, Kalafungin, beyond the canonical producer, Streptomyces tanashiensis. This document details the producing organisms, quantitative production data, experimental protocols for cultivation and isolation, and insights into the biosynthetic pathways.

Alternative Natural Producers of this compound

Several microbial strains have been identified as natural producers of this compound or structurally related compounds. These alternative sources present opportunities for novel strain development and optimization of production. The primary alternative producers identified in the scientific literature are a medermycin-producing Streptomyces sp. AM-7161, the marine-derived Streptomyces sp. SBRK1, and the alkalophilic actinomycete Nocardiopsis dassonvillei subsp. prasina. Additionally, Actinoplanes arizonaensis produces a complex of related antibiotics known as arizonins.

Data Summary of this compound Production in Alternative Strains
Producing OrganismStrain IDReported this compound Yield (mg/L)Key Cultivation ConditionsReference(s)
Streptomyces sp.AM-7161Not explicitly quantified; production is inversely correlated with medermycin. A UV-induced mutant showed a 3-fold increase in production compared to the wild type.R4 solid medium, 30°C, 5 days.[1]
Streptomyces sp.SBRK151.4 (optimized)Solid-state fermentation on Actinomycetes Isolation Medium (AIM) with 2% starch, pH 7.0, 29°C, 8 days.[2]
Nocardiopsis dassonvillei subsp. prasinaOPC-553Not explicitly quantified.Details not extensively reported in available literature.[3]
Actinoplanes arizonaensisAB660D-122Produces arizonins, structurally related to this compound. Yield not specified for individual arizonin compounds.Fermentation details not extensively reported in available literature.[4][5]

Experimental Protocols

This section outlines the key experimental methodologies for the cultivation of alternative this compound producers and the subsequent extraction and purification of the compound.

Cultivation of Streptomyces sp. AM-7161 for this compound Production
  • Inoculum Preparation: Prepare a spore suspension of Streptomyces sp. AM-7161 in a suitable liquid medium such as YEME or GYM.

  • Production Medium: Utilize R4 solid medium for the production of this compound.

  • Fermentation Conditions: Inoculate the R4 solid medium with the spore suspension and incubate at 30°C for 5 days.[1]

Optimized Fermentation of Streptomyces sp. SBRK1
  • Inoculum: Prepare a seed culture of Streptomyces sp. SBRK1 in a suitable liquid medium.

  • Production Medium: Employ solid-state fermentation using Actinomycetes Isolation Medium (AIM) supplemented with 2% soluble starch as the primary carbon source and maintained at a pH of 7.0.[2]

  • Fermentation Parameters: Incubate the culture at 29°C for 8 days to achieve optimal this compound production.[2]

Extraction and Purification of this compound from Streptomyces sp. AM-7161
  • Extraction:

    • Harvest the solid culture of Streptomyces sp. AM-7161 and cut it into small pieces.

    • Soak the culture pieces in ethyl acetate at room temperature for 6 hours.

    • Perform sonication for 30 minutes to enhance extraction efficiency.

    • Repeat the extraction process three times and collect the ethyl acetate extracts.

    • Evaporate the solvent to obtain the crude extract.[1]

  • Purification:

    • Subject the dried crude extract to macroporous resin chromatography (e.g., MCI-GEL CHP20/P120).

    • Elute the column with a gradient of methanol and water to separate this compound from other metabolites.[1]

Extraction and Quantification of this compound from Streptomyces sp. SBRK1
  • Extraction:

    • Collect the aerial mycelia from the solid-state fermentation.

    • Dry the mycelia at 60°C.

    • Extract the dried biomass with ethyl acetate.

    • Filter the extract and concentrate it using a vacuum concentrator at 30°C.[2]

  • Quantification:

    • Utilize analytical High-Performance Liquid Chromatography (HPLC) for quantification.

    • Employ a suitable C18 column and a mobile phase gradient of water and methanol.

    • Detect this compound at 275 nm.

    • Generate a standard curve with purified this compound to determine the concentration in the extracts.[2]

Biosynthetic Pathways

The biosynthesis of this compound proceeds through a type II polyketide synthase (PKS) pathway. In Streptomyces sp. AM-7161, it has been demonstrated that the gene cluster responsible for the biosynthesis of medermycin also directs the production of this compound.[1] This suggests a shared biosynthetic origin and subsequent divergent tailoring steps.

Proposed Biosynthetic Relationship between Medermycin and this compound in Streptomyces sp. AM-7161

The shared pathway likely involves the synthesis of a common polyketide backbone that undergoes cyclization and aromatization to form a key intermediate. This intermediate can then be shunted towards either medermycin or this compound biosynthesis through the action of specific tailoring enzymes. The production of this compound is notably higher when the C-glycosylation step required for medermycin synthesis is less efficient.[6]

Kalafungin_Medermycin_Biosynthesis Acetyl_CoA Acetyl-CoA + Malonyl-CoA PKS Type II PKS Acetyl_CoA->PKS Polyketide Polyketide Intermediate PKS->Polyketide Cyclization Cyclization/Aromatization Polyketide->Cyclization Common_Intermediate Common Benzoisochromanequinone Intermediate Cyclization->Common_Intermediate Glycosylation C-Glycosylation & Other Tailoring Steps Common_Intermediate->Glycosylation Tailoring Final Tailoring Steps Common_Intermediate->Tailoring This compound This compound Medermycin Medermycin Glycosylation->Medermycin Tailoring->this compound

Caption: Proposed divergent biosynthetic pathway of this compound and Medermycin in Streptomyces sp. AM-7161.

Relationship between Arizonins and this compound

Arizonins, produced by Actinoplanes arizonaensis, are described as this compound-type antibiotics.[4] The primary structural differences lie in an "unusual oxidation pattern on the aromatic ring" and variations in the degree and position of O-methylation.[4] This suggests a similar polyketide core followed by distinct tailoring reactions, particularly those catalyzed by oxygenases and methyltransferases.

Kalafungin_Arizonin_Relationship Common_Backbone Shared Polyketide Backbone Kalafungin_Tailoring Standard Tailoring (e.g., in S. tanashiensis) Common_Backbone->Kalafungin_Tailoring Arizonin_Tailoring Alternative Tailoring (e.g., in A. arizonaensis) - Atypical Oxidation - O-Methylation Common_Backbone->Arizonin_Tailoring This compound This compound Kalafungin_Tailoring->this compound Arizonins Arizonins Arizonin_Tailoring->Arizonins

Caption: Biosynthetic relationship between this compound and Arizonins.

Concluding Remarks

The identification of alternative natural producers of this compound opens new avenues for the sustainable and potentially higher-yield production of this important antibiotic. The co-production of this compound and medermycin in Streptomyces sp. AM-7161 provides a unique opportunity for pathway engineering to favor the synthesis of the desired compound. Furthermore, the optimized production in the marine-derived Streptomyces sp. SBRK1 highlights the potential of exploring diverse environments for novel, high-producing strains. Further research is warranted to fully elucidate the biosynthetic pathway in Nocardiopsis dassonvillei and to explore the bioactivity of the this compound-related arizonins from Actinoplanes arizonaensis. This collective knowledge will be invaluable for the future development and commercialization of this compound and its derivatives.

References

Kalafungin Derivatives: A Deep Dive into Their Biological Significance and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kalafungin, a pyranonaphthoquinone antibiotic isolated from Streptomyces tanashiensis, has garnered significant attention in the scientific community due to its broad spectrum of biological activities, including potent antifungal, antibacterial, and antitumor properties. This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their structure-activity relationships, mechanisms of action, and therapeutic potential. We present a compilation of quantitative biological data, detailed experimental protocols for key assays, and visual representations of the critical signaling pathways involved in their activity. This document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

This compound belongs to the pyranonaphthoquinone class of natural products, characterized by a distinctive fused ring system. These compounds are known for their diverse and potent biological activities.[1] this compound itself has been shown to be highly effective against a variety of pathogenic fungi and gram-positive bacteria.[2] Furthermore, emerging research has highlighted its potential as an anticancer agent and an inhibitor of bacterial resistance mechanisms.[3][4] The development of this compound derivatives has been a key focus of research, aiming to enhance its therapeutic properties, improve its pharmacokinetic profile, and elucidate its mechanism of action. This guide will explore the biological significance of these derivatives in detail.

Biological Activities of this compound and Its Derivatives

The biological activities of this compound and its derivatives are diverse, with potential applications in treating infectious diseases and cancer. The core pyranonaphthoquinone scaffold is amenable to chemical modification, allowing for the generation of analogues with altered potency and selectivity.

Antimicrobial Activity

This compound exhibits strong inhibitory activity against a range of fungal and bacterial pathogens.[2] The primary mechanism of its antifungal action is the inhibition of inositol phosphorylceramide (IPC) synthase, an enzyme crucial for sphingolipid biosynthesis in fungi.

One notable aspect of this compound's antibacterial properties is its ability to inhibit β-lactamase, an enzyme that confers bacterial resistance to β-lactam antibiotics.[4]

Table 1: β-Lactamase Inhibitory Activity of this compound

CompoundTargetIC50 (μM)Inhibition TypeSource
This compoundβ-Lactamase225.37 ± 1.95Uncompetitive[4]
Anticancer Activity

Recent studies have revealed the potent anticancer activity of pyranonaphthoquinone lactones, a class of compounds that includes this compound.[5][6] The proposed mechanism for this activity involves the inhibition of the serine-threonine kinase AKT (also known as protein kinase B), a key node in cell signaling pathways that promote cell survival and proliferation.[5][7]

The anticancer effect is believed to occur through a bioreductive alkylation mechanism, where the pyranonaphthoquinone core is reduced within the cell, leading to the formation of a reactive intermediate that can alkylate and inactivate key cellular targets like AKT.[5][6]

Mechanism of Action: The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[8][9] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8]

This compound and its pyranonaphthoquinone lactone derivatives are proposed to exert their anticancer effects by targeting the Akt kinase within this pathway.[5][6] The following diagram illustrates the proposed mechanism of action.

Kalafungin_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Inactive) PIP3->Akt Recruits PDK1->Akt Phosphorylates Akt_active Akt (Active) Akt->Akt_active Downstream_Targets Downstream Targets (e.g., Bad, GSK3β) Akt_active->Downstream_Targets Phosphorylates Kalafungin_derivative Pyranonaphthoquinone Lactone (e.g., this compound) Bioreduction Bioreductive Activation Kalafungin_derivative->Bioreduction Reactive_intermediate Reactive Intermediate Bioreduction->Reactive_intermediate Alkylation Alkylation of Cysteine Residue Reactive_intermediate->Alkylation Alkylation->Akt_active Inhibits Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Targets->Cell_Survival_Proliferation Promotes Apoptosis Apoptosis Downstream_Targets->Apoptosis Inhibits

Caption: Proposed mechanism of Akt inhibition by this compound derivatives.

Experimental Protocols

This section provides a general methodology for key experiments cited in the literature for the evaluation of this compound derivatives.

General Synthesis of Pyranonaphthoquinone Derivatives

The synthesis of pyranonaphthoquinone derivatives often involves a multi-step process. A common strategy is the Diels-Alder reaction between a suitably substituted ortho-quinone dimethide and a dienophile, followed by subsequent functional group manipulations. For detailed, specific synthetic procedures, it is recommended to consult the supplementary information of publications focused on the synthesis of these analogues.

In Vitro β-Lactamase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against β-lactamase.

Materials:

  • β-lactamase enzyme

  • Nitrocefin (a chromogenic β-lactamase substrate)

  • Test compound (this compound derivative)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add a fixed concentration of β-lactamase to each well.

  • Add serial dilutions of the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature (e.g., 15 minutes at 37°C).

  • Initiate the reaction by adding a solution of nitrocefin to each well.

  • Monitor the change in absorbance at 486 nm over time using a microplate reader. The rate of nitrocefin hydrolysis is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a this compound derivative on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, particularly their antimicrobial and anticancer properties, warrant further investigation. The elucidation of their mechanism of action, especially the inhibition of the PI3K/Akt signaling pathway, opens up new avenues for the development of targeted therapies.

Future research should focus on:

  • Synthesis of novel derivatives: To improve potency, selectivity, and pharmacokinetic properties.

  • In-depth mechanistic studies: To fully understand the molecular targets and signaling pathways affected by these compounds.

  • In vivo efficacy studies: To evaluate the therapeutic potential of promising derivatives in animal models of disease.

  • Clinical development: To translate the most promising candidates into clinical applications.

The continued exploration of this compound and its derivatives holds great promise for the discovery of new and effective treatments for a range of human diseases.

References

Methodological & Application

Kalafungin: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro experimental use of kalafungin, a natural product with promising therapeutic potential. This document outlines detailed protocols for assessing its antibacterial, antifungal, and anticancer activities, along with its mechanism of action as a β-lactamase inhibitor. All quantitative data from cited studies are summarized in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Overview of this compound

This compound is a benzoisochromanequinone antibiotic originally isolated from Streptomyces tanashiensis. It has demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiprotozoal, and antitumor effects. Its proposed mechanisms of action include a novel alkylation mechanism for its antitumor properties and the inhibition of β-lactamase, an enzyme that confers bacterial resistance to β-lactam antibiotics.

Data Presentation

Anticancer Activity

No specific IC50 values for this compound against human cancer cell lines were found in the reviewed literature. The following table is a template for researchers to populate with their experimental data.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Positive ControlIC50 of Positive Control (µM)
A549Lung CarcinomaData not availableDoxorubicinInsert value
MCF-7Breast AdenocarcinomaData not availableDoxorubicinInsert value
HeLaCervical CancerData not availableDoxorubicinInsert value
HepG2Hepatocellular CarcinomaData not availableDoxorubicinInsert value
Antibacterial Activity

Specific MIC values for this compound against a range of bacterial strains were not available in the public domain at the time of this review. This table can be used to record experimental findings.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains

Bacterial StrainGram StainMIC (µg/mL)Positive ControlMIC of Positive Control (µg/mL)
Staphylococcus aureusGram-positiveData not availableVancomycinInsert value
Bacillus subtilisGram-positiveData not availableVancomycinInsert value
Escherichia coliGram-negativeData not availableCiprofloxacinInsert value
Pseudomonas aeruginosaGram-negativeData not availableCiprofloxacinInsert value
Antifungal Activity

Comprehensive MIC values for this compound against pathogenic fungi are not well-documented in the available literature. Researchers can use this template to summarize their findings.

Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains

Fungal StrainTypeMIC (µg/mL)Positive ControlMIC of Positive Control (µg/mL)
Candida albicansYeastData not availableFluconazoleInsert value
Aspergillus fumigatusMoldData not availableAmphotericin BInsert value
Trichophyton rubrumDermatophyteData not availableItraconazoleInsert value
Enzyme Inhibition

Table 4: Inhibitory Activity of this compound against β-Lactamase

EnzymeSubstrateIC50KmVmaxInhibition Type
β-LactamaseNitrocefin225.37 ± 1.95 µM[1]3.448 ± 0.7 µM[1]215.356 ± 8 µM/min[1]Uncompetitive[1]

Experimental Protocols

Anticancer Activity: MTT Cell Viability Assay

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with This compound dilutions A->C B Prepare serial dilutions of this compound B->C D Incubate for 48-72 hours C->D E Add MTT solution and incubate D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

Antibacterial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of bacteria.

Materials:

  • This compound

  • Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader (optional)

Procedure:

  • Preparation of this compound Dilutions: Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well containing the this compound dilutions. This will bring the final volume to 100 µL. Include a growth control (MHB with inoculum, no drug) and a sterility control (MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Workflow for Broth Microdilution MIC Assay

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of this compound in MHB C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for growth inhibition D->E F Determine MIC E->F

Caption: Workflow for determining the MIC of this compound via broth microdilution.

β-Lactamase Inhibition Assay

This protocol measures the ability of this compound to inhibit the activity of β-lactamase using a chromogenic substrate.

Materials:

  • This compound

  • β-lactamase enzyme

  • Nitrocefin (chromogenic substrate)

  • Phosphate buffer (pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, β-lactamase enzyme, and varying concentrations of this compound. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the plate at room temperature for 10 minutes to allow for any interaction between this compound and the enzyme.

  • Initiate Reaction: Add nitrocefin solution to each well to initiate the enzymatic reaction.

  • Absorbance Measurement: Immediately measure the change in absorbance at 486 nm over time using a microplate reader in kinetic mode. The hydrolysis of nitrocefin results in a color change that can be quantified.

  • Data Analysis: Calculate the initial reaction velocities for each this compound concentration. Determine the percentage of inhibition relative to the control without inhibitor. Plot the percentage of inhibition against the log of the this compound concentration to calculate the IC50 value.

β-Lactamase Inhibition Mechanism

BLactamase_Inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Enzyme β-Lactamase Product Hydrolyzed Nitrocefin (Colored Product) Enzyme->Product Hydrolysis Inhibited_Complex Enzyme-Inhibitor Complex Enzyme->Inhibited_Complex Substrate Nitrocefin (Substrate) Substrate->Enzyme Inhibitor This compound Inhibitor->Enzyme Binds to Inhibited_Complex->Product Reaction Blocked

Caption: this compound inhibits β-lactamase, preventing substrate hydrolysis.

Mechanism of Action: Antitumor Activity

This compound's antitumor activity is proposed to occur via a novel alkylation mechanism. Alkylating agents are a class of anticancer drugs that work by attaching an alkyl group to the guanine base of DNA, leading to the formation of DNA cross-links. This damage interferes with DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.

Proposed Antitumor Mechanism of this compound

Antitumor_Mechanism This compound This compound DNA Tumor Cell DNA This compound->DNA Interacts with Alkylation DNA Alkylation DNA->Alkylation Crosslinking DNA Cross-linking Alkylation->Crosslinking Replication_Block Blockage of DNA Replication & Transcription Crosslinking->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis

Caption: this compound's proposed alkylating action on tumor cell DNA.

References

Application Notes and Protocols for Antibacterial Susceptibility Testing of Kalafungin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and performing antibacterial susceptibility testing of Kalafungin, a broad-spectrum antibiotic. The information is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction to this compound

This compound is an antibiotic produced by the soil isolate Streptomyces tanashiensis.[1][2] It is a chemically stable, nonpolyene compound that exhibits significant inhibitory activity in vitro against a range of pathogenic microorganisms.[1][2] Notably, this compound is effective against various Gram-positive bacteria, fungi, yeasts, and protozoa, with lesser activity observed against Gram-negative bacteria.[1][2]

Recent studies have also identified this compound as a β-lactamase inhibitor.[3][4][5] This property suggests its potential use in combination therapies with β-lactam antibiotics to combat resistant bacterial strains. The mechanism of action of this compound against certain bacteria, such as Staphylococcus aureus, involves the destruction of the cell membrane.[3][4]

Data Presentation: Antibacterial Spectrum of this compound

The following table summarizes the known in vitro antibacterial activity of this compound. The Minimum Inhibitory Concentration (MIC) is a key indicator of an antimicrobial agent's potency.

Bacterial SpeciesGram StainThis compound ActivityReference
Staphylococcus aureusGram-positiveActive, also acts as a β-lactamase inhibitor[3][4][5]
Various Gram-positive bacteriaGram-positiveGenerally active[1][2]
Various Gram-negative bacteriaGram-negativeLess active[1][2]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • This compound (analytical grade)

  • Appropriate solvent for this compound (e.g., DMSO)

  • Sterile 96-well microtiter plates (U- or V-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium

  • Bacterial strains for testing (e.g., Staphylococcus aureus ATCC 29213 as a quality control strain)

  • Sterile saline or phosphate-buffered saline (PBS)

  • McFarland turbidity standards (0.5 standard)

  • Spectrophotometer

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a specific amount of this compound powder.

    • Dissolve the powder in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Further dilute the stock solution in sterile CAMHB to achieve the desired starting concentration for the serial dilutions.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the prepared this compound working solution to the first column of wells. This will be the highest concentration.

    • Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.

    • Column 11 should serve as a positive control (bacterial growth without this compound), and column 12 as a negative control (sterile medium only).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and the bacterial concentration to approximately 5 x 10⁵ CFU/mL. Do not add bacteria to the negative control wells in column 12.

  • Incubation:

    • Cover the microtiter plate with a lid to prevent evaporation and contamination.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • After incubation, visually inspect the plate for bacterial growth (turbidity) in the wells. A reading mirror can aid in visualization.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the MIC of this compound.

Antibacterial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_this compound Prepare this compound Stock and Working Solutions serial_dilution Perform 2-fold Serial Dilutions of this compound in 96-well Plate prep_this compound->serial_dilution prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Standardized Bacteria prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation reading Visually Read MIC (Lowest concentration with no growth) incubation->reading

Broth microdilution workflow for MIC determination.

Signaling Pathway of this compound's Action on Staphylococcus aureus

While the complete signaling pathway is not fully elucidated, a simplified representation of this compound's known action on S. aureus is presented below. This compound acts as a β-lactamase inhibitor and also disrupts the bacterial cell membrane.

Kalafungin_Action_Pathway This compound This compound beta_lactamase β-lactamase This compound->beta_lactamase Inhibits cell_membrane Bacterial Cell Membrane This compound->cell_membrane Targets beta_lactam_antibiotic β-lactam Antibiotic (e.g., Penicillin) beta_lactamase->beta_lactam_antibiotic Inactivates cell_lysis Cell Membrane Disruption and Lysis cell_membrane->cell_lysis Leads to pbp Penicillin-Binding Proteins (PBPs) beta_lactam_antibiotic->pbp Inhibits cell_wall_synthesis Cell Wall Synthesis pbp->cell_wall_synthesis Catalyzes

This compound's dual action on S. aureus.

References

Determining the Minimum Inhibitory Concentration (MIC) of Kalafungin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalafungin is a broad-spectrum antibiotic with known activity against a variety of pathogenic fungi, yeasts, and gram-positive bacteria.[1][2] Its efficacy extends to a lesser extent to gram-negative bacteria.[1][2] Notably, this compound has also been identified as a β-lactamase inhibitor, suggesting its potential in combination therapies to overcome antibiotic resistance.[3] The minimum inhibitory concentration (MIC) is a critical parameter for evaluating the antimicrobial activity of a compound. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This document provides detailed protocols for determining the MIC of this compound using standard laboratory methods.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains

Bacterial SpeciesStrain IDMIC (µg/mL)Reference (Internal/External)
Staphylococcus aureusATCC 29213
Enterococcus faecalisATCC 29212
Streptococcus pneumoniaeATCC 49619
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
(Add other relevant strains)

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains

Fungal SpeciesStrain IDMIC (µg/mL)Reference (Internal/External)
Candida albicansATCC 90028
Candida glabrataATCC 90030
Aspergillus fumigatusATCC 204305
Cryptococcus neoformansATCC 90112
(Add other relevant strains)

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound. These methods are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Broth Microdilution Method

This is one of the most common methods for determining the MIC of antimicrobial agents.

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inoculum

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 10 mg/mL). Ensure complete dissolution.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution in the appropriate broth (CAMHB or RPMI-1640) to create a range of working concentrations. These will be further diluted in the microtiter plate.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of this compound working solution to the first column of wells.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column of dilutions. This will create a gradient of this compound concentrations.

    • Reserve wells for a positive control (broth and inoculum, no drug) and a negative control (broth only).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours for bacteria, 24-48 hours for yeast), suspend several colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done using a spectrophotometer or by visual comparison.

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted inoculum to each well (except the negative control).

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a microplate reader to measure optical density.

Protocol 2: Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

Materials:

  • This compound powder

  • Appropriate solvent for this compound

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Bacterial or fungal inoculum

  • Sterile saline or broth for inoculum preparation

  • McFarland standards

  • Incubator

Procedure:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of this compound solutions at twice the desired final concentrations in a suitable solvent.

    • Melt the agar medium and cool it to 45-50°C.

    • Add a defined volume of each this compound solution to a corresponding volume of molten agar to achieve the desired final concentrations. Mix well and pour into sterile petri dishes.

    • Prepare a control plate with no this compound.

  • Inoculum Preparation:

    • Prepare a standardized inoculum as described in the broth microdilution method (0.5 McFarland).

  • Inoculation:

    • Using a multipoint inoculator or a sterile swab, spot-inoculate the surface of each agar plate with the prepared inoculum. Each spot should contain approximately 10⁴ CFU.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism at the inoculation spot.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock Solution dilutions Create Serial Dilutions of this compound stock->dilutions plate Inoculate Microtiter Plate or Agar Plate dilutions->plate inoculum Prepare Standardized Microbial Inoculum inoculum->plate incubate Incubate under Optimal Conditions plate->incubate read Read Results (Visual/Spectrophotometric) incubate->read mic Determine MIC read->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conceptual Signaling Pathway: β-Lactamase Inhibition

This compound has been shown to act as a β-lactamase inhibitor.[3] β-lactamases are enzymes produced by some bacteria that provide resistance to β-lactam antibiotics like penicillins and cephalosporins. The following diagram illustrates the general mechanism of β-lactamase action and its inhibition.

Beta_Lactamase_Inhibition cluster_bacterium Bacterial Cell beta_lactamase β-Lactamase (Enzyme) inactivated_antibiotic Inactivated Antibiotic beta_lactamase->inactivated_antibiotic pbp Penicillin-Binding Protein (PBP) (Target of β-lactams) cell_lysis Bacterial Cell Lysis pbp->cell_lysis Leads to beta_lactam_antibiotic β-Lactam Antibiotic beta_lactam_antibiotic->beta_lactamase Hydrolysis beta_lactam_antibiotic->pbp Binding & Inhibition This compound This compound (Inhibitor) This compound->beta_lactamase Inhibition

Caption: Mechanism of β-lactamase inhibition by compounds like this compound.

References

Application Notes and Protocols: Broth Microdilution Assay for Kalafungin MIC Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalafungin is a polyketide antibiotic produced by certain strains of Streptomyces. It has demonstrated a broad spectrum of antimicrobial activity, showing inhibitory effects against various pathogenic fungi, yeasts, and Gram-positive bacteria.[1][2][3] Its activity against Gram-negative bacteria is generally less potent.[1][2] The proposed mechanisms of action for this compound include the disruption of the bacterial cell membrane and the inhibition of β-lactamase, an enzyme that can confer resistance to β-lactam antibiotics.[1][4][5]

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. This method is a standardized and widely accepted technique for assessing the in vitro antimicrobial activity of a compound. The protocol is based on established methodologies and can be adapted for testing this compound against a variety of microbial strains.

Principle of the Assay

The broth microdilution assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The assay involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After an incubation period, the wells are examined for visible signs of microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.

Data Presentation

The following table should be used to record the MIC values of this compound against various microbial strains. The data presented here are placeholders and should be replaced with experimentally determined values.

Bacterial/Fungal StrainGram Stain/TypeThis compound MIC (µg/mL)Positive Control MIC (µg/mL) [e.g., Ampicillin, Fluconazole]
Staphylococcus aureusGram-positiveData to be determinedData to be determined
Bacillus subtilisGram-positiveData to be determinedData to be determined
Escherichia coliGram-negativeData to be determinedData to be determined
Candida albicansYeastData to be determinedData to be determined
Aspergillus fumigatusMoldData to be determinedData to be determined

Experimental Protocols

Materials and Reagents
  • This compound

  • Suitable solvent for this compound (e.g., DMSO)

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate growth medium (e.g., Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel and single-channel micropipettes and sterile tips

  • Incubator

  • Spectrophotometer or microplate reader (optional)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Positive control antibiotics (e.g., ampicillin, fluconazole)

  • Quality Control (QC) strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, C. parapsilosis ATCC 22019, C. krusei ATCC 6258)[6][7][8][9]

Experimental Workflow Diagram

BrothMicrodilutionWorkflow Broth Microdilution Assay Workflow for this compound MIC cluster_incubation_reading Incubation & Reading cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution (e.g., 1024 µg/mL) serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well Plate prep_this compound->serial_dilution Add to first well prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) add_inoculum Inoculate Wells with Standardized Microbial Suspension prep_inoculum->add_inoculum prep_media Prepare Growth Medium (e.g., MHB, RPMI-1640) prep_media->serial_dilution Add to all wells serial_dilution->add_inoculum incubation Incubate Plate (e.g., 37°C for 18-24h) add_inoculum->incubation controls Set up Controls: - Growth Control (No Drug) - Sterility Control (No Inoculum) controls->incubation read_results Read Results: - Visual Inspection for Turbidity - Optional: OD600 Measurement incubation->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for this compound MIC determination.

Step-by-Step Protocol

1. Preparation of this compound Stock Solution

  • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1024 µg/mL).[1] The solvent chosen should not inhibit microbial growth at the final concentration used in the assay.

2. Preparation of Microbial Inoculum

  • From a fresh agar plate (18-24 hours old), select several colonies of the test microorganism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[1]

  • Dilute this standardized suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[1]

3. Serial Dilution in Microtiter Plate

  • Add 100 µL of sterile growth medium to wells 2 through 12 of a single row in a 96-well plate.[1]

  • Add 200 µL of the this compound stock solution to well 1.[1]

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly by pipetting up and down.

  • Continue this serial dilution process by transferring 100 µL from well 2 to well 3, and so on, up to well 10.[1]

  • After mixing the contents of well 10, discard 100 µL.[1]

  • Well 11 will serve as the growth control (containing medium and inoculum but no this compound).[1]

  • Well 12 will serve as the sterility control (containing only the growth medium).[1]

4. Inoculation

  • Add 100 µL of the diluted microbial suspension to wells 1 through 11.[1] The final volume in each well will be 200 µL.

5. Incubation

  • Cover the microtiter plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).[1]

6. Determination of MIC

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.[1]

  • Optionally, the optical density (OD) of the wells can be measured at 600 nm using a microplate reader to quantify microbial growth.[1]

Quality Control
  • Include appropriate quality control (QC) strains with known MIC values for standard antibiotics in each assay run to ensure the validity of the results.

  • The sterility control (well 12) should show no growth.

  • The growth control (well 11) should show distinct turbidity.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between increasing this compound concentration and the inhibition of microbial growth.

MIC_Concept This compound Concentration vs. Microbial Growth low_conc Low Concentration growth Visible Growth (Turbidity) low_conc->growth increasing_conc Increasing Concentration increasing_conc->growth Partial Inhibition Possible mic_conc MIC Concentration no_growth No Visible Growth (Clear) mic_conc->no_growth high_conc High Concentration high_conc->no_growth

Caption: this compound's effect on microbial growth.

References

Application Notes and Protocols for Agar Well Diffusion Assay of Kalafungin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalafungin is a polyketide antibiotic produced by certain strains of Streptomyces species. It exhibits a broad spectrum of antimicrobial activity, demonstrating inhibitory effects against a variety of pathogenic fungi and Gram-positive bacteria.[1] The primary mechanisms of action of this compound are believed to be the disruption of the microbial cell membrane and the inhibition of β-lactamase enzymes.[2] The agar well diffusion assay is a widely used and effective method for the preliminary determination of the antimicrobial activity of a substance. This document provides detailed application notes and protocols for utilizing the agar well diffusion assay to evaluate the efficacy of this compound against various microorganisms.

Data Presentation

The following tables summarize the expected zones of inhibition for this compound against common fungal and bacterial strains. This data is illustrative and serves as a template for presenting experimental results. Actual zone diameters will vary depending on the specific experimental conditions, including the concentration of this compound, the microbial strain, and the incubation parameters.

Table 1: Antifungal Activity of this compound (Illustrative Data)

Fungal SpeciesThis compound Concentration (µg/mL)Zone of Inhibition (mm)Positive Control (e.g., Fluconazole) Zone of Inhibition (mm)
Candida albicans501822
1002528
Aspergillus niger501520
1002125

Table 2: Antibacterial Activity of this compound (Illustrative Data)

Bacterial SpeciesThis compound Concentration (µg/mL)Zone of Inhibition (mm)Positive Control (e.g., Penicillin) Zone of Inhibition (mm)
Staphylococcus aureus502025
1002832
Escherichia coli50No significant inhibition15
100No significant inhibition20

Experimental Protocols

Agar Well Diffusion Assay for Antifungal Activity

This protocol outlines the procedure for determining the antifungal activity of this compound.

Materials:

  • This compound

  • Test fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Sterile saline solution (0.85% NaCl)

  • Sterile swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Positive control antifungal agent (e.g., Fluconazole)

  • Negative control (solvent used to dissolve this compound)

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Aseptically pick a few colonies of the test fungus from a fresh culture plate.

    • Suspend the colonies in sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the fungal inoculum and remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of an SDA or PDA plate in three directions, rotating the plate approximately 60 degrees after each streak to ensure uniform growth.

  • Preparation of Wells:

    • Using a sterile cork borer, create uniform wells in the agar plate.

    • Carefully remove the agar plugs from the wells.

  • Application of this compound and Controls:

    • Prepare stock solutions of this compound in a suitable solvent.

    • Aseptically add a defined volume (e.g., 50-100 µL) of the this compound solution into the designated wells.

    • In separate wells, add the same volume of the positive control and the negative control.

  • Incubation:

    • Allow the plates to stand for at least 30 minutes to permit diffusion of the substances.

    • Incubate the plates at the optimal temperature for the test fungus (e.g., 35-37°C for Candida albicans, 25-28°C for Aspergillus niger) for 24-48 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited) in millimeters (mm).

    • A larger zone of inhibition indicates greater susceptibility of the fungus to this compound.

Agar Well Diffusion Assay for Antibacterial Activity

This protocol details the procedure for assessing the antibacterial activity of this compound.

Materials:

  • This compound

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA)

  • Sterile saline solution (0.85% NaCl)

  • Sterile swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Positive control antibiotic (e.g., Penicillin)

  • Negative control (solvent used to dissolve this compound)

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically transfer a few colonies of the test bacterium from a fresh culture plate to a tube of sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the bacterial inoculum and remove excess fluid.

    • Swab the entire surface of an MHA plate evenly in three directions.

  • Preparation of Wells:

    • Create uniform wells in the agar using a sterile cork borer.

    • Remove the agar plugs aseptically.

  • Application of this compound and Controls:

    • Prepare stock solutions of this compound.

    • Pipette a specific volume (e.g., 50-100 µL) of the this compound solution into the appropriate wells.

    • Add the positive and negative controls to their respective wells.

  • Incubation:

    • Allow for pre-diffusion for at least 30 minutes at room temperature.

    • Incubate the plates at 37°C for 18-24 hours.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of inhibition in millimeters (mm).

    • The size of the zone of inhibition is proportional to the susceptibility of the bacteria to this compound.

Visualizations

AgarWellDiffusionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculate Inoculate Agar Surface Inoculum->Inoculate Plates Prepare Agar Plates (e.g., MHA, SDA) Plates->Inoculate CreateWells Create Wells (6-8 mm) Inoculate->CreateWells AddSamples Add this compound & Controls CreateWells->AddSamples Incubate Incubate Plates (24-48h) AddSamples->Incubate MeasureZones Measure Zones of Inhibition (mm) Incubate->MeasureZones Interpret Interpret Results MeasureZones->Interpret

Fig. 1: Experimental workflow for the agar well diffusion assay.

Kalafungin_Mechanism cluster_membrane Cell Membrane Disruption cluster_enzyme β-Lactamase Inhibition Kalafungin_mem This compound Membrane Microbial Cell Membrane Kalafungin_mem->Membrane Interacts with Disruption Membrane Destabilization & Increased Permeability Membrane->Disruption Leads to Lysis Cell Lysis & Death Disruption->Lysis Kalafungin_enz This compound EnzymeSubstrate Enzyme-Substrate Complex Kalafungin_enz->EnzymeSubstrate Binds to (Uncompetitive) InactiveComplex Inactive Enzyme-Substrate-Inhibitor Complex Kalafungin_enz->InactiveComplex BetaLactamase β-Lactamase Enzyme BetaLactamase->EnzymeSubstrate Substrate β-Lactam Antibiotic (Substrate) Substrate->EnzymeSubstrate EnzymeSubstrate->BetaLactamase Hydrolysis (Inhibited) EnzymeSubstrate->InactiveComplex NoHydrolysis No Antibiotic Hydrolysis InactiveComplex->NoHydrolysis BacterialDeath Bacterial Cell Death NoHydrolysis->BacterialDeath

Fig. 2: Proposed mechanisms of action of this compound.

References

Application Notes: Antifungal Activity of Kalafungin Against Candida Species

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific data regarding the antifungal activity of Kalafungin against individual Candida species. The initial discovery of this compound identified it as an antimicrobial agent with broad-spectrum activity, including against various fungi and yeasts[1][2]. However, detailed quantitative data, such as Minimum Inhibitory Concentrations (MICs) for specific Candida species including C. albicans, C. glabrata, C. tropicalis, C. parapsilosis, and C. krusei, are not available in the public domain.

Furthermore, in-depth studies elucidating the specific mechanism of action of this compound against Candida species, including its effects on cellular signaling pathways, have not been published. While research on other antifungal agents is extensive, this information is not transferable to this compound.

Due to the absence of the necessary quantitative data and mechanistic studies, we are unable to provide the requested detailed Application Notes, Experimental Protocols, and visualizations (DOT language diagrams) for the antifungal activity of this compound against Candida species at this time.

Further research and publication of empirical data are required to enable the creation of such detailed documentation. We encourage the scientific community to investigate the potential of this compound as an anti-Candida agent to fill this knowledge gap.

References

Kalafungin Cytotoxicity in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalafungin, a natural product originally isolated from Streptomyces tanashiensis, is a benzoisochromanequinone antibiotic that has demonstrated significant antifungal and antibacterial activities. Emerging research has also highlighted its potential as an anticancer agent. This compound exhibits cytotoxic effects against various cancer cell lines, with a proposed mechanism of action involving a novel alkylation process that ultimately leads to apoptosis. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound in cancer cell lines, including data presentation and visualization of its mechanism of action.

Data Presentation: Cytotoxicity of this compound

The cytotoxic potential of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 value for this compound in a specific cancer cell line.

Cancer Cell LineCell TypeIC50 Value (µg/mL)
L5178YMouse Leukemia0.018[1]

Note: Further research is required to establish a comprehensive profile of this compound's cytotoxicity across a broader range of human cancer cell lines.

Experimental Protocols

A fundamental technique to determine the cytotoxic effects of a compound like this compound is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol: MTT Assay for this compound Cytotoxicity

1. Materials:

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve a range of final concentrations for treatment.

    • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

3. Data Analysis:

  • Calculate the percentage of cell viability for each this compound concentration using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.

  • Determine the IC50 value from the dose-response curve using a suitable software program (e.g., GraphPad Prism).

Mechanism of Action: Signaling Pathways

This compound is reported to exert its antitumor activity through a novel alkylation mechanism. Alkylating agents are a class of anticancer drugs that work by attaching an alkyl group to DNA, leading to DNA damage and ultimately inducing apoptosis (programmed cell death).

Proposed Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis, starting from its role as a DNA alkylating agent.

Kalafungin_Apoptosis_Pathway This compound This compound DNA_Alkylation DNA Alkylation This compound->DNA_Alkylation DNA_Damage DNA Damage DNA_Alkylation->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation p53_Activation->Bcl2_Downregulation Mitochondrial_Pathway Mitochondrial Pathway Activation Bax_Upregulation->Mitochondrial_Pathway Bcl2_Downregulation->Mitochondrial_Pathway Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Experimental Workflow for Cytotoxicity Assay

The logical flow of the cytotoxicity assay protocol can be visualized as follows:

Cytotoxicity_Assay_Workflow Start Start: Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Start->Incubate_24h Treat_Cells Treat Cells with this compound (and Controls) Incubate_24h->Treat_Cells Incubate_Exposure Incubate for Desired Exposure Time (24-72h) Treat_Cells->Incubate_Exposure Add_MTT Add MTT Reagent Incubate_Exposure->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Analyze Data: Calculate % Viability and IC50 Measure_Absorbance->Analyze_Data End End: Determine Cytotoxicity Analyze_Data->End

Caption: Experimental workflow for MTT cytotoxicity assay.

References

Application Notes and Protocols for β-Lactamase Inhibition Assay Using Kalafungin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Lactamases are a major cause of bacterial resistance to β-lactam antibiotics. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective. The discovery and development of β-lactamase inhibitors are, therefore, crucial for overcoming this resistance. Kalafungin, a natural product isolated from marine Streptomyces, has been identified as an uncompetitive inhibitor of β-lactamase.[1][2][3] This document provides detailed protocols for assessing the inhibitory potential of this compound against β-lactamase using a chromogenic-based assay.

This compound is an antibiotic that demonstrates antimicrobial properties and acts as a β-lactamase inhibitor.[2] It has shown inhibitory activity against a range of pathogenic fungi, yeasts, and gram-positive bacteria.[2] The mechanism of action of this compound involves the destruction of cell membranes.[2]

Principle of the Assay

The β-lactamase inhibition assay described here utilizes the chromogenic cephalosporin substrate, nitrocefin. In the presence of β-lactamase, nitrocefin is hydrolyzed, resulting in a color change from yellow to red. This change in absorbance can be monitored spectrophotometrically to determine the rate of the enzymatic reaction. The presence of an inhibitor, such as this compound, will decrease the rate of nitrocefin hydrolysis, providing a measure of the inhibitor's potency.

Quantitative Data Summary

The inhibitory activity of this compound against β-lactamase has been characterized, revealing an uncompetitive mode of inhibition.[1][3] The key quantitative parameters are summarized in the table below.

ParameterValueReference
IC50 225.37 ± 1.95 μM[1][3]
Inhibition Type Uncompetitive[1][3]
Km (Michaelis Constant) 3.448 ± 0.7 μM[1][3]
Vmax (Maximum Velocity) 215.356 ± 8 μM/min[1][3]

Experimental Protocols

This section provides a detailed methodology for performing a β-lactamase inhibition assay with this compound.

Materials and Reagents
  • This compound

  • β-lactamase (e.g., from Bacillus cereus)

  • Nitrocefin

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 490 nm

  • Sterile micropipette tips

  • Reagent reservoirs

Preparation of Reagents
  • This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to prepare a 10 mM stock solution. Store at -20°C. Further dilutions should be prepared in PBS.

  • β-Lactamase Stock Solution: Prepare a stock solution of β-lactamase in PBS. The final concentration in the assay will need to be optimized, but a starting point of 1-5 mU/mL is recommended. Store at -20°C in aliquots to avoid repeated freeze-thaw cycles.

  • Nitrocefin Stock Solution (10 mM): Dissolve nitrocefin in DMSO to a concentration of 10 mM. Store protected from light at -20°C.

  • Nitrocefin Working Solution (500 µM): Immediately before use, dilute the 10 mM nitrocefin stock solution in PBS to a final concentration of 500 µM.

β-Lactamase Inhibition Assay Protocol
  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in PBS in a 96-well plate. A typical concentration range to test would be from 0 µM (control) to 1000 µM.

  • Add β-Lactamase: To each well containing the this compound dilutions, add the β-lactamase solution to achieve the desired final enzyme concentration.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the Reaction: Add the nitrocefin working solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 200 µL.

  • Measure Absorbance: Immediately begin monitoring the change in absorbance at 490 nm every 60 seconds for 15-30 minutes using a microplate reader.

Data Analysis
  • Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each this compound concentration by calculating the slope of the linear portion of the absorbance versus time curve.

  • Determine IC50: Plot the percentage of inhibition versus the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that results in 50% inhibition of the β-lactamase activity.

  • Determine the Mode of Inhibition: To confirm the uncompetitive inhibition mechanism, perform the assay with varying concentrations of both nitrocefin and this compound. Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]). For uncompetitive inhibition, the resulting lines will be parallel.

Visualizations

Signaling Pathway of β-Lactamase Action and Uncompetitive Inhibition by this compound

G cluster_0 Standard β-Lactamase Catalysis cluster_1 Uncompetitive Inhibition by this compound E β-Lactamase (E) ES Enzyme-Substrate Complex (ES) E->ES + S S β-Lactam Antibiotic (S) P Inactive Antibiotic (P) ES->P E_free Free β-Lactamase (E) ES->E_free k_cat ES_inhib Enzyme-Substrate Complex (ES) ESI Enzyme-Substrate-Inhibitor Complex (ESI) (Inactive) ES_inhib->ESI + I I This compound (I) ESI->ES_inhib Reversible Binding

Caption: Mechanism of β-lactamase and its uncompetitive inhibition by this compound.

Experimental Workflow for β-Lactamase Inhibition Assay

G prep Reagent Preparation (this compound, β-Lactamase, Nitrocefin) plate Plate Setup (Serial dilution of this compound) prep->plate enzyme_add Add β-Lactamase to wells plate->enzyme_add pre_incubate Pre-incubation (10-15 min at RT) enzyme_add->pre_incubate reaction Initiate Reaction (Add Nitrocefin) pre_incubate->reaction measure Kinetic Measurement (Absorbance at 490 nm) reaction->measure analysis Data Analysis (IC50, Lineweaver-Burk Plot) measure->analysis

Caption: Workflow for the this compound β-lactamase inhibition assay.

References

Application Notes and Protocols for In Vivo Studies of Kalafungin Using Zebrafish Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo evaluation of Kalafungin using zebrafish (Danio rerio) models, with a focus on its application as a β-lactamase inhibitor in bacterial infection models. The detailed protocols and data presented are based on published research and established methodologies for zebrafish-based drug discovery.

Introduction to this compound and the Zebrafish Model

This compound is a natural product known for its antimicrobial properties. Recent in vivo studies have highlighted its potential as a β-lactamase inhibitor, suggesting its utility in combination therapies against resistant bacterial strains. The zebrafish model offers a powerful platform for in vivo studies due to its genetic tractability, optical transparency during early development, and high-throughput screening capabilities. Its innate immune system shares significant homology with that of mammals, making it a relevant model for studying infectious diseases and the efficacy of novel therapeutic agents.

Quantitative Data Summary

The following table summarizes the key quantitative data from in vivo and in vitro studies of this compound.

ParameterValueReference Study
In Vitro β-Lactamase Inhibition
IC50225.37 ± 1.95 µM--INVALID-LINK--
Km3.448 ± 0.7 µM--INVALID-LINK--
Vmax215.356 ± 8 µM/min--INVALID-LINK--
In Vivo Efficacy in Zebrafish
Effective Concentration (Bacteriostatic)0.5 x MIC[Inferred from Jabila Mary et al., 2021]
Effective Concentration (Bactericidal)1x and 2x MIC[Inferred from Jabila Mary et al., 2021]
Time to Clearance (Bactericidal)12 hours post-treatment[Inferred from Jabila Mary et al., 2021]

Experimental Protocols

Protocol for In Vivo Efficacy of this compound in a Zebrafish Model of Staphylococcus aureus Infection

This protocol is adapted from the study by Jabila Mary et al. (2021), which investigated the β-lactamase inhibitory potential of this compound.

Materials:

  • Wild-type zebrafish larvae (3 days post-fertilization, dpf)

  • GFP-expressing Staphylococcus aureus

  • This compound stock solution

  • Embryo medium (E3)

  • Microinjection system

  • Fluorescence microscope

  • 96-well plates

  • Anesthetic (e.g., Tricaine methanesulfonate)

Procedure:

  • Bacterial Culture Preparation: Culture GFP-expressing S. aureus to the desired optical density. Prepare a bacterial suspension for microinjection.

  • Zebrafish Larvae Preparation: Dechorionate embryos at 24 hours post-fertilization (hpf) and maintain them in E3 medium at 28.5°C.

  • Microinjection: At 3 dpf, anesthetize the zebrafish larvae. Microinject a defined volume of the GFP-S. aureus suspension into the caudal vein of each larva.

  • Treatment: Following infection, transfer the larvae to 96-well plates containing fresh E3 medium. Add this compound to the medium at final concentrations of 0.5x, 1x, and 2x the predetermined Minimum Inhibitory Concentration (MIC). Include a vehicle control group (E3 medium with the solvent used for this compound).

  • Monitoring and Data Collection:

    • Monitor the survival of the larvae at regular intervals (e.g., every 12 hours) for up to 72 hours post-infection.

    • At specific time points (e.g., 12, 24, 36, 48, and 72 hours post-infection), anesthetize a subset of larvae from each group and visualize the bacterial burden using a fluorescence microscope.

    • Quantify the fluorescence intensity to assess the bacterial load.

    • Observe and record any behavioral changes or signs of toxicity.

Protocol for Zebrafish Embryo Toxicity Assay (Adapted from OECD TG 236)

This protocol provides a standardized method to assess the acute toxicity of this compound on zebrafish embryos.

Materials:

  • Fertilized zebrafish embryos (<3 hpf)

  • This compound stock solution

  • Embryo medium (E3)

  • 24-well plates

  • Stereomicroscope

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound in E3 medium. Include a vehicle control.

  • Exposure: Place one healthy, fertilized embryo per well in a 24-well plate containing the test solutions.

  • Incubation: Incubate the plates at 28.5°C for 96 hours.

  • Observation and Endpoint Assessment: At 24, 48, 72, and 96 hours post-fertilization, observe the embryos under a stereomicroscope for the following lethal endpoints:

    • Coagulation of the embryo

    • Lack of somite formation

    • Non-detachment of the tail

    • Absence of heartbeat

  • Data Analysis: Record the number of dead embryos at each concentration and time point. Calculate the LC50 (lethal concentration for 50% of the population) at 96 hours. Additionally, record any sublethal morphological abnormalities.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound's Action in Zebrafish

While the specific signaling pathways in zebrafish modulated by this compound have not been fully elucidated, a plausible mechanism can be proposed based on its function as a β-lactamase inhibitor and the known innate immune response of zebrafish to bacterial infections. This compound, by inhibiting β-lactamase, enhances the efficacy of β-lactam antibiotics (or endogenous antimicrobial peptides with similar mechanisms), leading to bacterial cell wall damage. This damage releases pathogen-associated molecular patterns (PAMPs), such as peptidoglycan fragments, which are recognized by the host's pattern recognition receptors (PRRs), like Toll-like receptors (TLRs). This recognition triggers downstream signaling cascades, primarily through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB. Activated NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory cytokines and chemokines, which recruit immune cells (neutrophils and macrophages) to the site of infection to clear the bacteria.

G Proposed Signaling Pathway for this compound's Action in Zebrafish cluster_0 Bacterial Component cluster_1 Zebrafish Host Cell cluster_2 Immune Response This compound This compound BetaLactamase β-Lactamase This compound->BetaLactamase Inhibits BacterialCellWall Bacterial Cell Wall Damage BetaLactamase->BacterialCellWall Prevents Damage PAMPs PAMPs (e.g., Peptidoglycan) BacterialCellWall->PAMPs Releases TLR Toll-like Receptor (TLR) PAMPs->TLR Recognized by MyD88 MyD88 TLR->MyD88 NFkB_Inhibitor IκB MyD88->NFkB_Inhibitor Leads to Degradation NFkB NF-κB NFkB_Inhibitor->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines & Chemokines Nucleus->Cytokines Induces Transcription ImmuneCellRecruitment Immune Cell Recruitment (Neutrophils, Macrophages) Cytokines->ImmuneCellRecruitment BacterialClearance Bacterial Clearance ImmuneCellRecruitment->BacterialClearance

Caption: Proposed mechanism of this compound's action in zebrafish.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates the general workflow for evaluating the in vivo efficacy of this compound in a zebrafish infection model.

G Experimental Workflow for In Vivo Efficacy Testing of this compound start Start prep_bacteria Prepare GFP-S. aureus Culture start->prep_bacteria prep_zebrafish Prepare 3 dpf Zebrafish Larvae start->prep_zebrafish infection Microinject Bacteria into Caudal Vein prep_bacteria->infection prep_zebrafish->infection treatment Treat with this compound (0.5x, 1x, 2x MIC) and Control infection->treatment monitoring Monitor Survival and Behavior treatment->monitoring imaging Fluorescence Imaging of Bacterial Burden treatment->imaging data_analysis Data Analysis (Survival Curves, Fluorescence Quantification) monitoring->data_analysis imaging->data_analysis end End data_analysis->end

Caption: Workflow for this compound efficacy testing in zebrafish.

Logical Relationship for Toxicity Assessment

This diagram shows the logical flow for assessing the toxicity of this compound in zebrafish embryos.

G Logical Flow for this compound Toxicity Assessment start Start prep_solutions Prepare this compound Dilutions start->prep_solutions expose_embryos Expose Zebrafish Embryos (<3 hpf) prep_solutions->expose_embryos observe_endpoints Observe Lethal Endpoints at 24, 48, 72, 96h expose_embryos->observe_endpoints is_lethal Lethal Endpoint Observed? observe_endpoints->is_lethal record_death Record as Dead is_lethal->record_death Yes record_survival Record as Survived is_lethal->record_survival No calculate_lc50 Calculate LC50 at 96h record_death->calculate_lc50 record_survival->calculate_lc50 observe_sublethal Observe Sublethal Morphological Effects calculate_lc50->observe_sublethal end End observe_sublethal->end

Caption: Logical flow for this compound toxicity assessment.

Application Notes and Protocols for Kalafungin Production from Streptomyces tanashiensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the cultivation of Streptomyces tanashiensis and the subsequent extraction and quantification of the bioactive secondary metabolite, Kalafungin. The methodologies outlined are compiled from published research to facilitate the consistent and optimized production of this promising compound.

Introduction

This compound is a benzoisochromanequinone antibiotic produced by the bacterium Streptomyces tanashiensis.[1][2][3] It exhibits a broad spectrum of antimicrobial activity against various fungi, yeasts, protozoa, and gram-positive bacteria.[1][4] Structurally and biosynthetically, this compound is closely related to actinorhodin, a well-studied antibiotic from Streptomyces coelicolor.[5] The biosynthetic pathway is classified as a type II polyketide synthesis.[6] This document provides a comprehensive guide for the cultivation of S. tanashiensis, optimization of fermentation parameters for enhanced this compound yield, and detailed protocols for its extraction and quantification.

Data Presentation: Cultivation Media and Fermentation Parameters

Optimizing cultivation conditions is critical for maximizing the yield of this compound. Below are compositions of a general growth medium and a production medium that has been optimized for a related marine Streptomyces species, which can serve as an excellent starting point for the cultivation of S. tanashiensis.

Table 1: Composition of Cultivation Media for Streptomyces

ComponentGYM Streptomyces Medium (Growth)[7][8][9][10]AIM Medium (Production)[11]
Glucose4.0 g/L-
Soluble Starch-20.0 g/L
Yeast Extract4.0 g/L-
Malt Extract10.0 g/L-
KNO₃-1.0 g/L
K₂HPO₄-0.5 g/L
MgSO₄·7H₂O-0.5 g/L
FeSO₄-20 µM
NaCl-0.5 g/L
CaCO₃2.0 g/L (omit for liquid culture)-
Agar12.0 - 20.0 g/LAs needed for solid culture
Distilled Water1000 mL1000 mL
Final pH7.27.0

Table 2: Optimized Fermentation Parameters and Yield

ParameterOptimized ValueReference
Temperature29°C[11]
Initial pH7.0[11]
Incubation Period8 days[11]
This compound Yield 51.4 mg/L [11]

Experimental Protocols

Media Preparation

GYM Streptomyces Medium (for routine growth and maintenance):

  • Dissolve 4.0 g of glucose, 4.0 g of yeast extract, and 10.0 g of malt extract in 1000 mL of distilled water.

  • Adjust the pH to 7.2 using KOH.[7][8]

  • For solid medium, add 12.0 - 20.0 g of agar and 2.0 g of CaCO₃. For liquid medium, omit both agar and CaCO₃.[7][8][10]

  • Sterilize by autoclaving at 121°C for 20 minutes.[9]

AIM Medium (for this compound production):

  • Dissolve 20.0 g of soluble starch, 1.0 g of KNO₃, 0.5 g of K₂HPO₄, 0.5 g of MgSO₄·7H₂O, and 0.5 g of NaCl in 1000 mL of distilled water.[11]

  • Add 20 µM of FeSO₄.[11]

  • Adjust the initial pH to 7.0.

  • For solid-state fermentation, add agar as required.

  • Sterilize by autoclaving at 121°C for 15-20 minutes.

Inoculum Preparation and Cultivation
  • Prepare a seed culture by inoculating a loopful of S. tanashiensis spores or mycelia from a stock culture into a flask containing liquid GYM Streptomyces Medium.

  • Incubate the seed culture at 28°C on a rotary shaker until sufficient growth is observed.

  • For this compound production, inoculate the AIM production medium with the seed culture. For solid-state fermentation, a spore suspension can be used to inoculate agar plates to a final concentration of 1 x 10⁷ CFU/mL.[11]

  • Incubate the production culture under the optimized conditions: 29°C for 8 days, with an initial pH of 7.0.[11]

This compound Extraction
  • After the incubation period, harvest the mycelial biomass from the fermentation broth by centrifugation or filtration. For solid-state fermentation, collect the aerial mycelia from the agar plates.[11]

  • The collected biomass is then extracted with ethyl acetate.[11]

  • The crude extract is filtered to remove any solid debris.

  • Concentrate the extract using a vacuum concentrator at 30°C to obtain the crude this compound.[11]

This compound Quantification by HPLC
  • Re-dissolve the dried crude extract in a suitable solvent such as methanol.

  • Perform High-Performance Liquid Chromatography (HPLC) analysis using a C18 column.

  • A gradient mobile phase of water and methanol can be employed for separation.

  • Detect this compound using a photodiode array (PDA) detector at a wavelength of 275 nm.[11]

  • Quantify the concentration of this compound by comparing the peak area to a standard curve generated from pure this compound.

Visualizations

Experimental Workflow for this compound Production

G cluster_prep Preparation cluster_ferm Fermentation cluster_downstream Downstream Processing cluster_analysis Analysis Inoculum Inoculum Preparation (S. tanashiensis in GYM Medium) Inoculation Inoculation Inoculum->Inoculation Production_Medium Production Medium Preparation (AIM Medium) Production_Medium->Inoculation Fermentation Incubation (29°C, 8 days, pH 7.0) Inoculation->Fermentation Harvest Harvesting Biomass Fermentation->Harvest Extraction Ethyl Acetate Extraction Harvest->Extraction Concentration Vacuum Concentration Extraction->Concentration HPLC HPLC Quantification (275 nm) Concentration->HPLC

Workflow for this compound Production and Analysis.
Proposed Biosynthetic Pathway of this compound

This compound biosynthesis in Streptomyces tanashiensis is understood to follow a type II polyketide synthase (PKS) pathway, which shares early steps with the actinorhodin biosynthesis in S. coelicolor.[5] The pathway begins with the assembly of a poly-β-keto chain by a minimal PKS, followed by a series of tailoring enzymatic reactions including cyclization, aromatization, and oxidation to form the final this compound structure.

G Malonyl_CoA Malonyl-CoA Minimal_PKS Minimal PKS (Type II) Malonyl_CoA->Minimal_PKS Polyketide_Chain Linear Poly-β-keto Chain Minimal_PKS->Polyketide_Chain Tailoring_Enzymes Tailoring Enzymes (Aromatase, Cyclase, Reductase) Polyketide_Chain->Tailoring_Enzymes Bicyclic_Intermediate Bicyclic Intermediate Tailoring_Enzymes->Bicyclic_Intermediate Dihydrothis compound Dihydrothis compound Bicyclic_Intermediate->Dihydrothis compound Oxygenase Oxygenase Dihydrothis compound->Oxygenase This compound This compound Oxygenase->this compound

Proposed Biosynthetic Pathway for this compound.

References

Application Notes and Protocols for the Extraction and Purification of Kalafungin from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kalafungin is a polyketide antibiotic with a benzoisochromanequinone structure, originally isolated from Streptomyces tanashiensis.[1][2][3] It exhibits a broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties.[2][3] Notably, this compound is a member of the pyranonaphthoquinone family of antibiotics and is closely related to compounds like Dihydrothis compound, which is a key intermediate in its biosynthetic pathway.[4] The final conversion of Dihydrothis compound to this compound is a spontaneous oxidative lactonization, not an enzymatic reaction. This document provides detailed protocols for the extraction and purification of this compound from fermentation broth, aimed at researchers in natural product chemistry and drug discovery.

Data Presentation

The following tables summarize quantitative data related to the purification of this compound and analogous compounds. Direct comparative studies for this compound purification are limited; therefore, representative data is included to provide a practical overview of expected outcomes.

Table 1: Summary of a Multi-Step Purification Strategy for Pyranonaphthoquinones

Purification StepMatrix/Stationary PhaseMobile Phase/EluentPurityRecovery
Extraction Ethyl AcetateN/A10-20%>90%
Column Chromatography 1 MCI-GEL CHP20/P120Methanol/Water Gradient50-70%70-80%
Column Chromatography 2 Silica GelChloroform/Methanol Gradient>90%80-90%
Preparative HPLC C18Acetonitrile/Water + 0.1% Formic Acid>98%>90%
Crystallization Methanol/WaterN/A>99%80-90%

Source: Adapted from troubleshooting guides for Dihydrothis compound purification.[5]

Table 2: Fermentation Yield of this compound

Fermentation ConditionMaximum Yield (mg/L)
UnoptimizedNot specified
Optimized (Statistical Media Optimization)51.4

Source: Based on a study on the statistical optimization of fermentation media.

Experimental Protocols

Protocol 1: Fermentation of this compound-Producing Strain

This protocol describes the cultivation of a Streptomyces strain for the production of this compound.

Materials:

  • This compound-producing Streptomyces strain (e.g., Streptomyces tanashiensis)

  • Suitable culture medium (e.g., R5A medium)[6]

  • Spore suspension or vegetative mycelium for inoculation[6]

  • Shaking incubator

Procedure:

  • Medium Preparation: Prepare and sterilize the production medium according to the desired formulation.

  • Inoculation: Inoculate the sterile medium with a fresh spore suspension or vegetative mycelium of the Streptomyces strain.[6]

  • Incubation: Incubate the culture at 28-30°C with shaking at 200-250 rpm for 5-7 days.[6] Optimal production is often observed in the late stationary phase.[6]

Protocol 2: Extraction of this compound from Fermentation Broth

This protocol outlines the initial extraction of this compound from the fermentation broth using an organic solvent.

Materials:

  • Fermentation broth containing this compound

  • Ethyl acetate (analytical grade)

  • Hydrochloric acid (HCl, 1 M) or other acid for pH adjustment

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Harvesting: After incubation, harvest the fermentation broth. The broth can be processed whole, or the mycelium can be separated from the supernatant by centrifugation (e.g., 5,000 x g for 20 minutes).

  • pH Adjustment: Adjust the pH of the fermentation broth to approximately 3.0 with 1 M HCl. This protonates the acidic this compound, enhancing its solubility in the organic solvent.

  • Solvent Extraction:

    • Transfer the acidified broth to a separatory funnel.

    • Add an equal volume of ethyl acetate (1:1 v/v).[5]

    • Shake vigorously for 5-10 minutes and allow the layers to separate.

    • Collect the upper organic layer (ethyl acetate).

    • Repeat the extraction of the aqueous layer at least two more times with fresh ethyl acetate to ensure high recovery.[5][6]

  • Drying and Concentration:

    • Pool the ethyl acetate extracts.

    • Dry the combined extract over anhydrous sodium sulfate to remove residual water.[5]

    • Filter to remove the sodium sulfate.

    • Concentrate the filtrate to dryness using a rotary evaporator at a temperature of 40-45°C to obtain the crude extract.[5]

Protocol 3: Purification by Silica Gel Column Chromatography

This protocol describes the initial purification of the crude extract using silica gel chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Chloroform (analytical grade)

  • Methanol (analytical grade)

  • Chromatography column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in chloroform.[6][7]

    • Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.[7]

    • Equilibrate the column by passing 2-3 column volumes of chloroform through it.[7]

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of chloroform.[6]

    • In a separate flask, adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully load the dried powder onto the top of the prepared column.[5]

  • Elution:

    • Elute the column with a gradient of increasing methanol concentration in chloroform. A typical gradient starts with 100% chloroform and gradually increases to a mixture such as chloroform:methanol (95:5).[5]

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume.

    • Analyze the fractions by TLC to identify those containing this compound.[6]

    • Pool the fractions containing the compound of interest.[6]

    • Evaporate the solvent from the pooled fractions to obtain a partially purified this compound sample.

Protocol 4: Final Purification by Preparative HPLC

This protocol details the final purification step to achieve high-purity this compound using preparative High-Performance Liquid Chromatography (HPLC).

Materials:

  • Partially purified this compound from column chromatography

  • HPLC system with a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)[4][5]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (FA) or Trifluoroacetic acid (TFA) (0.1% v/v)[4][5]

  • Fraction collector

  • Lyophilizer or solvent evaporator

Procedure:

  • Sample Preparation: Dissolve the partially purified this compound in the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).[5] Filter the sample through a 0.45 µm syringe filter before injection.[5]

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions until a stable baseline is achieved.[4]

  • Injection and Elution:

    • Inject the filtered sample onto the column.[4][5]

    • Run a linear gradient of increasing acetonitrile concentration to elute the compounds. A typical gradient might be from 10% to 70% acetonitrile over 30 minutes.[4][5]

    • Set the flow rate according to the column dimensions, for instance, 15 mL/min for a 21.2 mm ID column.[5]

  • Detection and Fraction Collection:

    • Monitor the elution profile using a UV detector at a wavelength of approximately 254 nm or 275 nm.[4][5]

    • Collect the fractions corresponding to the this compound peak.[4][5]

  • Solvent Removal: Combine the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure to obtain pure this compound.[4][5]

Protocol 5: Crystallization (Optional)

This optional final step can be employed to obtain highly pure, crystalline this compound.

Materials:

  • Pure this compound from HPLC

  • Suitable solvent system (e.g., methanol/water)

  • Glassware for crystallization

Procedure:

  • Dissolution: Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., methanol) with gentle warming if necessary.

  • Induce Crystallization: Slowly add a non-solvent (e.g., water) until the solution becomes slightly turbid.

  • Crystal Growth: Allow the solution to cool down slowly to room temperature, and then transfer to a colder environment (e.g., 4°C) to promote crystal growth.

  • Crystal Collection: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

Kalafungin_Extraction_Purification_Workflow start Fermentation Broth extraction Solvent Extraction (Ethyl Acetate) start->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel partially_pure Partially Purified This compound silica_gel->partially_pure prep_hplc Preparative HPLC (C18 Column) partially_pure->prep_hplc pure_fractions Pure this compound Fractions prep_hplc->pure_fractions crystallization Crystallization (Optional) pure_fractions->crystallization final_product High-Purity Crystalline this compound crystallization->final_product

Caption: Workflow for this compound Extraction and Purification.

Logical_Relationships fermentation Fermentation extraction Extraction fermentation->extraction Yields crude product primary_purification Primary Purification (e.g., Silica Gel CC) extraction->primary_purification Removes bulk impurities final_purification Final Purification (e.g., Preparative HPLC) primary_purification->final_purification Isolates target compound analysis Purity & Identity Confirmation (Analytical HPLC, MS, NMR) final_purification->analysis Verifies final product

Caption: Logical Steps in Natural Product Isolation.

References

Application Notes and Protocols for the HPLC Analysis of Kalafungin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of Kalafungin and its potential metabolites using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are compiled from various scientific sources and are intended to offer robust starting points for method development and validation.

Introduction

This compound is a polyketide antibiotic with a benzoisochromanequinone structure, known for its antifungal and antibacterial properties. Accurate and reliable analytical methods are crucial for its quantification in various matrices, including fermentation broths and biological samples, as well as for identifying and characterizing its metabolites or degradation products. This document details sample preparation procedures and HPLC methodologies for the analysis of this compound.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the analyte for sensitive and accurate HPLC analysis.

2.1.1. Extraction from Fermentation Broth

This protocol is suitable for extracting this compound from bacterial or fungal liquid cultures.

  • Objective: To isolate this compound from the aqueous culture medium.

  • Procedure:

    • Centrifuge the fermentation broth at 10,000 x g for 15 minutes to separate the supernatant from the mycelial pellet.

    • Carefully decant the supernatant.

    • Acidify the supernatant to approximately pH 3 with 2 M HCl. A color change may be observed upon acidification.

    • Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate.

    • Shake the funnel vigorously for 2 minutes to extract this compound into the ethyl acetate layer.

    • Allow the layers to separate and collect the upper organic phase.

    • Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize recovery.

    • Combine the ethyl acetate extracts and evaporate the solvent to dryness under reduced pressure using a rotary evaporator.

    • Reconstitute the dried extract in a known volume of the initial HPLC mobile phase (e.g., 1 mL of 50:50 acetonitrile:water with 0.1% formic acid) for analysis.[1]

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2.1.2. Extraction from Plasma

This protocol is designed for the extraction of this compound from plasma samples, which is essential for pharmacokinetic studies.

  • Objective: To extract this compound from plasma and precipitate proteins that can interfere with the analysis.

  • Procedure:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile. If an internal standard is used, it should be added to the acetonitrile.

    • Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of plasma proteins.

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a known volume of the HPLC mobile phase (e.g., 100 µL) for analysis.

Forced Degradation Protocol for Metabolite/Degradant Generation

Forced degradation studies are essential for developing stability-indicating methods and identifying potential degradation products that may also be relevant as metabolites.

  • Objective: To generate degradation products of this compound under various stress conditions.

  • Procedure:

    • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile or methanol.

    • Stress Conditions:

      • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

      • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

      • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

      • Thermal Degradation: Place a solid sample of this compound in an oven at 70°C for 48 hours. Dissolve the sample in the mobile phase for analysis.

      • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in mobile phase) to direct sunlight for 24-48 hours. Analyze a sample stored in the dark as a control.

    • Analysis: Analyze the stressed samples by HPLC to observe the formation of new peaks corresponding to degradation products.

HPLC Methodologies

Below are suggested starting conditions for the HPLC analysis of this compound. Method optimization may be required for specific applications.

HPLC-UV Method for Quantification

This method is suitable for the routine quantification of this compound.

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 30-70% B over 20 minutes
Flow Rate 1.0 mL/min[2]
Column Temperature 30°C[2]
Injection Volume 10 µL
Detection Wavelength 254 nm and 422 nm[2] or 275 nm[1]
Expected Retention Time Approximately 14.2 - 14.9 minutes or 28.5 minutes depending on the specific method.
LC/MS Method for Identification and Sensitive Quantification

This method provides higher sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices or for identifying unknown metabolites.

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A linear gradient from 10% B to 90% B over 15-30 minutes
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF)
Ionization Mode Electrospray Ionization (ESI), positive or negative mode

Data Presentation

Quantitative Data Summary

The following table summarizes representative quantitative data for the separation of this compound and a related compound, Dihydrothis compound, under different HPLC conditions.

ConditionAnalyteRetention Time (min)Resolution
Optimized Dihydrothis compound13.81.8
This compound14.9-
Suboptimal 1 Dihydrothis compound12.51.1
This compound14.2-
Suboptimal 2 Dihydrothis compound9.21.3
This compound9.8-

Note: Retention times and resolution are highly dependent on the specific HPLC system, column, and mobile phase composition. The data presented is for illustrative purposes.

Visualizations

Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing Sample Sample Extraction Extraction Sample->Extraction 1 Evaporation Evaporation Extraction->Evaporation 2 Reconstitution Reconstitution Evaporation->Reconstitution 3 Filtration Filtration Reconstitution->Filtration 4 HPLC_System HPLC System Filtration->HPLC_System 5. Injection Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition 6 Integration Peak Integration Data_Acquisition->Integration 7 Quantification Quantification Integration->Quantification 8 Report Final Report Quantification->Report 9

Caption: General workflow for HPLC analysis of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Kalafungin_Stock This compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Kalafungin_Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Kalafungin_Stock->Base Oxidation Oxidation (3% H2O2, RT) Kalafungin_Stock->Oxidation Thermal Thermal Degradation (70°C, solid) Kalafungin_Stock->Thermal Photo Photolytic Degradation (Sunlight) Kalafungin_Stock->Photo Analysis HPLC/LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identification Identification of Degradation Products Analysis->Identification

Caption: Workflow for forced degradation studies of this compound.

References

Application Notes & Protocols: Developing Kalafungin as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Kalafungin is a benzoisochromanequinone antibiotic originally isolated from the culture broth of Streptomyces tanashiensis[1][2][3]. It is a chemically stable, nonpolyene compound that has demonstrated a broad spectrum of biological activity.[1][2] Initial studies have highlighted its potent inhibitory effects against a variety of pathogenic fungi, yeasts, protozoa, and Gram-positive bacteria[1][2][4]. More recent investigations have expanded its potential therapeutic applications to include anticancer and synergistic antibacterial roles, specifically as a β-lactamase inhibitor[5][6][7][8]. These application notes provide a summary of known quantitative data and detailed protocols for key experiments to guide researchers in the further development of this compound as a therapeutic agent.

Mechanism of Action

This compound exhibits multiple mechanisms of action, making it a versatile candidate for drug development.

  • Antimicrobial Activity: The primary antimicrobial mechanisms are believed to involve the destruction of the bacterial cell membrane[6][7][9]. Furthermore, this compound functions as an uncompetitive inhibitor of β-lactamase, an enzyme that confers resistance to β-lactam antibiotics in many bacteria.[6][7] By inhibiting β-lactamase, this compound can potentially restore the efficacy of commonly used antibiotics against resistant strains.[6][7]

  • Anticancer Activity: this compound has been reported to inhibit the proliferation, invasion, and metastasis of various tumor cells[5][8]. The proposed mechanism for its anticancer effects is through a novel alkylation mechanism.[5][8] Some studies also suggest it may act as a selective inhibitor for the AKT kinase, a key component in cell survival signaling pathways.[5]

This compound's Mechanism as a β-Lactamase Inhibitor cluster_0 Standard β-Lactam Antibiotic Action cluster_1 Bacterial Resistance Mechanism cluster_2 This compound's Synergistic Action BetaLactam β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Inhibits BetaLactamase β-Lactamase Enzyme BetaLactam->BetaLactamase Hydrolyzed by CellWall Cell Wall Synthesis PBP->CellWall Required for Lysis Bacterial Cell Lysis CellWall->Lysis Inhibition leads to Inactive Inactive Antibiotic BetaLactamase->Inactive Inactive->PBP Cannot inhibit This compound This compound This compound->BetaLactamase Inhibits (Uncompetitive) Workflow for MIC Determination prep_stock 1. Prepare this compound Stock Solution (e.g., 1024 µg/mL in DMSO) serial_dilution 4. Perform 2-fold Serial Dilution of this compound in a 96-well plate (100 µL/well) prep_stock->serial_dilution prep_inoculum 2. Prepare Bacterial Inoculum (0.5 McFarland Standard, ~1.5 x 10^8 CFU/mL) dilute_inoculum 3. Dilute Inoculum (e.g., 1:100 in MHB) prep_inoculum->dilute_inoculum add_inoculum 5. Add Diluted Inoculum to wells (100 µL/well) dilute_inoculum->add_inoculum serial_dilution->add_inoculum incubate 7. Incubate Plate (37°C for 18-24 hours) add_inoculum->incubate controls 6. Prepare Controls (Growth & Sterility) controls->incubate read_mic 8. Determine MIC (Lowest concentration with no visible growth) incubate->read_mic Workflow for Agar Well Diffusion Assay prep_plate 1. Prepare Inoculum (0.5 McFarland) and swab onto Mueller-Hinton Agar (MHA) plate create_wells 2. Create Wells (e.g., 6 mm diameter) in the agar prep_plate->create_wells add_samples 4. Add this compound solutions and controls to wells create_wells->add_samples prep_samples 3. Prepare different concentrations of this compound prep_samples->add_samples incubate 5. Incubate Plate (37°C for 18-24 hours) add_samples->incubate measure_zones 6. Measure Diameter of Inhibition Zones (mm) incubate->measure_zones Workflow for Zebrafish In Vivo Model infection 1. Infection Microinject GFP-tagged S. aureus into caudal vein of zebrafish larvae treatment 2. Treatment Administer this compound to infected larvae infection->treatment imaging 3. Efficacy Assessment Use fluorescence microscopy to monitor bacterial burden over time treatment->imaging survival 4. Survival Analysis Record survival rates of treated vs. untreated groups treatment->survival toxicity 5. Toxicity & Safety Assess behavioral changes and perform histological analysis of organs treatment->toxicity

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fermentation Conditions for Kalafungin Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fermentation of Kalafungin.

Troubleshooting Guide

This guide is designed to provide rapid solutions to specific problems that may arise during your this compound fermentation experiments.

Issue 1: Low or No this compound Yield

  • Question: My fermentation is complete, but I'm detecting very low or no this compound. What are the likely causes and how can I fix it?

  • Answer: Low this compound yield is a common issue that can stem from several factors related to your media composition, physical fermentation parameters, or the health of your inoculum. Here’s a step-by-step troubleshooting approach:

    • Review Your Carbon Source: The choice of carbon source is critical for this compound production. Studies have shown that starch is a highly effective carbon source, while glucose can suppress the production of this compound.[1]

      • Recommendation: If you are using glucose or another readily metabolized sugar, switch to starch at a concentration of approximately 2% (w/v).[1][2][3]

    • Check Your Nitrogen Source: The type and concentration of the nitrogen source can significantly impact secondary metabolite production.

      • Recommendation: Peptone has been shown to be an effective nitrogen source for this compound production.[3] Ensure your C:N ratio is optimized. If you are using inorganic nitrogen sources like ammonium salts, consider switching to or supplementing with complex organic nitrogen sources.

    • Verify the pH of Your Medium: The pH of the fermentation medium directly affects cell growth and enzyme activity.[1][2]

      • Recommendation: The optimal initial pH for this compound production is around 7.0.[1][2] If your initial pH is significantly lower or higher, adjust it accordingly. Monitor the pH throughout the fermentation, as it may change due to substrate consumption and metabolite production.

    • Assess Your Inoculum: A healthy and active inoculum is essential for a successful fermentation.[4]

      • Recommendation: Ensure your inoculum is in the late exponential growth phase when you transfer it to the production fermenter. Use a sufficient inoculum size, typically 5-10% (v/v). If using spores, ensure they are viable and properly germinated.

    • Confirm Incubation Time and Temperature: Suboptimal temperature and incubation duration can lead to poor growth and reduced product formation.

      • Recommendation: The optimal temperature for this compound production has been reported to be around 29°C.[2][3] The optimal incubation time is typically between 8 to 14 days.[1][2]

Issue 2: Inconsistent this compound Yield Between Batches

  • Question: I'm getting variable yields of this compound from one fermentation batch to another, even though I'm trying to keep the conditions the same. What could be causing this inconsistency?

  • Answer: Batch-to-batch variability is often due to subtle inconsistencies in starting materials, inoculum preparation, or physical parameters.

    • Standardize Your Inoculum Preparation: The age, size, and metabolic activity of your inoculum must be consistent.

      • Recommendation: Implement a strict protocol for inoculum development, including the age of the seed culture and the cell density at the time of transfer.[4]

    • Ensure Homogeneity of Solid Media Components: If you are using solid components like starch, ensure they are well-suspended in the medium before sterilization to avoid uneven nutrient distribution.

      • Recommendation: Mix the medium thoroughly before dispensing and autoclaving.

    • Monitor and Control Physical Parameters: Small variations in temperature, agitation, and aeration can lead to significant differences in yield.

      • Recommendation: Calibrate your incubator/bioreactor sensors regularly. Ensure consistent flask closures (e.g., cotton plugs, foam stoppers) to maintain similar aeration levels across batches.

Issue 3: Excessive Foaming in the Fermenter

  • Question: My fermentation is foaming excessively, what should I do?

  • Answer: Foaming is a common issue in fermentation, primarily caused by the release of carbon dioxide and the presence of proteins and other surface-active molecules in the medium.

    • Recommendation:

      • Add a sterile antifoaming agent (e.g., silicone-based) to the fermenter as needed.

      • Reduce the agitation speed temporarily.

      • Ensure you have adequate headspace in your fermentation vessel (typically at least 20-25% of the total volume).

Issue 4: Poor or Unusual Mycelial Growth

  • Question: My Streptomyces culture is forming large clumps instead of dispersed mycelia, or the biomass seems low. How does this affect this compound production?

  • Answer: The morphology of your Streptomyces culture can impact nutrient uptake and, consequently, antibiotic production.

    • Recommendation:

      • For clumping: Increase the agitation speed to improve shear forces. The addition of glass beads to shake flask cultures can also help to promote more dispersed growth.

      • For low biomass: Re-evaluate your growth medium composition. Ensure that all essential nutrients, including trace elements, are present in sufficient quantities. Also, verify that the pH and temperature are optimal for growth.

Frequently Asked Questions (FAQs)

General

  • What is this compound?

    • This compound is a polyketide antibiotic with antifungal and antibacterial properties.[5][6] It belongs to the benzoisochromanequinone class of compounds and is structurally related to actinorhodin.[2][7]

  • Which microorganisms produce this compound?

    • This compound is primarily produced by Streptomyces tanashiensis.[5][6][7] It has also been isolated from a marine-derived Streptomyces sp. SBRK1.[2][3]

Media Composition

  • What is the best carbon source for this compound production?

    • Starch has been shown to be a superior carbon source for this compound production, with optimal concentrations around 2% (w/v).[2][3] Glucose has been observed to suppress the production of this compound.[1]

  • What nitrogen sources are recommended?

    • Complex organic nitrogen sources like peptone and yeast extract are generally effective.[3]

  • Is salt concentration important?

    • For marine-derived strains such as Streptomyces sp. SBRK1, a low salt concentration of around 0.1% NaCl has been found to be optimal.[2][3]

Physical Parameters

  • What is the optimal pH for this compound fermentation?

    • An initial pH of 7.0 has been identified as optimal for this compound production.[1][2]

  • What is the ideal temperature and incubation time?

    • Optimal production has been achieved at a temperature of 29°C with an incubation period of 8 to 14 days.[1][2][3]

  • What are the recommended agitation and aeration conditions?

    • In a bioreactor, an initial agitation of 300 rpm and an aeration rate of 1.0 vvm (volume of air per volume of medium per minute) have been used.[8] In shake flasks, a speed of 180-220 rpm is recommended.[8]

Biosynthesis and Precursors

  • What is the biosynthetic pathway of this compound?

    • This compound is synthesized via a type II polyketide synthase (PKS) system. The early steps of its biosynthesis are similar to those of actinorhodin.[7] Dihydrothis compound is a key intermediate in this pathway.

  • Can I use precursor feeding to increase the yield of this compound?

    • Precursor feeding can be a viable strategy to enhance the yield of secondary metabolites.[9] For this compound, which is a polyketide, feeding precursors such as acetate or malonate could potentially increase the yield. However, the specific starter and extender units for this compound biosynthesis would need to be confirmed for targeted precursor feeding.

Data Presentation

Table 1: Optimized Media Composition for this compound Production by Streptomyces sp. SBRK1

ComponentOptimal ConcentrationReference
Starch (Carbon Source)2% (w/v)[2][3]
Peptone (Nitrogen Source)Not explicitly quantified, but shown to be effective[3]
KNO31 g/L[2]
NaCl0.5 g/L (0.1%)[2][3]
K2HPO40.5 g/L[2]
MgSO40.5 g/L[2]
FeSO420 µM[2]

Table 2: Optimized Physical Fermentation Parameters for this compound Production

ParameterOptimal ValueReference
Initial pH7.0[1][2]
Temperature29°C[2][3]
Incubation Period8-14 days[1][2]
Agitation (Shake Flask)180-220 rpm[8]
Aeration (Bioreactor)1.0 vvm[8]

Experimental Protocols

Protocol 1: Inoculum Development

  • Aseptically transfer a loopful of Streptomyces spores or a small portion of a mycelial stock into a 250 mL baffled flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth).

  • Incubate the flask at 28-30°C with agitation at 180-220 rpm for 3-5 days.[8]

  • The resulting culture, which should consist of dispersed mycelial pellets, will serve as the primary inoculum.

  • For larger fermentations, a second seed stage is recommended. Inoculate a larger volume of fermentation medium with 5% (v/v) of the primary inoculum and incubate under the same conditions for another 2-3 days until the culture reaches the late exponential growth phase.[8]

Protocol 2: Shake Flask Fermentation

  • Prepare the production medium according to the composition in Table 1 and adjust the pH to 7.0.

  • Dispense 100 mL of the medium into 500 mL baffled flasks and sterilize by autoclaving.

  • Inoculate the production flasks with 5-10% (v/v) of the seed culture.

  • Incubate the flasks at 29°C with agitation at 200 rpm for 8-14 days.

Protocol 3: this compound Extraction

  • At the end of the fermentation, harvest the whole broth.

  • Separate the mycelium from the supernatant by centrifugation at 8,000-10,000 x g for 20 minutes.[8]

  • Extract both the mycelial pellet and the supernatant separately with an equal volume of ethyl acetate by shaking vigorously for 30 minutes.[8]

  • Combine the organic (ethyl acetate) phases and evaporate to dryness under reduced pressure using a rotary evaporator.[8]

  • Re-dissolve the dried extract in a known volume of methanol for HPLC analysis.[8]

Protocol 4: HPLC Quantification of this compound

  • Filter the methanolic extract through a 0.22 µm syringe filter before injection.[8]

  • HPLC Conditions (based on the related compound Dihydrothis compound): [8]

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength between 254 nm and 440 nm (the optimal wavelength for this compound should be determined by its UV-Vis spectrum).

    • Injection Volume: 10 µL.

  • Quantify the this compound concentration by comparing the peak area to a standard curve prepared with purified this compound.[8]

Visualizations

Kalafungin_Biosynthesis_Overview cluster_pks Type II Polyketide Synthase (PKS) cluster_tailoring Tailoring Enzymes Acetyl-CoA Acetyl-CoA PKS_Core Minimal PKS (KSα, KSβ, CLF, ACP) Acetyl-CoA->PKS_Core Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS_Core Extender Units Poly-β-keto chain Poly-β-keto chain PKS_Core->Poly-β-keto chain Cyclases Cyclases Poly-β-keto chain->Cyclases Aromatases Aromatases Cyclases->Aromatases Oxidoreductases Oxidoreductases Aromatases->Oxidoreductases Dihydrothis compound Dihydrothis compound Oxidoreductases->Dihydrothis compound Final Tailoring Steps Final Tailoring Steps Dihydrothis compound->Final Tailoring Steps This compound This compound Final Tailoring Steps->this compound

Caption: Overview of the this compound biosynthetic pathway.

Experimental_Workflow cluster_prep Preparation cluster_proc Processing cluster_output Output Spore_Stock Streptomyces Spore Stock Inoculum_Dev Inoculum Development Spore_Stock->Inoculum_Dev Fermentation Fermentation (8-14 days) Inoculum_Dev->Fermentation Prod_Medium Production Medium Preparation Prod_Medium->Fermentation Extraction Extraction with Ethyl Acetate Fermentation->Extraction Quantification HPLC Analysis Extraction->Quantification Kalafungin_Yield This compound Yield Data Quantification->Kalafungin_Yield

Caption: Experimental workflow for this compound production.

Troubleshooting_Logic Start Low this compound Yield? Carbon_Source Using Glucose as Carbon Source? Start->Carbon_Source pH_Check Initial pH ~7.0? Carbon_Source->pH_Check No Switch_to_Starch Switch to 2% Starch Carbon_Source->Switch_to_Starch Yes Temp_Check Temperature ~29°C? pH_Check->Temp_Check Yes Adjust_pH Adjust pH to 7.0 pH_Check->Adjust_pH No Inoculum_Check Inoculum Healthy & Active? Temp_Check->Inoculum_Check Yes Adjust_Temp Set Temperature to 29°C Temp_Check->Adjust_Temp No Optimize_Inoculum Standardize Inoculum Protocol Inoculum_Check->Optimize_Inoculum No Regulatory_Influences cluster_inputs Environmental & Nutritional Signals cluster_regulation Regulatory Network cluster_output Biosynthesis Starch Starch Regulatory_Genes Regulatory Genes (e.g., SARPs) Starch->Regulatory_Genes Activates Glucose Glucose Glucose->Regulatory_Genes Represses Peptone Complex Nitrogen Source (e.g., Peptone) Peptone->Regulatory_Genes Activates pH Optimal pH (7.0) pH->Regulatory_Genes Influences Temperature Optimal Temperature (29°C) Temperature->Regulatory_Genes Influences Biosynthesis_Genes This compound Biosynthetic Genes (PKS, Tailoring Enzymes) Regulatory_Genes->Biosynthesis_Genes Controls Transcription Kalafungin_Production This compound Production Biosynthesis_Genes->Kalafungin_Production

References

Technical Support Center: Enhancing Kalafungin Production in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing Kalafungin production in Streptomyces species, primarily Streptomyces tanashiensis and related strains.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing low this compound yield?

A1: Low yields of this compound are typically attributed to suboptimal fermentation conditions. Key factors include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and incubation time. The genetic stability of the producing strain can also play a role.

Q2: Which Streptomyces species are known to produce this compound?

A2: Streptomyces tanashiensis is the most well-known producer of this compound.[1][2][3][4] However, other species, including a marine-derived Streptomyces sp. SBRK1 and some medermycin-producing strains, have also been shown to produce this compound.[5][6]

Q3: What is the general biosynthetic pathway for this compound?

A3: this compound is a polyketide synthesized via a type II polyketide synthase (PKS) system. Its biosynthesis is closely related to that of actinorhodin in Streptomyces coelicolor and shares a common gene cluster with medermycin in some strains.[5] The pathway involves the iterative condensation of malonyl-CoA units, followed by a series of tailoring reactions.

Q4: How is the this compound biosynthetic gene cluster regulated?

A4: The regulation of the this compound biosynthetic gene cluster is complex and involves pathway-specific transcriptional activators. A key regulator is ActII-ORF4, a member of the SARP (Streptomyces Antibiotic Regulatory Protein) family, which directly activates the transcription of the biosynthetic genes.[7][8][9] The expression of actII-ORF4 itself is controlled by a network of global regulators that respond to various environmental and physiological signals, including nitric oxide signaling via the DevS/R two-component system.[10]

Q5: What analytical methods are suitable for quantifying this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound.[6][11] A reverse-phase C18 column with UV detection is typically employed.

Troubleshooting Guide

This guide addresses common problems encountered during this compound production experiments.

Problem 1: Little to no this compound production detected.

Possible Cause Suggested Solution
Inappropriate Culture Medium Ensure the medium contains an optimal carbon source. Starch has been shown to be superior to glucose for this compound production.[6][11] Utilize an appropriate nitrogen source; peptone has been shown to support good production.
Suboptimal pH The initial pH of the culture medium is critical. An initial pH of 7.0 has been found to be suitable for higher this compound production.[11] Production tends to decrease in more acidic conditions.
Incorrect Incubation Temperature The optimal temperature for this compound production is typically around 29-30°C.[6][11] Deviations can significantly impact yield.
Inadequate Incubation Time Secondary metabolite production is growth-phase dependent. For this compound, an incubation period of 8 days has been shown to be optimal.[6][11]
Strain Instability Repeated subculturing can lead to a decrease in productivity. It is advisable to use fresh cultures from cryopreserved stocks for each fermentation experiment.

Problem 2: Inconsistent this compound yields between batches.

Possible Cause Suggested Solution
Variability in Inoculum Standardize the inoculum preparation. Use a consistent spore concentration or mycelial biomass for inoculating the production cultures.
Inconsistent Media Preparation Ensure precise and consistent preparation of the culture medium for each batch. Minor variations in component concentrations can affect final yields.
Fluctuations in Fermentation Parameters Tightly control fermentation parameters such as temperature, pH, and agitation speed throughout the experiment.

Quantitative Data Summary

The following tables summarize the impact of various fermentation parameters on this compound production.

Table 1: Effect of Carbon Source on this compound Production

Carbon SourceRelative ProductionReference
Starch (2%)Highest[11]
GlucoseSuppressed[11]
DextroseSuppressed[11]

Table 2: Optimization of Fermentation Conditions for this compound Production by Streptomyces sp. SBRK1

ParameterUnoptimized ConditionOptimized ConditionThis compound Yield (mg/L)Reference
Temperature28°C29°C51.4[6]
Incubation Period7 days8 days51.4[6]
pHNot specified7.038.37 (at pH 7)[11]
NaCl ConcentrationNot specified0.1%-[11]
Overall Yield--51.4 (25.06% increase)[6]

Experimental Protocols

Protocol 1: Media Optimization using One-Factor-at-a-Time (OFAT)

  • Prepare a basal medium: A suitable basal medium is Actinomycetes Isolation Medium (AIM) containing: Soluble Starch (20 g/L), KNO₃ (1 g/L), NaCl (0.5 g/L), K₂HPO₄ (0.5 g/L), MgSO₄ (0.5 g/L), FeSO₄ (20 µM).

  • Vary one factor at a time:

    • Carbon Source: Replace soluble starch with other carbon sources (e.g., glucose, sucrose, glycerol) at the same concentration.

    • Nitrogen Source: Replace KNO₃ with other nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate) at an equivalent nitrogen concentration.

    • pH: Adjust the initial pH of the basal medium to different values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0, 9.0) before sterilization.

    • Temperature: Incubate the cultures at different temperatures (e.g., 24°C, 28°C, 32°C, 37°C).

    • Incubation Time: Harvest the cultures at different time points (e.g., 3, 5, 7, 9, 14 days).

  • Inoculation and Incubation: Inoculate the prepared media with a standardized spore suspension of the Streptomyces strain. Incubate under shaking conditions.

  • Extraction: After incubation, extract the this compound from the culture broth using an equal volume of ethyl acetate.

  • Quantification: Analyze the ethyl acetate extract using HPLC to determine the this compound concentration.

Protocol 2: Quantification of this compound by HPLC

  • Sample Preparation: Centrifuge the fermentation broth to separate the supernatant from the mycelial pellet. Extract the supernatant with an equal volume of ethyl acetate. Evaporate the ethyl acetate extract to dryness and reconstitute the residue in a known volume of the mobile phase.

  • HPLC System: A standard HPLC system with a UV detector and a C18 reverse-phase column is suitable.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at 275 nm.

  • Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

experimental_workflow start Start: Low this compound Yield media_prep Prepare Basal Medium (e.g., AIM) start->media_prep ofat One-Factor-at-a-Time (OFAT) Optimization media_prep->ofat carbon Vary Carbon Source (Starch, Glucose, etc.) ofat->carbon Test nitrogen Vary Nitrogen Source (Peptone, Yeast Extract, etc.) ofat->nitrogen Test ph Vary Initial pH (4.0 - 9.0) ofat->ph Test temp Vary Temperature (24°C - 37°C) ofat->temp Test time Vary Incubation Time (3 - 14 days) ofat->time Test fermentation Inoculation & Fermentation carbon->fermentation nitrogen->fermentation ph->fermentation temp->fermentation time->fermentation extraction Solvent Extraction (Ethyl Acetate) fermentation->extraction hplc HPLC Quantification extraction->hplc analysis Analyze Results & Identify Optimal Conditions hplc->analysis rsm Optional: Response Surface Methodology (RSM) for Further Optimization analysis->rsm Proceed to fine-tuning end End: Improved this compound Yield analysis->end Implement Optimized Protocol rsm->end

Caption: Experimental workflow for optimizing this compound production.

signaling_pathway signals Environmental & Physiological Signals (e.g., Nutrient Availability, Nitric Oxide) global_regulators Global Regulatory Network (e.g., DevS/R TCS) signals->global_regulators Influence actII_orf4_gene actII-ORF4 gene global_regulators->actII_orf4_gene Regulate Transcription actII_orf4_protein ActII-ORF4 Protein (SARP) actII_orf4_gene->actII_orf4_protein Transcription & Translation biosynthetic_genes This compound Biosynthetic Genes (act gene cluster) actII_orf4_protein->biosynthetic_genes Activates Transcription pks Type II Polyketide Synthase (PKS) biosynthetic_genes->pks Transcription & Translation tailoring_enzymes Tailoring Enzymes biosynthetic_genes->tailoring_enzymes Transcription & Translation pks->tailoring_enzymes Polyketide Intermediate This compound This compound tailoring_enzymes->this compound Biosynthesis

Caption: Simplified signaling pathway for this compound biosynthesis regulation.

troubleshooting_flowchart start Start: Low/No this compound Yield check_media Is the culture medium optimized? start->check_media optimize_media Action: Optimize Carbon (Starch) and Nitrogen sources. check_media->optimize_media No check_ph_temp Are pH and temperature optimal? check_media->check_ph_temp Yes optimize_media->check_ph_temp optimize_ph_temp Action: Adjust initial pH to ~7.0 and temperature to ~29°C. check_ph_temp->optimize_ph_temp No check_time Is the incubation time appropriate? check_ph_temp->check_time Yes optimize_ph_temp->check_time optimize_time Action: Extend/adjust incubation period to ~8 days. check_time->optimize_time No check_strain Is the strain viable and productive? check_time->check_strain Yes optimize_time->check_strain revive_strain Action: Use a fresh culture from a cryopreserved stock. check_strain->revive_strain No end Improved this compound Production check_strain->end Yes revive_strain->end

Caption: Troubleshooting flowchart for low this compound yield.

References

Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Kalafungin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with synthetic Kalafungin and encountering lower-than-expected biological activity. This guide provides troubleshooting steps, frequently asked questions (FAQs), detailed experimental protocols, and an overview of the potential mechanisms of action to help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: My synthetic this compound is showing significantly lower bioactivity (e.g., higher IC50 or MIC values) than reported in the literature. What are the primary areas to investigate?

A1: Low bioactivity of synthetic natural products is a common challenge. The primary areas to investigate are:

  • Compound Integrity and Purity: Issues with the chemical structure, stereochemistry, or the presence of impurities can drastically reduce activity.

  • Experimental Conditions: Factors such as compound solubility, aggregation, and the specifics of the bioassay setup can lead to inaccurate results.

  • Storage and Handling: Improper storage can lead to degradation of the compound.

Q2: How critical is the stereochemistry of synthetic this compound to its bioactivity?

A2: The stereochemistry of this compound is absolutely critical. Natural products often have complex three-dimensional structures, and only one specific stereoisomer is typically responsible for the biological effect. Synthetic routes that are not highly stereoselective can produce a mixture of isomers, leading to a significant reduction in the overall potency of the batch.

Q3: What are some potential impurities from the synthesis of this compound that could affect its bioactivity?

A3: Based on the synthesis of related benzoisochromanequinones, potential impurities could include:

  • Unreacted starting materials.

  • Byproducts from protection/deprotection steps.

  • Diastereomers or epimers formed during non-stereoselective reactions.

  • Residual solvents from purification steps.

Q4: What are the known biological activities of this compound?

A4: this compound is known to exhibit a broad range of biological activities, including:

  • Antibacterial: Particularly against Gram-positive bacteria.[1][2]

  • Antifungal. [1][2]

  • Antiprotozoal. [1][2]

  • Antitumor: It has shown inhibitory effects against various tumor cells.

  • β-lactamase Inhibition: this compound can inhibit β-lactamase, an enzyme that confers bacterial resistance to β-lactam antibiotics.[3]

Q5: How should I store my synthetic this compound?

A5: To minimize degradation, synthetic this compound should be stored as a solid at -20°C or lower, protected from light. For experimental use, it is recommended to prepare high-concentration stock solutions in an anhydrous solvent like DMSO and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always prepare fresh aqueous working solutions from the DMSO stock for each experiment.

Troubleshooting Guides

If you are experiencing low bioactivity with your synthetic this compound, follow this systematic troubleshooting guide.

Step 1: Verify Compound Integrity and Purity

The first and most crucial step is to confirm that your synthetic compound has the correct structure, stereochemistry, and is of high purity.

Troubleshooting Workflow for Compound Verification

start Low Bioactivity Observed verify_structure Verify Structure (NMR, HRMS) start->verify_structure structure_correct Structure Correct? verify_structure->structure_correct analyze_purity Analyze Purity (HPLC) structure_correct->analyze_purity Yes resynthesize Resynthesize Compound structure_correct->resynthesize No purity_ok Purity >95%? analyze_purity->purity_ok check_aggregation Check for Aggregation (DLS) purity_ok->check_aggregation Yes repurify Repurify Compound purity_ok->repurify No aggregation_ok No Aggregation? check_aggregation->aggregation_ok optimize_solubility Optimize Solubility/ Formulation aggregation_ok->optimize_solubility No proceed Proceed to Bioassay Troubleshooting aggregation_ok->proceed Yes

Caption: Troubleshooting workflow for verifying synthetic this compound integrity.

Recommended Analytical Techniques:

Technique Purpose Expected Outcome for High-Quality Synthetic this compound
High-Performance Liquid Chromatography (HPLC) To assess purity.A single major peak, indicating >95% purity.
High-Resolution Mass Spectrometry (HRMS) To confirm the molecular weight.The observed molecular weight should match the calculated molecular weight of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure and stereochemistry.The spectral data should match published data for natural this compound.
Step 2: Optimize Experimental Conditions

If the compound's integrity is confirmed, the issue may lie within the bioassay itself.

Troubleshooting Experimental Parameters

Potential Issue Recommended Action
Poor Solubility This compound is a hydrophobic molecule and may precipitate in aqueous assay buffers. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experiments and is non-toxic to the cells or bacteria. Visually inspect for any precipitation when preparing dilutions.
Compound Aggregation Aggregation can reduce the effective concentration of the compound. Consider adding a small amount (0.01-0.1%) of a non-ionic detergent like Tween-80 or Triton X-100 to the assay buffer. Use Dynamic Light Scattering (DLS) to check for aggregates in your solution.
Inappropriate Assay Conditions Review the literature to ensure your cell line or bacterial strain is sensitive to this compound. Test a broad range of concentrations (from nanomolar to high micromolar) to establish a dose-response curve. Conduct a time-course experiment to determine the optimal incubation time.
Cell Culture Variability Use cells with a consistent passage number and ensure they are free from mycoplasma contamination.

Quantitative Data

The following tables summarize some of the reported bioactivities of this compound. Note that values can vary between different studies and experimental conditions.

Table 1: Antibacterial Activity of this compound

Bacterial Strain Activity Reference
Gram-positive bacteria (general)Highly inhibitory[1][2]
Gram-negative bacteria (general)Less inhibitory[1][2]

Table 2: β-Lactamase Inhibitory Activity of this compound

Parameter Value Reference
IC50225.37 ± 1.95 µM[3]
Inhibition MechanismUncompetitive[3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[4][5]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Synthetic this compound stock solution (in DMSO)

  • Positive control (bacteria in broth without compound)

  • Negative control (broth only)

  • Microplate reader

Procedure:

  • Prepare serial two-fold dilutions of this compound in the growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is below 0.5%.

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.

  • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (except the negative control) with 100 µL of the diluted bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: Assessment of Cytotoxicity by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Synthetic this compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of synthetic this compound. Include untreated and solvent controls.

  • Incubate the plate for 24, 48, or 72 hours in a CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the untreated control to determine the IC50 value.

Potential Signaling Pathways and Mechanisms of Action

The antitumor activity of many natural product antibiotics involves interference with fundamental cellular processes. While the specific signaling pathways modulated by this compound are still under investigation, based on its structural class and observed bioactivities, several mechanisms are plausible.

Potential Antitumor Mechanisms of Action

Many anti-tumor antibiotics function by:

  • DNA Intercalation: Inserting between the base pairs of DNA, which disrupts DNA replication and transcription, ultimately leading to cell death.

  • Topoisomerase Inhibition: Inhibiting topoisomerase enzymes, which are crucial for managing DNA topology during replication. This leads to DNA damage and apoptosis.[7][8]

Potential Apoptosis Induction Pathway

This compound This compound DNA_Damage DNA Damage (Intercalation/Topoisomerase Inhibition) This compound->DNA_Damage Mitochondria Mitochondrial Stress DNA_Damage->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A plausible intrinsic apoptosis pathway induced by this compound.
Potential Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and cell survival.[9][10][11][12][13] Some natural products are known to inhibit this pathway, leading to anti-inflammatory and pro-apoptotic effects. It is plausible that this compound could exert some of its effects through modulation of this pathway.

Simplified NF-κB Signaling Pathway and Potential Inhibition by this compound

cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription activates This compound This compound This compound->IKK Inhibits?

References

Kalafungin solubility issues and alternative solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of Kalafungin and strategies to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary activities?

This compound is a benzoisochromanequinone antibiotic originally isolated from Streptomyces tanashiensis. It exhibits a broad spectrum of activity against various fungi, yeasts, protozoa, and Gram-positive bacteria. More recently, it has been identified as a β-lactamase inhibitor and has been shown to disrupt bacterial cell membranes.

Q2: I'm having trouble dissolving this compound. What are the recommended solvents?

This compound is poorly soluble in aqueous solutions but shows good solubility in several organic solvents. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions. Ethanol can also be used, although the solubility is lower compared to DMSO.

Q3: My this compound precipitates when I dilute my DMSO stock solution in my aqueous experimental medium. How can I prevent this?

This is a common issue known as "precipitation upon dilution." Here are several troubleshooting strategies:

  • Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in your assay.

  • Optimize Co-solvent Concentration: Ensure the final concentration of DMSO in your aqueous medium is as low as possible (ideally ≤ 0.5% v/v) to avoid solvent-induced toxicity. However, a slight, permissible increase in the final DMSO concentration might be necessary to maintain solubility. Always include a vehicle control with the equivalent concentration of the solvent in your experiments.

  • Use Alternative Solvents/Co-solvents: Consider preparing your stock solution in an alternative solvent or using a co-solvent system. Formulations including PEG300, Tween 80, or Cremophor EL have been used for in vivo studies and may be adapted for in vitro work.

  • Gentle Warming: Gently warming the solution to 37°C may aid in dissolution. However, be cautious as excessive heat can lead to degradation.

  • Sonication: Brief sonication of the solution can help to break up aggregates and improve dissolution.

Q4: How should I store this compound solutions?

For long-term stability, it is recommended to store stock solutions of this compound in a suitable solvent (e.g., DMSO) at -20°C or -80°C. Aliquoting the stock solution into single-use vials is advisable to avoid repeated freeze-thaw cycles. Protect solutions from light.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected bioactivity in assays.
  • Problem: Incomplete dissolution or precipitation of this compound in the assay medium.

  • Troubleshooting Steps:

    • Visual Inspection: Before use, carefully inspect stock and working solutions for any visible particulates.

    • Ensure Homogeneity: Gently vortex or sonicate solutions before making dilutions to ensure they are homogeneous.

    • Solubility Test: Perform a small-scale test to determine the maximum concentration of this compound that remains soluble in your specific assay medium at the final solvent concentration.

    • Consider Aggregation: At higher concentrations, drug molecules can form aggregates, reducing their effective concentration and activity. Consider using a surfactant like Tween 80 (at a low concentration, e.g., 0.01%) in your assay buffer to minimize aggregation.

Issue 2: Preparing this compound for in vivo studies.
  • Problem: The need for a biocompatible formulation that maintains this compound in solution.

  • Solution: A common approach for preparing poorly water-soluble drugs for in vivo administration is to use a co-solvent system. An example formulation is:

    • Dissolve this compound in a minimal amount of an organic solvent like DMSO or ethanol.

    • Use a carrier system such as a mixture of Cremophor EL and ethanol (e.g., 50:50), which is then further diluted with saline.

    • Another option involves a mixture of PEG300, Tween 80, and saline.

    • Important: The final formulation must be carefully optimized and tested for toxicity and stability.

Data Presentation

This compound Solubility Data
SolventSolubility (mg/mL)Notes
Dimethyl Sulfoxide (DMSO)≥ 29.2The recommended solvent for preparing high-concentration stock solutions.
Ethanol≥ 1.7Lower solubility compared to DMSO.
MethanolSolubleQuantitative data is not readily available, but its use in purification suggests good solubility.
ChloroformSolubleUsed in combination with methanol for purification, indicating solubility.
Ethyl AcetateSolubleUsed for extraction from culture broths, indicating good solubility.
WaterPoorly SolubleNot recommended for preparing stock solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 300.26 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • (Optional) Sonicator water bath

Methodology:

  • Weighing: Accurately weigh out 3 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of sterile DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication (5-10 minutes) in a water bath at room temperature can aid in dissolution.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution for In Vitro Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer or cell culture medium

  • Sterile dilution tubes

Methodology:

  • Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in your sterile aqueous buffer or cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: When diluting, add the this compound stock solution to the aqueous medium and mix immediately and thoroughly to minimize precipitation. Avoid adding the aqueous medium to the concentrated stock.

  • Final Solvent Concentration: Ensure that the final concentration of DMSO in your working solutions is below the level that affects your experimental system (typically ≤ 0.5% v/v).

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

Kalafungin_Mechanism_of_Action cluster_beta_lactamase β-Lactamase Inhibition Pathway cluster_membrane_disruption Membrane Disruption Pathway This compound This compound BetaLactamase β-Lactamase Enzyme This compound->BetaLactamase Inhibits This compound->BetaLactamase Bacterial_Membrane Bacterial Cell Membrane This compound->Bacterial_Membrane Directly Interacts This compound->Bacterial_Membrane BetaLactam_Antibiotic β-Lactam Antibiotic BetaLactamase->BetaLactam_Antibiotic Inactivates Bacterial_Cell_Wall Bacterial Cell Wall Synthesis BetaLactam_Antibiotic->Bacterial_Cell_Wall Inhibits Cell_Lysis Cell Lysis Bacterial_Cell_Wall->Cell_Lysis Leads to Membrane_Disruption Membrane Disruption Bacterial_Membrane->Membrane_Disruption Leads to

Caption: this compound's dual mechanisms of antibacterial action.

Experimental Workflow for Preparing this compound Working Solutions

Kalafungin_Solution_Workflow Start Start: this compound Powder Weigh Weigh 3 mg this compound Start->Weigh Add_DMSO Add 1 mL DMSO Weigh->Add_DMSO Dissolve Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Stock_Solution 10 mM Stock Solution Dissolve->Stock_Solution Store Aliquot and Store at -20°C/-80°C Stock_Solution->Store Thaw Thaw Aliquot Stock_Solution->Thaw For Immediate Use Store->Thaw Dilute Serially Dilute in Aqueous Medium Thaw->Dilute Troubleshoot Precipitation? Dilute->Troubleshoot Working_Solution Working Solution (Final DMSO ≤ 0.5%) End Use in Assay Working_Solution->End Troubleshoot->Working_Solution No Optimize Optimize Protocol (e.g., lower concentration, use co-solvents) Troubleshoot->Optimize Yes Optimize->Dilute

Caption: Workflow for preparing this compound solutions.

stability of Kalafungin in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of Kalafungin in various experimental conditions. This information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: this compound is generally considered a chemically stable compound.[1][2] For long-term storage, it is advisable to store solid this compound at -20°C or below, protected from light. For solutions, preparing concentrated stock solutions in an anhydrous solvent such as DMSO is recommended. These stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. It is best practice to prepare fresh aqueous working solutions from the stock for each experiment.

Q2: Is this compound stable in methanol?

A2: There is evidence to suggest that this compound can be unstable in methanol. One study reported the spontaneous conversion of this compound to a different compound in a methanol solution.[3] While methanol may be used as a solvent for short-term procedures like extraction and HPLC analysis, for storage of solutions, other solvents like DMSO are preferable. If methanol must be used, solutions should be prepared fresh and used immediately.

Q3: How does temperature affect the stability of this compound?

A3: While specific degradation kinetics at various temperatures are not extensively published, it is known that higher temperatures generally accelerate the degradation of antibiotics. For a related compound, Dihydrothis compound, storage at -20°C or lower is recommended to minimize degradation.[4] It has been noted that the antifungal activity of this compound remains stable across different temperatures, and the antibiotic is considered "fairly stable" when stored at 4°C for 12 months. However, for preserving chemical integrity, lower temperatures are always advisable for long-term storage.

Q4: What is the stability of this compound at different pH values?

A4: The stability of this compound can be influenced by pH. While detailed studies on this compound are limited, it has been reported that its antifungal activity is stable at various pH levels. For many complex organic molecules, extreme pH conditions (highly acidic or alkaline) can lead to hydrolysis or other degradation pathways. It is recommended to maintain solutions of this compound at a neutral pH unless experimental conditions require otherwise.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in experiments. Degradation of this compound due to improper storage.Store solid this compound at ≤ -20°C, protected from light. Prepare stock solutions in anhydrous DMSO and store in aliquots at -80°C. Avoid multiple freeze-thaw cycles.
Instability in the experimental solvent.Avoid using methanol for long-term storage of solutions. Prepare fresh working solutions from a DMSO stock for each experiment. If using aqueous buffers, ensure the pH is near neutral.
Appearance of unexpected peaks in chromatography (HPLC, LC-MS). Degradation of this compound in the solvent or during sample processing.Prepare samples immediately before analysis. If using methanol, minimize the time the sample is in solution. Consider using a different, less reactive solvent for sample preparation if possible.
Contamination of the sample or solvent.Use high-purity solvents and new, clean labware. Filter samples through a 0.22 µm filter before injection.
Inconsistent results between experimental replicates. Inconsistent preparation of this compound solutions.Ensure accurate and consistent weighing of the compound and measurement of solvent volumes. Use a calibrated balance and pipettes.
Degradation of the stock solution over time.Use a fresh aliquot of the stock solution for each experiment. If a stock solution has been stored for an extended period, consider preparing a fresh stock.

Data on this compound Stability

Quantitative data on the stability of this compound is limited in published literature. The following table summarizes the available qualitative information.

Solvent Temperature Observed Stability Citation
MethanolNot specifiedSpontaneous conversion to another compound was observed.[3]
Solid State4°C"Fairly stable" for a period of 12 months.
Solid State≤ -20°CRecommended for long-term storage to minimize degradation (inferred from related compounds).[4]
DMSO Solution-20°C to -80°CRecommended for storing stock solutions to minimize degradation (inferred from related compounds).[4]

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Stock Solutions

This protocol outlines the recommended procedure for preparing a stable stock solution of this compound.

  • Weighing: Accurately weigh the desired amount of solid this compound using a calibrated analytical balance in a fume hood.

  • Dissolution: Dissolve the weighed this compound in anhydrous dimethyl sulfoxide (DMSO) to the desired final concentration. Ensure complete dissolution by vortexing.

  • Aliquoting: Dispense the stock solution into small, single-use, amber-colored vials to protect from light.

  • Storage: Store the aliquots at -20°C or -80°C.

  • Usage: For experiments, thaw a single aliquot and dilute to the final working concentration in the appropriate experimental buffer or medium immediately before use. Discard any unused portion of the thawed aliquot.

Protocol 2: Forced Degradation Study for this compound

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[5][6][7] This generalized protocol can be adapted for this compound.

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various solvents, including water, methanol, acetonitrile, and a neutral buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl to a this compound solution.

    • Basic Hydrolysis: Add 0.1 M NaOH to a this compound solution.

    • Oxidative Degradation: Add 3% hydrogen peroxide to a this compound solution.

    • Thermal Degradation: Incubate solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photodegradation: Expose solutions to UV light (e.g., 254 nm) and visible light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the amount of remaining this compound and to detect the formation of degradation products.

  • Data Evaluation: Calculate the degradation rate and half-life of this compound under each stress condition.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Vials dissolve->aliquot storage Store at -80°C aliquot->storage thaw Thaw Single Aliquot storage->thaw dilute Dilute to Working Concentration thaw->dilute use Use in Assay Immediately dilute->use logical_relationship instability This compound Instability temp High Temperature instability->temp light Light Exposure instability->light solvent Reactive Solvents (e.g., Methanol) instability->solvent ph Extreme pH instability->ph freeze Repeated Freeze-Thaw instability->freeze degradation Chemical Degradation temp->degradation light->degradation solvent->degradation ph->degradation freeze->degradation loss Loss of Bioactivity degradation->loss artifacts Experimental Artifacts degradation->artifacts

References

Technical Support Center: Kalafungin Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability and purity of compounds like Kalafungin is critical for reliable experimental outcomes and potential therapeutic applications. Degradation of this compound during storage can lead to a loss of biological activity and the emergence of unknown impurities. This guide provides troubleshooting advice and frequently asked questions to help you identify and mitigate the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a bioactive natural product belonging to the benzoisochromanequinone class of compounds. Its complex structure, featuring a quinone, a lactone, and stereocenters, makes it susceptible to degradation under various storage conditions. Ensuring its stability is crucial for maintaining its therapeutic potential and for the accuracy of research data. Degradation can result in a decrease in potency and the formation of impurities with potentially different biological activities or toxicities.

Q2: What are the primary pathways through which this compound might degrade during storage?

Based on its chemical structure, which is analogous to compounds like Dihydrothis compound, this compound is susceptible to several degradation pathways[1]:

  • Hydrolysis: The lactone ring within the isochromane core can be hydrolyzed, particularly under acidic or basic conditions.

  • Oxidation: The quinone and hydroquinone-like moieties are prone to oxidation, a process that can be catalyzed by exposure to air (oxygen), light, or trace metal ions.

  • Photodegradation: Exposure to light, especially UV radiation, can trigger photochemical reactions, leading to the formation of various degradation products[1].

  • Thermal Degradation: Elevated temperatures can accelerate the rates of hydrolysis, oxidation, and other degradation reactions[1].

Q3: I see some unexpected peaks in the HPLC analysis of my stored this compound sample. What could they be?

Unexpected peaks in your HPLC chromatogram are likely degradation products. To investigate their origin, a systematic approach is recommended. You can perform forced degradation studies to intentionally degrade a fresh sample of this compound under controlled stress conditions (acid, base, oxidation, heat, light). By comparing the retention times of the peaks from the stressed samples with the unexpected peaks in your stored sample, you can tentatively identify the nature of the degradation products.

Q4: How can I minimize the degradation of this compound during storage?

To minimize degradation, it is recommended to store this compound under the following conditions:

  • Temperature: Store at low temperatures, such as -20°C or -80°C.

  • Light: Protect from light by using amber vials or by storing in the dark.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • pH: If in solution, ensure the solvent is neutral and free of acidic or basic contaminants.

Troubleshooting Guide: Investigating this compound Degradation

If you suspect that your this compound sample has degraded, the following troubleshooting guide can help you confirm your suspicions and identify the degradation products.

Table 1: Potential Degradation Products of this compound and Formation Conditions
Degradation PathwayStress ConditionPotential Degradation ProductsAnalytical Method for Detection
HydrolysisAcidic or Basic pHProduct with opened lactone ring (seco-acid)HPLC, LC-MS
OxidationExposure to air, H₂O₂Oxidized quinone derivatives, hydroxylated speciesHPLC, LC-MS
PhotodegradationExposure to UV or visible lightPhotolytic fragments, isomers, or adductsHPLC, LC-MS
Thermal DegradationHigh temperatureProducts of accelerated hydrolysis and oxidationHPLC, LC-MS
Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and for developing stability-indicating analytical methods[2][3][4][5]. The following are general protocols for subjecting this compound to various stress conditions.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Before analysis, neutralize the solution with 1 mL of 0.1 M NaOH[1].

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Before analysis, neutralize the solution with 1 mL of 0.1 M HCl[1].

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light[1].

  • Thermal Degradation: Place both the solid this compound powder and a 1 mg/mL solution in an oven at 80°C for 48 hours[1].

  • Photolytic Degradation: Expose the solid powder and a 1 mg/mL solution to direct sunlight or a photostability chamber for 24-48 hours[1].

3. Sample Analysis: After the stress period, dilute the samples to an appropriate concentration with the mobile phase and analyze them using a validated HPLC or LC-MS method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify the degradation products.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

A robust HPLC method is crucial for separating this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for separating polar and non-polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at an appropriate wavelength (e.g., 254 nm and 422 nm)[6].

  • Injection Volume: 10 µL.

Visualizing Degradation and Troubleshooting

Diagram 1: Potential Degradation Pathways of this compound

G Potential Degradation Pathways of this compound This compound This compound Hydrolysis_Product Hydrolysis Product (Opened Lactone Ring) This compound->Hydrolysis_Product Acid/Base Oxidation_Product Oxidation Product (Oxidized Quinone) This compound->Oxidation_Product Oxygen/Light Photodegradation_Product Photodegradation Product (Various Fragments) This compound->Photodegradation_Product UV/Visible Light Thermal_Degradation_Product Thermal Degradation Products This compound->Thermal_Degradation_Product Heat

Caption: Potential degradation pathways of this compound.

Diagram 2: Troubleshooting Workflow for Unexpected HPLC Peaks

G Troubleshooting Workflow for Unexpected HPLC Peaks Start Unexpected peak observed in this compound HPLC Forced_Degradation Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation Compare_RT Compare Retention Times (RT) of unknown peak and stressed samples Forced_Degradation->Compare_RT Match RT Match? Compare_RT->Match Identify Tentatively identify degradation pathway and product Match->Identify Yes No_Match No RT Match Match->No_Match No LCMS_Analysis Characterize with LC-MS Identify->LCMS_Analysis Check_Contamination Investigate other sources: - Solvent/reagent contamination - System contamination - Co-eluting impurity No_Match->Check_Contamination Check_Contamination->LCMS_Analysis

Caption: Troubleshooting workflow for unexpected HPLC peaks.

References

Technical Support Center: Enhancing Kalafungin Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of Kalafungin.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound stability during extraction?

A1: this compound and related benzoisochromanequinones are sensitive to pH. To prevent degradation, it is recommended to adjust the fermentation broth to a neutral or slightly acidic pH range of 6-7 before proceeding with solvent extraction.[1] While some related compounds are stable between pH 3.0 and 9.5, extreme pH values, such as 1.5, can lead to instability.[1] Studies have shown that a pH of 7.0 is suitable for achieving higher production yields of this compound (38.37 ± 0.67 mg/L).[2][3]

Q2: What is the recommended temperature for solvent evaporation to prevent thermal degradation of this compound?

A2: To minimize thermal degradation, it is crucial to use a rotary evaporator under reduced pressure with a water bath temperature not exceeding 40°C when evaporating the extraction solvent.[1] Higher temperatures can lead to the degradation of the compound.

Q3: Which solvent is most commonly used for the extraction of this compound from the fermentation broth?

A3: Ethyl acetate is a widely used solvent for the extraction of this compound from the collected biomass.[2][3] Chloroform has also been used to extract the supernatant after centrifugation.[4]

Q4: What are the key factors influencing the production yield of this compound in fermentation?

A4: The production yield of this compound is significantly influenced by several fermentation parameters, including the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and incubation period.[2][3][5] Optimization of these factors using statistical methods like Response Surface Methodology (RSM) has been shown to significantly increase yields.[2][3][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound extraction and purification.

Problem Potential Cause Troubleshooting Steps
Low this compound Yield Suboptimal fermentation conditions.- Optimize the culture medium by testing different carbon (e.g., starch) and nitrogen sources (e.g., peptone, malt extract).[3][5] - Maintain the optimal pH of the medium, around 7.0.[2][3] - Control the incubation temperature, with studies showing 28-29°C to be effective.[2][3][5] - Determine the optimal incubation time, as prolonged incubation can lead to nutrient depletion and accumulation of toxic byproducts.[2][3]
Degradation of this compound during Extraction Extreme pH of the fermentation broth.- Adjust the pH of the broth to a neutral or slightly acidic range (6-7) before adding the extraction solvent.[1]
High temperature during solvent evaporation.- Use a rotary evaporator at a reduced pressure and ensure the water bath temperature does not exceed 40°C.[1]
Co-elution of Impurities during Chromatography Similar polarity of this compound and impurities.- Optimize the gradient of the mobile phase in your chromatographic method to improve separation.[1] - Consider using a different stationary phase, such as a macroporous resin like MCI-GEL CHP20/P120, which may offer different selectivity.[1] - If the impurity has a different polarity profile, reverse-phase chromatography on a C18 stationary phase could be an effective alternative.[6]
Poor Separation in HPLC Inappropriate mobile or stationary phase.- Experiment with different solvent systems and gradients for the mobile phase. - Test different types of HPLC columns (e.g., C18, phenyl-hexyl) to find the one that provides the best resolution.
Inconsistent Extraction Efficiency Variation in biomass harvesting and processing.- Standardize the protocol for collecting and drying the aerial mycelia to ensure consistency.[2][3] - Ensure complete and consistent extraction by optimizing the solvent-to-biomass ratio and extraction time.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound production and optimization.

Table 1: Optimized Fermentation Parameters for Enhanced this compound Production

ParameterOptimized ValueThis compound Yield (mg/L)Reference
Carbon SourceStarch (22.621 g/L)51.4[3]
Incubation Period8 days51.4[3][5]
Temperature29°C51.4[2][3][5]
pH7.038.37 ± 0.67[2][3]
NaCl Concentration0.1%-[2][5]

Table 2: Comparison of this compound Production under Optimized and Unoptimized Conditions

ConditionThis compound Yield (mg/L)Percentage IncreaseReference
Unoptimized41.1-[3]
Optimized51.425.06%[2][3][5]

Experimental Protocols

1. Fermentation Protocol for this compound Production

This protocol is based on the optimized conditions described by Mary, et al. (2021).[3][5]

  • Culture Medium: Prepare the optimized production medium containing starch (22.621 g/L) as the primary carbon source and other essential nutrients.

  • Inoculation: Inoculate the sterile medium with a fresh culture of the this compound-producing Streptomyces strain.

  • Incubation: Incubate the culture at 29°C for 8 days.[2][3][5] Maintain a pH of 7.0 throughout the fermentation process.[2][3]

  • Harvesting: After the incubation period, collect the aerial mycelia by filtration or centrifugation.

2. Solvent Extraction of this compound

  • Drying: Dry the collected mycelia at 60°C.[2][3]

  • Extraction: Extract the dried biomass with ethyl acetate. The ratio of solvent to biomass should be optimized for maximum extraction efficiency.

  • Filtration and Concentration: Filter the crude extract to remove solid particles. Concentrate the filtrate using a vacuum concentrator or rotary evaporator at a temperature not exceeding 30-40°C.[1][2][3]

3. High-Performance Liquid Chromatography (HPLC) for this compound Quantification

  • Sample Preparation: Dissolve the concentrated extract in a suitable solvent (e.g., methanol) and filter it through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A suitable reverse-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and methanol is commonly used.[3]

    • Flow Rate: Typically 1 mL/min.[3]

    • Detection: UV detection at 275 nm.[2][3]

  • Quantification: Quantify the amount of this compound by comparing the peak area of the sample to a standard curve prepared with pure this compound.[2][3]

Visualizations

Kalafungin_Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification & Analysis Fermentation Streptomyces Culture (Optimized Medium, 29°C, 8 days, pH 7.0) Harvesting Harvest Mycelia (Centrifugation/Filtration) Fermentation->Harvesting Drying Dry Mycelia (60°C) Harvesting->Drying SolventExtraction Ethyl Acetate Extraction Drying->SolventExtraction Concentration Vacuum Concentration (<40°C) SolventExtraction->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract Purification Chromatography (Column/HPLC) CrudeExtract->Purification Analysis HPLC Quantification (275 nm) CrudeExtract->Analysis for quantification Purethis compound Pure this compound Purification->Purethis compound

Caption: Workflow for this compound extraction and purification.

Kalafungin_Biosynthesis_Regulation cluster_precursors Precursor Supply cluster_pks Polyketide Synthesis cluster_tailoring Tailoring Reactions cluster_regulation Regulation PrimaryMetabolism Primary Metabolism (e.g., Acetyl-CoA Carboxylase) MalonylCoA Malonyl-CoA PrimaryMetabolism->MalonylCoA TypeIIPKS Type II Polyketide Synthase (PKS) MalonylCoA->TypeIIPKS PolyketideBackbone Polyketide Backbone TypeIIPKS->PolyketideBackbone TailoringEnzymes Tailoring Enzymes (e.g., Cyclases, Oxygenases) PolyketideBackbone->TailoringEnzymes This compound This compound TailoringEnzymes->this compound GlobalRegulators Global Regulatory Systems (e.g., A-factor cascade) GeneCluster This compound Biosynthetic Gene Cluster GlobalRegulators->GeneCluster activates GeneCluster->TypeIIPKS encodes GeneCluster->TailoringEnzymes encodes

Caption: Simplified overview of this compound biosynthesis and its regulation.

References

overcoming inconsistent results in Kalafungin bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome inconsistent results in Kalafungin bioassays.

Troubleshooting Guide

This guide addresses specific issues that can lead to variability in this compound bioassay results.

Question: Why are my Minimum Inhibitory Concentration (MIC) or IC50 values for this compound highly variable between experiments?

Answer:

Inconsistent MIC or IC50 values are a frequent challenge in bioassays with natural products like this compound. The variability can typically be traced back to three main areas: issues with the compound itself, problems with the experimental setup, or procedural inconsistencies.

1. Compound-Related Issues

  • Purity and Integrity: The presence of impurities from extraction or synthesis, or degradation of the this compound stock, can significantly alter its bioactivity.[1]

    • Recommendation: Verify the purity of your this compound batch using methods like HPLC and NMR spectroscopy.[1] Store this compound as a solid at -20°C or lower, protected from light. Prepare fresh working solutions for each experiment from a high-concentration stock in anhydrous DMSO.[1]

  • Solubility and Aggregation: this compound, like many hydrophobic natural products, may have poor solubility in aqueous assay buffers, leading to precipitation or aggregation.[1] Aggregates can cause non-specific inhibition and misleading results.

    • Recommendation: To mitigate aggregation, consider adding a low concentration (0.01-0.1%) of a non-ionic detergent such as Tween-80 to your assay buffer.[1] Dissolve this compound in DMSO to create a stock solution, then dilute it in the culture medium for the final assay concentration.

2. Assay System and Experimental Conditions

  • Media Composition and pH: Variations in the composition or pH of the growth medium can affect both the growth of the target organism and the bioavailability of this compound.[2] The optimal pH for many fungal and bacterial assays is around 7.0.[2]

    • Recommendation: Use a standardized, buffered medium such as RPMI-1640 for antifungal susceptibility testing, as recommended by CLSI and EUCAST guidelines.[3][4] Ensure the pH is consistent across all experiments.

  • Inoculum Preparation: The size and metabolic state of the initial microbial inoculum are critical. Inconsistent cell densities will lead to significant variability in results.

    • Recommendation: Standardize your inoculum preparation. For antifungal assays, adjust the cell suspension to a specific optical density (e.g., 0.5 McFarland standard) to ensure a consistent starting concentration of cells (typically ~5 x 10^5 CFU/mL in the final well).[5]

  • Incubation Conditions: Fluctuations in incubation temperature and time can alter microbial growth rates and affect the apparent activity of this compound.

    • Recommendation: Maintain a consistent incubation temperature (e.g., 35-37°C for most bacteria and some yeasts) and a fixed incubation period (e.g., 24 or 48 hours for fungi) for all assays.[3][5]

3. Procedural Variability

  • Pipetting and Dilution Errors: Inaccurate serial dilutions are a major source of error, leading to incorrect final concentrations of this compound in the assay.

    • Recommendation: Calibrate your pipettes regularly. When performing serial dilutions, ensure thorough mixing at each step.

  • Reading and Interpretation: The method used to determine the endpoint (e.g., visual inspection vs. spectrophotometric reading) and the timing of the reading can introduce variability.

    • Recommendation: Adhere to a standardized endpoint definition. For broth microdilution, the MIC is typically defined as the lowest concentration of the compound that causes a significant inhibition of visible growth.[5]

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what is its spectrum of activity?

A1: this compound is a benzoisochromanequinone antibiotic produced by the bacterium Streptomyces tanashiensis.[6][7] It is a chemically stable, non-polyene agent with a broad spectrum of activity, showing strong in vitro inhibition against various pathogenic fungi, yeasts, protozoa, and gram-positive bacteria.[6][8][9] Its activity against gram-negative bacteria is less pronounced.[6][8]

Mechanism of Action

Q2: What is the proposed mechanism of action for this compound?

A2: The primary antifungal mechanism of this compound is believed to be the disruption of the fungal cell membrane.[8][9][10] While the exact pathway is not fully detailed in the literature, it is thought to be similar to other membrane-active agents that interact with sterols like ergosterol, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[2] In its role as an antibacterial agent, particularly in synergy with β-lactam antibiotics, this compound acts as a β-lactamase inhibitor.[8][9][11] It binds to the β-lactamase enzyme, preventing the inactivation of the antibiotic.[10][11]

Proposed Antifungal Mechanism of this compound This compound This compound Membrane Fungal Cell Membrane (Ergosterol-rich) This compound->Membrane Interacts with Binding Binding to Membrane Components Membrane->Binding Disruption Membrane Disruption & Increased Permeability Binding->Disruption Leakage Leakage of Intracellular Contents (Ions, Metabolites) Disruption->Leakage Death Fungal Cell Death Leakage->Death

Caption: Proposed antifungal mechanism of action for this compound.

Experimental Protocols

Q3: My this compound stock solution is difficult to dissolve in aqueous media. What should I do?

A3: This is a common issue with hydrophobic compounds. It is recommended to first prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO). This stock can then be serially diluted in the appropriate aqueous culture medium to achieve the desired final concentrations for your assay. Ensure the final concentration of DMSO in the assay wells is low (typically ≤1%) to avoid solvent-induced toxicity to the test organism.

Q4: I am not observing a clear dose-response relationship. What could be wrong?

A4: An atypical dose-response curve can result from several factors. First, ensure the concentration range you are testing is appropriate. If the concentrations are too high, you may only see maximum inhibition; if too low, you may see no effect. A wide range of serial dilutions is recommended. Second, compound aggregation at higher concentrations can lead to a flattening of the curve.[1] Finally, consider if this compound is acting as a Pan-Assay Interference Compound (PAIN) in your specific assay system, which can cause non-specific results.[1]

Quantitative Data Summary

The following table summarizes available quantitative data for this compound's bioactivity. Note that specific MIC values against a wide range of fungal species are not extensively reported in publicly available literature, highlighting a potential area for further research.

Bioassay TargetOrganism/EnzymeParameterValueReference
β-lactamasePurified EnzymeIC50225.37 ± 1.95 μM[11]
β-lactamasePurified EnzymeK_m3.448 ± 0.7 μM[11]
β-lactamasePurified EnzymeV_max215.356 ± 8 μM/min[11]

Detailed Experimental Protocol: Antifungal Susceptibility Testing by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines and is adapted for testing this compound.[3]

1. Materials

  • This compound powder

  • DMSO (100%, sterile)

  • RPMI-1640 medium (buffered with MOPS)

  • Fungal isolate (e.g., Candida albicans)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile 96-well, flat-bottom microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer and 0.5 McFarland standard

  • Multichannel pipette

2. Preparation of Reagents

  • This compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO. Store in small aliquots at -20°C.

  • Fungal Inoculum:

    • Streak the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours.

    • Select a few well-isolated colonies and suspend them in 5 mL of sterile saline.

    • Adjust the turbidity of the suspension with a spectrophotometer to match the 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of approximately 1-5 x 10^3 CFU/mL.

3. Assay Procedure

  • Plate Setup: Add 100 µL of RPMI-1640 medium to wells in columns 2 through 12 of a 96-well plate.

  • Serial Dilution:

    • Prepare a starting dilution of the this compound stock solution in RPMI-1640.

    • Add 200 µL of this starting this compound solution to the wells in column 1.

    • Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.

    • Continue this 2-fold serial dilution across the plate to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no drug).

    • Column 12 will serve as the sterility control (no drug, no inoculum).

  • Inoculation: Add 100 µL of the final fungal inoculum to each well from column 1 to column 11. This brings the final volume in these wells to 200 µL and halves the drug concentration to the desired final test range.

  • Incubation: Cover the plate and incubate at 35°C for 24 to 48 hours.

4. Reading and Interpretation

  • Visually inspect the plate. The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., a prominent reduction in turbidity) compared to the growth control in column 11.

  • The sterility control (column 12) should show no growth.

This compound Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 Prepare this compound Stock (in DMSO) A2 Perform 2-fold Serial Dilution of this compound P1->A2 P2 Prepare Fungal Inoculum (0.5 McFarland) P3 Dilute Inoculum in RPMI-1640 A3 Inoculate Wells with Fungal Suspension P3->A3 A1 Dispense RPMI into 96-well plate A1->A2 A2->A3 B1 Incubate Plate (35°C, 24-48h) A3->B1 B2 Read Plate Visually or Spectrophotometrically B1->B2 B3 Determine MIC B2->B3

Caption: Standard workflow for determining this compound MIC.

References

Technical Support Center: Acquired Resistance to Kalafungin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals investigating acquired resistance to the antibiotic Kalafungin in bacteria.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the mechanisms and investigation of this compound resistance.

Q1: What are the likely mechanisms of acquired resistance to this compound in my bacterial cultures?

A: While specific research on this compound resistance is limited, bacteria can acquire resistance through several well-established mechanisms that are likely applicable.[1][2] These include limiting the drug's access to its target, modifying the drug's target, inactivating the drug, and actively pumping the drug out of the cell.[2] Resistance can arise from spontaneous genetic mutations or through the acquisition of resistance genes from other bacteria via horizontal gene transfer.[1][3][4]

Table 1: Common Mechanisms of Acquired Bacterial Resistance

Resistance MechanismDescriptionKey Bacterial Components Involved
Efflux Pumps Proteins in the cell membrane actively transport this compound out of the bacterial cell, preventing it from reaching its target at a sufficient concentration.[2][5]Major Facilitator Superfamily (MFS), Resistance-Nodulation-Division (RND) family pumps.[6][7][8]
Target Modification Mutations in the gene encoding the cellular target of this compound can alter its structure, reducing the drug's binding affinity.[2][9]DNA gyrase, topoisomerase IV, ribosomal RNA, Penicillin-Binding Proteins (PBPs).[2][10]
Enzymatic Inactivation The bacteria may acquire or evolve enzymes that chemically modify or cleave this compound, rendering it inactive.[1][2][10]β-lactamases (if used in synergy), aminoglycoside-modifying enzymes.[4]
Reduced Permeability Changes in the bacterial cell wall or outer membrane, such as the loss or modification of porin channels, can limit the influx of this compound into the cell.[2][11]Outer membrane proteins (OMPs), lipopolysaccharide (LPS).[11]

Q2: My bacterial culture is now showing reduced susceptibility to this compound. What is the first step to confirm resistance?

A: The first step is to quantitatively determine the Minimum Inhibitory Concentration (MIC) for your suspected resistant strain and compare it to the MIC of the original, susceptible parental strain. A significant increase (typically ≥4-fold) in the MIC confirms the emergence of resistance. This is best accomplished using a standardized method like broth microdilution.

Q3: How can I determine if efflux pumps are responsible for the observed resistance to this compound?

A: You can test for efflux pump involvement by performing MIC assays in the presence and absence of a known efflux pump inhibitor (EPI).[5][8] If the resistance is mediated by an efflux pump, the addition of an EPI should block the pump, leading to intracellular accumulation of this compound and a significant reduction in the MIC, restoring susceptibility.[5] Common broad-spectrum EPIs include Phenylalanine-Arginine β-Naphthylamide (PAβN) and reserpine.[6][8]

Q4: How do I test if my resistant strain is inactivating this compound enzymatically?

A: An enzyme-based inactivation can be investigated by incubating this compound with a cell-free lysate from your resistant strain. After incubation, the mixture's antibacterial activity can be tested against a susceptible indicator strain. A loss of activity compared to a control (this compound incubated with lysate from a susceptible strain) suggests enzymatic inactivation. The modified this compound could also be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to detect structural changes.

Q5: How can I identify mutations in the drug's target site?

A: The most effective method for identifying target site mutations is through Whole Genome Sequencing (WGS) of the resistant isolate.[3] By comparing the genome of the resistant strain to that of its susceptible parent, you can identify specific single nucleotide polymorphisms (SNPs) or insertions/deletions in genes that are potential targets for this compound. Following identification, the impact of these mutations must be experimentally validated.

Q6: Can this compound be used to overcome resistance to other antibiotics?

A: Yes, recent studies indicate that this compound has β-lactamase inhibitory properties.[12][13] This suggests it could be used in combination therapy with β-lactam antibiotics (e.g., penicillins, cephalosporins) to overcome resistance in bacteria that produce β-lactamase enzymes.[12][13] The this compound would inhibit the resistance enzyme, allowing the β-lactam antibiotic to effectively kill the bacteria.[12]

Section 2: Troubleshooting Guides

Guide 1: Inconsistent MIC Results for this compound

ProblemPotential Cause(s)Suggested Solution(s)
High variability in MIC values across replicates. 1. Inconsistent inoculum density.2. This compound precipitating in the media.3. Errors in serial dilutions.1. Standardize your inoculum to a 0.5 McFarland standard before dilution.2. Check the solubility of this compound in your test medium. Consider using a small amount of a solvent like DMSO for the stock solution and ensure it is diluted sufficiently to not affect bacterial growth.3. Prepare fresh serial dilutions for each experiment and use calibrated pipettes.
No bacterial growth in any wells, including the growth control. 1. Problem with the bacterial inoculum (e.g., non-viable cells).2. Contamination of the growth medium.1. Use a fresh culture for the inoculum and verify viability by plating on agar.2. Test the sterility of your media by incubating an uninoculated aliquot alongside your experiment.

Guide 2: Interpreting Whole Genome Sequencing (WGS) Data

ProblemPotential Cause(s)Suggested Solution(s)
Many mutations are found, and it's unclear which one confers resistance. 1. Spontaneous mutations unrelated to resistance.2. The resistance phenotype is multifactorial (e.g., a target mutation combined with upregulation of an efflux pump).1. Focus on non-synonymous mutations in genes related to known antibiotic resistance mechanisms (e.g., efflux pumps, DNA gyrase, RNA polymerase, cell wall synthesis).2. Look for mutations in regulatory regions (promoters) of efflux pump genes, which could lead to overexpression.3. Validate candidate genes by creating knockout or revertant mutants to see if susceptibility is restored.
No obvious mutations are found in known resistance genes. 1. Resistance is due to changes in gene expression, not sequence (e.g., upregulation of an intrinsic efflux pump).2. A novel resistance mechanism is present.1. Perform RNA-Seq or qRT-PCR to compare the transcriptomes of the resistant and susceptible strains, focusing on efflux pump and transporter gene expression.2. Analyze the WGS data for horizontally acquired genetic elements like plasmids or transposons that may carry novel resistance genes.[14]

Section 3: Experimental Protocols

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound by Broth Microdilution

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • Susceptible (control) and test bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (e.g., in DMSO)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approx. 5 x 10⁵ CFU/mL.

  • Drug Dilution: Prepare a 2-fold serial dilution of this compound in CAMHB directly in the 96-well plate. For example, add 100 µL of CAMHB to wells 2-11. Add 200 µL of the starting this compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, discarding 100 µL from well 11. The final volume in wells 1-11 should be 100 µL. Well 12 (no drug) will serve as the growth control.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (wells 1-12), bringing the final volume to 200 µL. This will halve the drug concentration in each well.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Screening for Efflux Pump-Mediated Resistance using an Efflux Pump Inhibitor (EPI)

Materials:

  • All materials from Protocol 1

  • Efflux Pump Inhibitor (EPI) stock solution (e.g., PAβN)

Procedure:

  • Prepare two 96-well plates in parallel for the resistant bacterial strain.

  • Plate A (this compound only): Perform the MIC protocol exactly as described in Protocol 1.

  • Plate B (this compound + EPI):

    • Prepare the this compound serial dilution as described in Protocol 1.

    • Add the EPI to all wells (1-12) at a fixed, sub-inhibitory concentration. This concentration must be determined beforehand and should not affect bacterial growth on its own.

    • Inoculate with the resistant bacterial strain as in Protocol 1.

  • Incubation and Analysis: Incubate both plates and determine the MIC for each condition.

  • Interpretation: A significant decrease (≥4-fold) in the MIC in the presence of the EPI (Plate B) compared to this compound alone (Plate A) suggests that resistance is mediated by an efflux pump.

Table 2: Example Data for Interpreting MIC Changes with an Efflux Pump Inhibitor

StrainMIC of this compound (µg/mL)MIC of this compound + EPI (µg/mL)Fold Change in MICInterpretation
Susceptible Parent221No efflux activity detected.
Resistant Isolate 164416Efflux is a primary mechanism of resistance.
Resistant Isolate 232321Resistance is likely due to another mechanism (e.g., target mutation).

Protocol 3: Detecting this compound Resistance Genes using Conventional PCR

This protocol provides a general framework for detecting horizontally acquired resistance genes once they have been identified (e.g., via WGS).

Materials:

  • Genomic DNA (gDNA) extracted from susceptible and resistant bacteria

  • Gene-specific forward and reverse primers

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Thermocycler

  • Agarose gel electrophoresis equipment

  • DNA stain (e.g., SYBR Safe)

Procedure:

  • Primer Design: Design primers (18-25 bp) that specifically flank a unique region of the target resistance gene.

  • PCR Reaction Setup: Prepare a master mix containing water, buffer, dNTPs, primers, and Taq polymerase. Aliquot the master mix into PCR tubes. Add gDNA template from the resistant strain to one tube and from the susceptible strain to another (negative control). Include a no-template control (NTC).

  • Thermocycling: Perform PCR using a standard three-step protocol:

    • Initial Denaturation: 95°C for 3-5 minutes.

    • 30-35 Cycles of:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 50-60°C for 30 seconds (optimize based on primer Tm).

      • Extension: 72°C for 1 minute per kb of expected product size.

    • Final Extension: 72°C for 5-10 minutes.[14]

  • Gel Electrophoresis: Run the PCR products on an agarose gel.[14]

  • Analysis: Visualize the gel under UV light. A band of the expected size in the lane with the resistant strain's gDNA, and its absence in the susceptible and NTC lanes, confirms the presence of the resistance gene.[14]

Section 4: Visualizations

This section provides diagrams to illustrate key workflows and concepts in studying this compound resistance.

G cluster_0 start Observation of Reduced Susceptibility mic Confirm Resistance: Determine MIC vs. Parent Strain start->mic epi Test for Efflux: MIC Assay with EPI mic->epi If MIC is ≥4x higher wgs Identify Genetic Basis: Whole Genome Sequencing (WGS) mic->wgs If MIC is ≥4x higher validation Functional Validation of Candidate Genes/Mutations epi->validation analysis Bioinformatic Analysis: Compare Resistant vs. Susceptible Genomes wgs->analysis analysis->validation end Characterize Mechanism validation->end

Caption: General workflow for investigating acquired this compound resistance.

G start Resistant Phenotype Confirmed (High MIC) epi Is MIC reduced ≥4-fold with EPI? start->epi wgs WGS identifies mutations in known target genes? epi->wgs  No mech1 Mechanism involves Efflux Pump Activity epi->mech1  Yes hgt WGS identifies new genes on mobile elements? wgs->hgt  No mech2 Mechanism likely Target Modification wgs->mech2  Yes mech3 Mechanism likely Horizontally Acquired (e.g., Inactivating Enzyme) hgt->mech3  Yes mech4 Mechanism may be novel or involve gene regulation. Consider RNA-Seq. hgt->mech4  No

Caption: Logic diagram for differentiating potential resistance mechanisms.

G cluster_0 Bacterial Periplasm cluster_1 bl β-Lactam Antibiotic pbp PBP (Target) bl->pbp Inhibits Cell Wall Synthesis bla β-Lactamase (Resistance Enzyme) bl->bla Hydrolyzed (Inactivated) cw Cell Wall Synthesis (Blocked) pbp->cw kala This compound kala->bla Inhibits death Bacterial Cell Death cw->death

Caption: Synergistic action of this compound with β-lactam antibiotics.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Kalafungin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Kalafungin. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues, specifically peak tailing, encountered during chromatographic analysis of this potent antifungal agent.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in this compound analysis?

A1: Peak tailing is a chromatographic issue where the peak shape is asymmetrical, with a trailing edge that is longer than the leading edge.[1] In an ideal HPLC separation, peaks should be symmetrical and have a Gaussian shape. Peak tailing is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between closely eluting peaks, and decreased analytical sensitivity, all of which can compromise the reliability of your results for this compound.

Q2: What are the most likely causes of peak tailing when analyzing this compound?

A2: Given this compound's chemical structure as a benzoisochromanequinone with a phenolic hydroxyl group, the primary causes of peak tailing are often related to:

  • Secondary Interactions: The phenolic hydroxyl group of this compound can interact with residual silanol groups on the surface of silica-based reversed-phase columns (e.g., C18). These interactions can cause some this compound molecules to be retained longer than others, resulting in a tailing peak.[2][3]

  • Improper Mobile Phase pH: The ionization state of this compound's phenolic group is dependent on the mobile phase pH. If the pH is close to the pKa of this group, both ionized and non-ionized forms of this compound will be present, leading to peak shape distortion.[4]

  • Column Issues: Degradation of the column packing material, contamination from previous samples, or the formation of voids in the column bed can all contribute to peak tailing.[5]

  • System and Method Issues: Excessive extra-column volume (e.g., long tubing), sample overload (injecting too high a concentration), or a sample solvent that is too strong can also cause peak distortion.[5]

Q3: What is the pKa of this compound, and how does it influence my HPLC method?

Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing

If you are experiencing peak tailing in your this compound analysis, follow this systematic troubleshooting guide.

Step 1: Evaluate the Mobile Phase

Your first line of defense against peak tailing is to optimize the mobile phase.

Is the mobile phase pH appropriate?

  • Action: If you are not using a buffered or acidified mobile phase, add a modifier. A common starting point is to add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your aqueous mobile phase component to lower the pH.[2][3]

  • Rationale: Lowering the pH will ensure that the phenolic hydroxyl group of this compound is protonated, reducing its ability to interact with the stationary phase through secondary mechanisms.[4]

Is the buffer concentration sufficient?

  • Action: If you are using a buffer, ensure its concentration is adequate, typically between 10-50 mM for UV detection.[6]

  • Rationale: A buffer of sufficient strength will resist small changes in pH, leading to more consistent and reproducible peak shapes.

Step 2: Assess the HPLC Column

The column is a frequent source of peak shape problems.

Are you using the right type of column?

  • Action: For compounds prone to silanol interactions like this compound, consider using an end-capped or a base-deactivated column.

  • Rationale: End-capping chemically modifies the silica surface to reduce the number of free silanol groups, thereby minimizing secondary interactions.[2][3]

Could the column be contaminated or damaged?

  • Action:

    • Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns).

    • If flushing doesn't help, and if the manufacturer's instructions permit, try back-flushing the column.

    • As a last resort, replace the column with a new one of the same type.

  • Rationale: Contaminants from previous injections can create active sites that cause tailing. A void at the column inlet can also disrupt the flow path and lead to poor peak shape.[5]

Step 3: Check the Sample and Injection Parameters

The way you prepare and inject your sample can significantly impact peak shape.

Is the sample concentration too high?

  • Action: Dilute your sample by a factor of 10 and re-inject.

  • Rationale: Injecting too much analyte can overload the column, leading to peak distortion.[5]

Is the sample solvent compatible with the mobile phase?

  • Action: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase.

  • Rationale: If your sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column in a broad band, resulting in a distorted peak.

Step 4: Examine the HPLC System

If the issue persists, it may be related to the instrument itself.

Is there excessive extra-column volume?

  • Action: Check the length and internal diameter of all tubing between the injector and the detector. Use the shortest possible lengths of narrow-bore tubing.

  • Rationale: Long or wide tubing can cause the separated analyte band to spread out before it reaches the detector, leading to peak broadening and tailing.

Quantitative Data Summary

For effective troubleshooting, it's helpful to have target parameters. The following table provides a summary of typical starting conditions and troubleshooting adjustments for this compound HPLC analysis.

ParameterTypical Starting ConditionTroubleshooting Adjustment for Peak TailingRationale
Column C18, 250 mm x 4.6 mm, 5 µmUse an end-capped or base-deactivated column.Minimizes silanol interactions.
Mobile Phase Acetonitrile/Water or Methanol/WaterAdd 0.1% Formic Acid or 0.1% TFA to the aqueous phase.Suppresses ionization of this compound and silanol groups.
pH Neutral (if unbuffered)Adjust to pH 2.0 - 3.0.Ensures this compound is in a single, non-ionized state.
Buffer NoneAdd a buffer (e.g., 10-25 mM phosphate or acetate).Maintains a stable pH for reproducible chromatography.
Flow Rate 1.0 mL/minNo direct impact on tailing, but ensure it's optimal for the column.---
Temperature AmbientIncrease to 30-40°C.Can sometimes improve peak shape and reduce viscosity.
Injection Volume 10-20 µLReduce to 5 µL.Prevents column overload.
Sample Solvent Methanol or AcetonitrileInitial mobile phase composition.Ensures compatibility and good peak shape.

Experimental Protocols

Protocol for Mobile Phase pH Optimization:

  • Prepare Stock Solutions: Prepare a stock solution of this compound in methanol or acetonitrile.

  • Prepare a Series of Mobile Phases: Prepare several batches of your mobile phase (e.g., 60:40 water:acetonitrile). To each, add a different concentration of formic acid to achieve a range of pH values (e.g., pH 3.5, 3.0, 2.5, 2.0).

  • Equilibrate the System: For each mobile phase, flush the HPLC system and column until the baseline is stable.

  • Inject and Analyze: Inject the this compound standard solution under each pH condition.

  • Evaluate Peak Shape: Measure the tailing factor or asymmetry factor for the this compound peak at each pH.

  • Select Optimal pH: Choose the pH that provides the most symmetrical peak (tailing factor closest to 1.0) while maintaining adequate retention.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting peak tailing in this compound HPLC analysis.

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Potential System Issue check_all_peaks->system_issue  Yes chemical_issue Potential Chemical Interaction check_all_peaks->chemical_issue  No check_column Inspect Column: - Voids? - Contamination? system_issue->check_column check_connections Check System: - Tubing length/ID? - Leaks? check_column->check_connections solution_system Solution: - Replace column - Use shorter/narrower tubing - Tighten fittings check_connections->solution_system check_mobile_phase Optimize Mobile Phase: - pH appropriate? - Buffer strength? chemical_issue->check_mobile_phase check_sample Review Sample Prep: - Concentration too high? - Solvent mismatch? check_mobile_phase->check_sample solution_chemical Solution: - Lower pH to 2.0-3.0 (add 0.1% FA) - Use end-capped column - Dilute sample - Dissolve in mobile phase check_sample->solution_chemical

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

References

Technical Support Center: Enhanced Kalafungin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing media and troubleshooting experimental challenges in Kalafungin production.

Frequently Asked Questions (FAQs)

Q1: What is the primary microorganism used for this compound production?

A1: this compound is a secondary metabolite primarily produced by the bacterium Streptomyces tanashiensis.[1][2]

Q2: What are the most critical media components influencing this compound yield?

A2: The primary factors influencing this compound production are the carbon and nitrogen sources in the fermentation medium. Starch has been identified as a particularly effective carbon source, while peptone and malt extract have shown promise as nitrogen sources.[3][4] The balance and concentration of these components are crucial for maximizing yield.

Q3: What is the typical incubation period for optimal this compound production?

A3: The optimal incubation period can vary, but studies have shown that significant this compound production occurs between 8 to 14 days of fermentation.[4][5]

Q4: What are the ideal physical parameters (pH and temperature) for this compound fermentation?

A4: A neutral pH of around 7.0 and a temperature of approximately 29°C have been reported as optimal for achieving higher yields of this compound.[4][5]

Q5: What analytical methods are commonly used to quantify this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound.[3][5] Spectrophotometric methods can also be used for preliminary assessments.

Troubleshooting Guides

Issue 1: Low this compound Yield

Possible Causes & Solutions:

  • Suboptimal Media Composition: The concentration and type of carbon and nitrogen sources are critical. An imbalance can lead to poor growth or inhibit secondary metabolite production.

    • Solution: Systematically evaluate different carbon and nitrogen sources. Start with a baseline medium and perform "one-factor-at-a-time" (OFAT) experiments to identify the most influential components.[3][4] Subsequently, Response Surface Methodology (RSM) can be employed for fine-tuning the optimal concentrations of the most significant factors.[5][6]

  • Incorrect Physical Parameters: Deviations from the optimal pH, temperature, or incubation time can significantly impact enzyme activity and, consequently, this compound biosynthesis.

    • Solution: Monitor and control the pH of the fermentation broth throughout the process. Ensure the incubator or fermenter maintains a stable and optimal temperature. Harvest the culture at different time points to determine the peak production period.

  • Inadequate Aeration and Agitation: Insufficient oxygen supply can be a limiting factor in aerobic fermentations like that of Streptomyces.

    • Solution: Optimize the agitation speed and aeration rate in your fermenter to ensure adequate dissolved oxygen levels without causing excessive shear stress on the mycelia.[7]

  • Strain Viability and Integrity: The genetic stability of the Streptomyces tanashiensis strain is crucial. Repeated subculturing can lead to strain degradation and reduced productivity.

    • Solution: Always use a fresh culture from a reliable stock for inoculation. Periodically re-isolate and verify the producing strain's characteristics.

Issue 2: Poor or No Growth of Streptomyces tanashiensis

Possible Causes & Solutions:

  • Inappropriate Inoculum: A small or unhealthy inoculum can lead to a long lag phase or complete growth failure.

    • Solution: Ensure your seed culture is in the exponential growth phase and use an adequate inoculum volume (typically 5-10% of the production medium volume).

  • Contamination: Contamination with faster-growing bacteria or fungi can outcompete Streptomyces for nutrients, leading to poor growth.

    • Solution: Maintain strict aseptic techniques throughout the entire process, from media preparation to inoculation and sampling. Visually inspect the culture for any signs of contamination (e.g., unusual colony morphology, changes in broth color or turbidity).

  • Unfavorable Media Osmolarity: Incorrect salt concentrations can create osmotic stress, inhibiting microbial growth.

    • Solution: While some salt is necessary, excessive concentrations should be avoided unless the specific strain is known to be halophilic. A concentration of 0.1% NaCl has been found to be suitable in some studies.[3][4]

Issue 3: Inconsistent this compound Production Between Batches

Possible Causes & Solutions:

  • Variability in Media Components: Minor variations in the quality and composition of complex media components (e.g., yeast extract, peptone) can lead to batch-to-batch variability.

    • Solution: Whenever possible, use defined media or source complex components from a single, reliable supplier. Prepare a large batch of the basal medium to be used for a series of experiments to minimize this variability.

  • Inconsistent Inoculum Preparation: The age and physiological state of the seed culture can significantly impact the production phase.

    • Solution: Standardize your inoculum preparation protocol, including the age of the seed culture and the inoculum size.

  • Fluctuations in Physical Parameters: Even small variations in temperature or pH control between batches can affect the final yield.

    • Solution: Calibrate your monitoring equipment (pH meter, thermometer) regularly and maintain detailed logs of fermentation parameters for each batch to identify any deviations.

Data Presentation

Table 1: Effect of Different Carbon Sources on this compound Production

Carbon Source (2%)Relative this compound Yield (%)Reference
Starch100[4]
DextroseLower[4]
GlucoseSuppressed Production[4]
SucroseNot Reported
FructoseNot Reported
LactoseNot Reported
MaltoseNot Reported
GlycerolNot Reported

Note: The yield with starch is set to 100% as the benchmark for comparison. "Lower" and "Suppressed Production" are qualitative descriptions from the cited literature.

Table 2: Effect of Different Nitrogen Sources on this compound Production

Nitrogen SourceRelative this compound YieldReference
PeptoneHigher[4]
Malt ExtractLower than Peptone[4]
Yeast ExtractTested[4]
Beef ExtractTested[4]
Sodium NitrateTested[4]
Ammonium NitrateTested[4]
Ammonium SulfateTested[4]

Note: "Higher" and "Lower" are qualitative comparisons based on the cited literature. "Tested" indicates that the source was evaluated, but its relative performance was not explicitly stated in a comparative manner.

Table 3: Optimized vs. Unoptimized this compound Production

ConditionStarch (g/L)Temperature (°C)Incubation (days)This compound Yield (mg/L)Reference
Unoptimized2028741.1[5]
Optimized22.62129851.4[5]

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization
  • Prepare a Basal Medium: Start with a known medium formulation for Streptomyces, such as the AIM medium (soluble starch 20 g/L, KNO₃ 1 g/L, NaCl 0.5 g/L, K₂HPO₄ 0.5 g/L, MgSO₄ 0.5 g/L, FeSO₄ 20 µM).[4]

  • Vary One Component: Systematically vary the concentration of a single component (e.g., carbon source, nitrogen source) while keeping all other components constant. For example, to test carbon sources, replace starch with glucose, sucrose, etc., at the same concentration.

  • Inoculation and Fermentation: Inoculate the prepared media with a fresh culture of Streptomyces tanashiensis. Incubate under controlled conditions (e.g., 28°C, 7 days).

  • Extraction and Quantification: After the incubation period, extract this compound from the culture broth using a suitable solvent like ethyl acetate.[5] Quantify the yield using HPLC.

  • Analysis: Compare the this compound yields from the different media formulations to identify the optimal component and its concentration.

  • Iteration: Repeat steps 2-5 for each media component you wish to optimize.

Protocol 2: this compound Extraction and Quantification
  • Sample Preparation: Centrifuge the fermentation broth to separate the mycelial biomass from the supernatant.

  • Extraction: Extract the supernatant with an equal volume of ethyl acetate. If this compound is also present in the mycelia, the biomass can be extracted separately with a solvent like methanol.

  • Concentration: Evaporate the solvent from the extract under reduced pressure to obtain the crude this compound.

  • Quantification by HPLC:

    • Dissolve the crude extract in a suitable solvent (e.g., methanol).

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Use a suitable mobile phase and detect the this compound peak at its characteristic wavelength (e.g., 275 nm).[5]

    • Quantify the concentration by comparing the peak area with a standard curve prepared from pure this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis Media_Prep Media Formulation (Varying one component) Fermentation Fermentation (Controlled Temp, pH, Time) Media_Prep->Fermentation Inoculum_Prep Inoculum Preparation (Streptomyces tanashiensis) Inoculum_Prep->Fermentation Extraction This compound Extraction (Ethyl Acetate) Fermentation->Extraction Quantification Quantification (HPLC) Extraction->Quantification Data_Analysis Data Analysis & Comparison Quantification->Data_Analysis

Caption: Workflow for Media Optimization.

Biosynthesis_Regulation cluster_pathway Biosynthetic Pathway cluster_regulation Regulatory Factors Carbon Optimal Carbon Source (e.g., Starch) PKS Polyketide Synthase (PKS) Gene Cluster Carbon->PKS Positive Effect Nitrogen Optimal Nitrogen Source (e.g., Peptone) Nitrogen->PKS Positive Effect Precursors Biosynthetic Precursors PKS->Precursors This compound This compound Precursors->this compound Global_Regulators Global Regulators (e.g., Nutrient Sensing) Pathway_Regulators Pathway-Specific Regulators Global_Regulators->Pathway_Regulators Activate Pathway_Regulators->PKS Induce Expression

Caption: Regulation of this compound Biosynthesis.

References

Technical Support Center: Scaling Up Kalafungin Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Kalafungin Fermentation Scale-Up. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this compound production from laboratory to pilot and industrial scales. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues that arise during the scale-up of this compound fermentation.

Issue 1: Low or No this compound Yield at Scale

A significant drop in this compound production is a common hurdle when moving to larger bioreactors. This guide will walk you through a step-by-step diagnostic process.

Potential Causes and Solutions:

  • Inoculum Quality and Development:

    • Problem: Inconsistent or poor-quality inoculum can lead to variability and low yields.

    • Solution: Standardize your inoculum preparation protocol. Ensure consistent spore concentration, age of the seed culture, and inoculum volume. A multi-stage inoculum development (e.g., from shake flask to seed fermenter) is recommended for large-scale operations to ensure a healthy and active biomass for the production fermenter.

  • Media Composition and Preparation:

    • Problem: Nutrient gradients and inconsistencies in media preparation can negatively impact microbial metabolism and secondary metabolite production.

    • Solution: Ensure uniform mixing and sterilization of media components. At larger scales, localized concentrations of nutrients can be an issue. Consider fed-batch strategies to maintain optimal nutrient levels and avoid substrate inhibition.

  • Suboptimal Bioreactor Conditions:

    • Problem: Environmental parameters that were optimal at the lab scale may not be directly transferable to larger vessels due to changes in hydrodynamics and mass transfer.

    • Solution: Re-optimize key fermentation parameters at the larger scale. This includes agitation speed, aeration rate, pH, and temperature. The volumetric oxygen transfer coefficient (kLa) is a critical parameter for scaling up aerobic fermentations.

Troubleshooting Workflow:

The following diagram illustrates a logical workflow for troubleshooting low this compound yield during scale-up.

Low_Yield_Troubleshooting start Low this compound Yield at Scale inoculum Check Inoculum Quality start->inoculum media Review Media Preparation and Composition start->media bioreactor Analyze Bioreactor Parameters start->bioreactor morphology Examine Microbial Morphology start->morphology spore_prep Standardize Spore Suspension Preparation inoculum->spore_prep Inconsistent Spores seed_culture Optimize Seed Culture Age and Volume inoculum->seed_culture Variable Seed sterilization Validate Sterilization Protocol media->sterilization Contamination/Degradation mixing Ensure Homogeneous Nutrient Distribution media->mixing Nutrient Gradients fed_batch Consider Fed-Batch Strategy media->fed_batch Substrate Inhibition oxygen Measure and Optimize Dissolved Oxygen (DO) bioreactor->oxygen Low DO agitation Adjust Agitation Speed (Shear Stress) bioreactor->agitation Suboptimal Shear ph_temp Verify pH and Temperature Control bioreactor->ph_temp Parameter Drift pellets Pelleted Growth morphology->pellets Mass Transfer Limitation filamentous Filamentous Growth morphology->filamentous High Viscosity kLa Maintain Consistent kLa oxygen->kLa viscosity High Broth Viscosity filamentous->viscosity viscosity->oxygen Scale_Up_Factors agitation Agitation Speed shear Shear Stress agitation->shear Increases mixing Mixing Efficiency agitation->mixing Improves aeration Aeration Rate oxygen_transfer Oxygen Transfer (kLa) aeration->oxygen_transfer Increases morphology Microbial Morphology (Pellets vs. Filaments) shear->morphology Influences This compound This compound Production shear->this compound Can Inhibit/Promote rheology Broth Rheology (Viscosity) morphology->rheology Determines morphology->this compound Affects rheology->mixing Impacts rheology->oxygen_transfer Impacts mixing->oxygen_transfer Enhances oxygen_transfer->this compound Supports

Validation & Comparative

A Comparative Analysis of the Antibacterial Properties of Kalafungin and Actinorhodin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial activities of two natural products, Kalafungin and Actinorhodin. This document synthesizes available experimental data to highlight their respective mechanisms of action, antibacterial spectra, and potencies.

Executive Summary

This compound and Actinorhodin are both secondary metabolites produced by Streptomyces species, exhibiting inhibitory effects against Gram-positive bacteria. However, their modes of action and reported antibacterial potencies differ significantly. Actinorhodin functions primarily as a bacteriostatic agent, inducing oxidative stress through the generation of reactive oxygen species (ROS), which leads to damage of DNA, proteins, and the cell envelope. In contrast, this compound is suggested to exert its antibacterial effect through the disruption of the bacterial cell membrane and also functions as a β-lactamase inhibitor.

While quantitative data for Actinorhodin's minimum inhibitory concentrations (MICs) against several Gram-positive pathogens are available, similar specific data for this compound are not readily found in the surveyed scientific literature. This guide presents the available quantitative data for Actinorhodin and provides a qualitative comparison for this compound, supplemented with detailed experimental protocols and visual diagrams to elucidate their distinct antibacterial profiles.

Data Presentation: Quantitative Analysis of Antibacterial Activity

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for Actinorhodin against key Gram-positive bacteria. MIC values represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Due to a lack of specific MIC values for this compound in the reviewed literature, a direct quantitative comparison is not possible at this time.

AntibioticStaphylococcus aureus (µg/mL)Enterococcus faecium (µg/mL)Bacillus subtilis (µg/mL)
Actinorhodin 1[1], 8[2]2[1]1[1]
This compound Data not availableData not availableData not available

Note: While specific MIC values for this compound against these strains were not found, it has been described as an inhibitor of Gram-positive bacteria, including Staphylococcus aureus.[3][4] One study involving a zebrafish model of S. aureus infection utilized 1- and 2-fold the MIC of this compound, but the precise MIC value was not stated.[1]

Comparative Mechanism of Action

The antibacterial activities of this compound and Actinorhodin stem from distinct molecular mechanisms.

This compound: The Membrane Disruptor and Enzyme Inhibitor

This compound's primary mode of antibacterial action is believed to be the disruption and destruction of the bacterial cell membrane.[3] This direct physical damage to the cell's primary barrier leads to leakage of cellular contents and ultimately cell death. Additionally, this compound has been identified as a β-lactamase inhibitor, with an IC50 value of 225.37 µM against this enzyme.[1] This dual-action potential makes it an interesting candidate for further investigation, particularly in the context of overcoming antibiotic resistance mediated by β-lactamases.

Actinorhodin: The Oxidative Stress Inducer

Actinorhodin employs a more complex, multi-targeted approach to inhibit bacterial growth.[5] It is a redox-active molecule that generates reactive oxygen species (ROS) within the bacterial cell.[5] This leads to a cascade of damaging effects, including:

  • Oxidative damage: ROS can directly damage essential cellular components.

  • Protein damage: Oxidative stress can lead to protein misfolding and dysfunction.

  • DNA damage: ROS can cause lesions in bacterial DNA, impairing replication and transcription.[5]

This multifaceted attack induces at least three distinct stress responses in bacteria, overwhelming their cellular defense and repair mechanisms.[5] The antibacterial effect of actinorhodin is described as bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and Actinorhodin's antibacterial activities.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for quantifying the in vitro susceptibility of bacteria to antimicrobial agents.

1. Preparation of Materials:

  • 96-well microtiter plates.
  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
  • Stock solutions of this compound and Actinorhodin of known concentrations.
  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL).

2. Serial Dilution of Antimicrobial Agents:

  • Add 100 µL of sterile broth to all wells of the microtiter plate.
  • Add 100 µL of the antimicrobial stock solution to the first well of a row.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row.

3. Inoculation:

  • Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
  • Add 100 µL of the diluted bacterial inoculum to each well containing the antimicrobial dilutions.
  • Include a positive control well (broth and bacteria, no antimicrobial) and a negative control well (broth only).

4. Incubation:

  • Incubate the microtiter plates at 37°C for 18-24 hours under appropriate atmospheric conditions.

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth (i.e., the first clear well in the dilution series).

Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antibacterial activity.

1. Preparation of Agar Plates:

  • Prepare Mueller-Hinton Agar (MHA) plates.
  • Spread a standardized bacterial inoculum evenly across the surface of the agar plates using a sterile swab.

2. Creation of Wells:

  • Aseptically punch wells (typically 6-8 mm in diameter) into the agar using a sterile cork borer.

3. Application of Antimicrobial Agents:

  • Pipette a fixed volume (e.g., 50-100 µL) of the this compound or Actinorhodin solution at a known concentration into each well.
  • A control well with the solvent used to dissolve the compounds should also be included.

4. Incubation:

  • Incubate the plates at 37°C for 18-24 hours.

5. Interpretation of Results:

  • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger zone of inhibition indicates greater antibacterial activity.

Visualizations

The following diagrams illustrate the experimental workflow for determining antibacterial activity and the proposed mechanisms of action for this compound and Actinorhodin.

Experimental_Workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_diffusion Agar Well Diffusion start Start prep_culture Prepare Bacterial Inoculum start->prep_culture prep_antibiotic Prepare Antibiotic Stock Solutions start->prep_antibiotic serial_dilution Serial Dilution of Antibiotics prep_culture->serial_dilution spread_plate Spread Inoculum on Agar Plate prep_culture->spread_plate prep_antibiotic->serial_dilution add_antibiotic Add Antibiotic to Wells prep_antibiotic->add_antibiotic inoculate_wells Inoculate Wells serial_dilution->inoculate_wells incubate_mic Incubate Plate inoculate_wells->incubate_mic read_mic Read MIC Value incubate_mic->read_mic end End read_mic->end create_wells Create Wells in Agar spread_plate->create_wells create_wells->add_antibiotic incubate_diffusion Incubate Plate add_antibiotic->incubate_diffusion measure_zone Measure Zone of Inhibition incubate_diffusion->measure_zone measure_zone->end

Caption: Experimental workflow for determining antibacterial activity.

Mechanism_of_Action cluster_this compound This compound cluster_actinorhodin Actinorhodin This compound This compound membrane Bacterial Cell Membrane This compound->membrane Directly interacts with beta_lactamase β-Lactamase This compound->beta_lactamase Inhibits disruption Membrane Disruption membrane->disruption lysis Cell Lysis disruption->lysis inhibition Inhibition beta_lactamase->inhibition actinorhodin Actinorhodin ros Reactive Oxygen Species (ROS) Generation actinorhodin->ros Induces dna_damage DNA Damage ros->dna_damage protein_damage Protein Damage ros->protein_damage envelope_damage Cell Envelope Damage ros->envelope_damage bacteriostasis Bacteriostasis dna_damage->bacteriostasis protein_damage->bacteriostasis envelope_damage->bacteriostasis

Caption: Proposed mechanisms of antibacterial action.

References

Kalafungin vs. Medermycin: A Comparative Bioactivity Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two structurally related benzoisochromanequinone antibiotics, Kalafungin and Medermycin, reveals distinct bioactivity profiles with significant potential for therapeutic development. This guide provides a comparative analysis of their antibacterial, antifungal, and antitumor properties, supported by available experimental data, to assist researchers in drug discovery and development.

This compound and Medermycin, both derived from Streptomyces species, share an identical polyketide skeleton, with this compound serving as a biosynthetic precursor to Medermycin.[1][2] Despite their structural similarities, their biological activities exhibit noteworthy differences, positioning them as valuable candidates for distinct therapeutic applications. Medermycin has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, and notable antitumor properties.[3][4] this compound also displays a broad range of antimicrobial activities and is a known inhibitor of β-lactamase.[5][6] Both compounds are believed to exert their antitumor effects through a novel alkylation mechanism.[7]

Comparative Bioactivity Data

To facilitate a direct comparison of their efficacy, the following tables summarize the available quantitative data on the bioactivity of this compound and Medermycin.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
OrganismThis compound MIC (µg/mL)Medermycin MIC (µg/mL)
Staphylococcus aureus (MSSA)Not Reported1 - 4
Staphylococcus aureus (MRSA)Not Reported1 - 4
Staphylococcus epidermidis (MRSE)Not Reported2
Escherichia coliNot Reported>64
Pseudomonas aeruginosaNot Reported>64

Note: Data for Medermycin is compiled from multiple sources and may vary based on the specific strains and testing conditions used.[8][9]

Table 2: Antifungal Activity (Minimum Inhibitory Concentration - MIC)
OrganismThis compound MIC (µg/mL)Medermycin MIC (µg/mL)
Candida albicansNot ReportedNot Reported
Aspergillus fumigatusNot ReportedNot Reported
Table 3: Antitumor Activity (IC₅₀)
Cancer Cell LineThis compound IC₅₀ (µM)Medermycin IC₅₀ (µM)
PC-3 (Prostate Cancer)Not ReportedNot Reported (Derivative Purmedermycin A: 1.33)
HCT-116 (Colon Cancer)Not ReportedNot Reported (Derivative Purmedermycin A: 4.51)

Note: It has been reported that the IC₅₀ of this compound against tumor cells is slightly higher than that of Medermycin, though specific comparative data is limited. Data for a Medermycin derivative is provided for context.[7][8]

Table 4: Enzyme Inhibition
EnzymeThis compound IC₅₀Medermycin IC₅₀
β-lactamase225.37 ± 1.95 µMNot Reported

Note: this compound has been identified as a β-lactamase inhibitor.[10][11]

Mechanisms of Action

Antitumor Activity: A Proposed Alkylation Mechanism

Both this compound and Medermycin are suggested to exert their antitumor effects through a novel alkylation mechanism.[7] This involves the covalent modification of biological macromolecules, such as DNA, leading to the disruption of cellular processes and ultimately, cell death.

cluster_0 Cellular Environment cluster_1 Cellular Response Kalafungin_Medermycin This compound / Medermycin DNA DNA Kalafungin_Medermycin->DNA Alkylation Alkylated_DNA Alkylated DNA Replication_Stress Replication Stress Alkylated_DNA->Replication_Stress DNA_Damage_Response DNA Damage Response Replication_Stress->DNA_Damage_Response Apoptosis Apoptosis DNA_Damage_Response->Apoptosis

Proposed antitumor mechanism of action.

This compound as a β-Lactamase Inhibitor

This compound has been identified as an inhibitor of β-lactamase, an enzyme responsible for antibiotic resistance in many bacteria.[10][11] This inhibition is accompanied by the destruction of the bacterial cell membrane.

This compound This compound Beta_Lactamase β-Lactamase This compound->Beta_Lactamase Cell_Membrane_Destruction Cell Membrane Destruction This compound->Cell_Membrane_Destruction also causes Inhibition Inhibition Beta_Lactamase->Inhibition leads to Synergistic_Antibacterial_Effect Synergistic Antibacterial Effect (with β-lactam antibiotics) Inhibition->Synergistic_Antibacterial_Effect Cell_Membrane_Destruction->Synergistic_Antibacterial_Effect

Mechanism of this compound as a β-lactamase inhibitor.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and Medermycin in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Suspend freshly grown bacterial or fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum). Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Start Start Prepare_Compounds Prepare Serial Dilutions of This compound and Medermycin Start->Prepare_Compounds Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Compounds->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Visually Assess for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for MIC determination.

MTT Assay for In Vitro Cytotoxicity (IC₅₀)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Medermycin for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Conclusion

This compound and Medermycin represent two promising natural products with distinct yet related bioactivities. Medermycin shows strong potential as a lead compound for antibacterial agents targeting Gram-positive pathogens and for anticancer therapies. This compound, in addition to its own antimicrobial and antitumor potential, offers the added advantage of β-lactamase inhibition, suggesting its utility in combination therapies to combat antibiotic resistance. Further research is warranted to elucidate the specific molecular targets and signaling pathways involved in their antitumor activity and to obtain more comprehensive, directly comparative bioactivity data to guide their development as therapeutic agents.

References

The Synergistic Power of Kalafungin: A New Frontier in Combating β-Lactam Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance, particularly to β-lactam antibiotics, presents a formidable challenge to global health. A promising strategy to overcome this resistance is the use of combination therapy, pairing a β-lactam antibiotic with a β-lactamase inhibitor. This guide provides a comprehensive comparison of the synergistic effects of Kalafungin, a naturally derived antibiotic, with β-lactam antibiotics. While direct experimental synergy data for this compound combinations is emerging, this guide presents a framework for its evaluation based on its known β-lactamase inhibitory activity.

This compound, an antimicrobial agent isolated from Streptomyces tanashiensis, has demonstrated inhibitory activity against β-lactamase, the primary enzyme responsible for β-lactam resistance in many bacteria.[1][2][3] This inhibitory action suggests a strong potential for synergistic activity when combined with β-lactam antibiotics, effectively restoring their efficacy against resistant strains.

Quantitative Analysis of Synergistic Activity

To quantify the synergistic effect of this compound with a β-lactam antibiotic, a checkerboard assay is typically employed. This method determines the minimal inhibitory concentration (MIC) of each agent alone and in combination, from which the Fractional Inhibitory Concentration Index (FICI) is calculated. An FICI of ≤ 0.5 is indicative of synergy.

The following table presents hypothetical data from a checkerboard assay of this compound in combination with Penicillin G against a β-lactamase-producing strain of Staphylococcus aureus. This data serves to illustrate the expected outcomes of such an experiment.

This compound Conc. (µg/mL)Penicillin G Conc. (µg/mL)Growth (+/-)FICIInterpretation
MIC alone: 32
160.25+
80.5-0.5Synergy
41-0.375Synergy
22+
MIC alone: 4

Note: The Fractional Inhibitory Concentration Index (FICI) is calculated as (MIC of this compound in combination / MIC of this compound alone) + (MIC of Penicillin G in combination / MIC of Penicillin G alone). An FICI of ≤ 0.5 indicates synergy, > 0.5 to ≤ 4 indicates an additive or indifferent effect, and > 4 suggests antagonism.[1][3]

Experimental Protocols

Detailed methodologies for evaluating the synergistic effects of this compound and β-lactam antibiotics are crucial for reproducible and comparable results. The following are standard protocols for the checkerboard and time-kill assays.

Checkerboard Assay Protocol

The checkerboard assay is a robust method to determine the FICI and assess the in vitro interaction between two antimicrobial agents.[1][2][3][4][5]

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, a two-dimensional gradient of the two antibiotics is created. This compound is serially diluted down the columns, and the β-lactam antibiotic is serially diluted across the rows. Control wells containing only this compound or the β-lactam antibiotic are included to determine their individual MICs. Growth and sterility control wells are also prepared.

  • Inoculation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared and diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[1]

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours.[5]

  • Reading Results: After incubation, the plates are visually inspected for turbidity. The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth. The FICI is then calculated for each combination that inhibits growth to determine the nature of the interaction.

Time-Kill Assay Protocol

Time-kill assays provide a dynamic picture of the antimicrobial interaction and can determine whether a combination is bactericidal or bacteriostatic.[6][7][8][9][10]

  • Preparation of Cultures: A bacterial culture is grown to the logarithmic phase and then diluted to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB.

  • Addition of Antibiotics: The antibiotics are added to the flasks at concentrations determined from the checkerboard assay (e.g., 0.5 x MIC). The flasks will contain this compound alone, the β-lactam alone, the combination of both, and a growth control without any antibiotic.

  • Sampling and Plating: Aliquots are removed from each flask at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours) and serially diluted. The dilutions are plated on appropriate agar plates.

  • Incubation and Colony Counting: The plates are incubated for 18-24 hours, after which the number of viable colonies (CFU/mL) is counted.

  • Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[9]

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying biological mechanism, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_plates Prepare 96-well plates serial_dilution Serial dilution of This compound & β-lactam prep_plates->serial_dilution prep_inoculum Prepare bacterial inoculum inoculation Inoculate plates prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate plates (16-20h at 35°C) inoculation->incubation read_mic Read MICs incubation->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret results (Synergy, Additive, Antagonism) calc_fici->interpret synergistic_mechanism cluster_bacteria Bacterial Cell beta_lactamase β-lactamase inactivated_beta_lactam Inactivated β-lactam beta_lactamase->inactivated_beta_lactam pbp Penicillin-Binding Protein (PBP) cell_wall Cell Wall Synthesis pbp->cell_wall Inhibition cell_lysis Cell Lysis cell_wall->cell_lysis Leads to This compound This compound This compound->beta_lactamase Inhibition (Uncompetitive) beta_lactam β-lactam Antibiotic beta_lactam->beta_lactamase Hydrolysis beta_lactam->pbp Binding

References

Combination Therapy with Kalafungin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive overview of the current understanding of Kalafungin in combination therapies, with a focus on its potential as a β-lactamase inhibitor. The information is intended for researchers, scientists, and drug development professionals interested in exploring novel strategies to combat antibiotic resistance.

Executive Summary

This compound, a natural product isolated from Streptomyces tanashiensis, has emerged as a promising candidate for combination therapy, particularly in overcoming β-lactam antibiotic resistance. Research has identified this compound as an inhibitor of β-lactamase, the enzyme responsible for inactivating many penicillin and cephalosporin antibiotics. While direct comparative studies quantifying its synergistic potential with specific β-lactam drugs are not yet available in published literature, existing data on its mechanism of action provides a strong rationale for its further investigation. This guide summarizes the known quantitative data, outlines detailed experimental protocols for synergy testing, and provides visualizations of the proposed mechanism and experimental workflows.

This compound as a β-Lactamase Inhibitor: A Mechanistic Overview

This compound's potential in combination therapy stems from its ability to inhibit β-lactamase enzymes produced by resistant bacteria. By neutralizing these enzymes, this compound can restore the efficacy of β-lactam antibiotics, allowing them to effectively target and kill the bacteria.

A key study has elucidated the basic mechanism of this compound's action against β-lactamase.[1][2] The inhibition is characterized as "uncompetitive," meaning that this compound binds to the enzyme-substrate complex, preventing the enzyme from completing its reaction and releasing the hydrolyzed (inactivated) antibiotic. This is a distinct mechanism compared to some other classes of β-lactamase inhibitors.

Below is a diagram illustrating the proposed signaling pathway of this compound in combination with a β-lactam antibiotic against a resistant bacterium.

cluster_0 Resistant Bacterium BetaLactam β-Lactam Antibiotic BetaLactamase β-Lactamase (Enzyme) BetaLactam->BetaLactamase Substrate Target Bacterial Cell Wall Synthesis BetaLactam->Target Inhibits This compound This compound This compound->BetaLactamase Inhibitor Inactivation β-Lactam Inactivation BetaLactamase->Inactivation Inhibition Inhibition BetaLactamase->Inhibition BacterialDeath Bacterial Cell Death Target->BacterialDeath

Figure 1: Proposed mechanism of synergistic action of this compound and a β-lactam antibiotic.

Quantitative Data

To date, the primary quantitative data available for this compound's activity as a β-lactamase inhibitor is its half-maximal inhibitory concentration (IC50).

CompoundTargetIC50 (μM)Source
This compoundβ-Lactamase225.37 ± 1.95[1][2]

Note: While this IC50 value indicates this compound's potency against the isolated enzyme, it does not directly quantify the synergistic effect when used in combination with a β-lactam antibiotic against whole bacterial cells. Further research is needed to determine the Fractional Inhibitory Concentration (FIC) index for specific this compound-antibiotic pairings.

Comparison with Other β-Lactamase Inhibitors

This compound represents a potential addition to the arsenal of β-lactamase inhibitors. For a comprehensive comparison, researchers should consider its performance against established inhibitors like clavulanic acid, sulbactam, and tazobactam. A direct comparison based on experimental data from head-to-head studies is not yet possible. However, a conceptual comparison can be made based on their mechanisms of action.

InhibitorMechanism of Action
This compound Uncompetitive
Clavulanic Acid"Suicide" inhibitor (irreversible covalent binding)
Sulbactam"Suicide" inhibitor (irreversible covalent binding)
Tazobactam"Suicide" inhibitor (irreversible covalent binding)

Experimental Protocols for Synergy Testing

To facilitate further research, this section provides a detailed protocol for a checkerboard assay, a standard method to determine the synergistic potential of two antimicrobial agents.

Checkerboard Assay Protocol

This protocol is designed to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.

Materials:

  • This compound stock solution

  • β-lactam antibiotic (e.g., ampicillin, penicillin) stock solution

  • Bacterial strain of interest (e.g., β-lactamase producing Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Multichannel pipette

  • Incubator

Procedure:

  • Prepare Drug Dilutions:

    • Prepare serial two-fold dilutions of this compound in MHB along the rows of a 96-well plate.

    • Prepare serial two-fold dilutions of the β-lactam antibiotic in MHB along the columns of the 96-well plate.

    • The final volume in each well should be 50 µL. One row and one column should contain only a single drug to determine the Minimum Inhibitory Concentration (MIC) of each drug alone.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the FIC for each drug:

      • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

      • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of Drug A + FIC of Drug B

    • Interpret the results:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Indifference (or additive)

      • FICI > 4: Antagonism

The following diagram illustrates the workflow for the checkerboard assay.

cluster_workflow Checkerboard Assay Workflow Prep_Drugs Prepare Serial Dilutions of this compound and β-Lactam Dispense Dispense Drugs and Inoculum into 96-well Plate Prep_Drugs->Dispense Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Dispense Incubate Incubate at 37°C for 18-24 hours Dispense->Incubate Read_MIC Determine MICs (Visual Inspection) Incubate->Read_MIC Calc_FIC Calculate FIC Index (FICI = FIC_A + FIC_B) Read_MIC->Calc_FIC Interpret Interpret Synergy (FICI ≤ 0.5) Calc_FIC->Interpret

Figure 2: Experimental workflow for determining synergy using the checkerboard assay.

Future Directions

The current body of research strongly supports the investigation of this compound in combination therapies. Key future research directions should include:

  • Systematic Synergy Screening: Performing checkerboard assays with a panel of clinically relevant β-lactam antibiotics against various resistant bacterial strains to generate quantitative synergy data (FIC indices).

  • In Vivo Efficacy Studies: Building upon the initial zebrafish model, conducting in vivo studies in mammalian models to evaluate the efficacy of this compound-β-lactam combinations in treating infections.

  • Detailed Mechanistic Studies: Further elucidating the molecular interactions between this compound, β-lactamase, and the β-lactam antibiotic to fully understand the basis of its synergistic potential.

This guide highlights the promising, yet underexplored, potential of this compound as a synergistic partner for β-lactam antibiotics. The provided protocols and conceptual frameworks are intended to empower researchers to further investigate and unlock the full therapeutic value of this natural product.

References

Validation of Kalafungin MIC Results: A Comparative Guide for Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the validation of Minimum Inhibitory Concentration (MIC) results for the antibiotic Kalafungin against established quality control (QC) strains. Ensuring the accuracy and reproducibility of antimicrobial susceptibility testing (AST) is paramount in research and development. This document outlines the standardized experimental protocols and presents a comparative analysis of expected MIC values, offering a clear benchmark for laboratories working with this compound.

Introduction to this compound and Quality Control in Antimicrobial Susceptibility Testing

This compound is an antimicrobial agent produced by Streptomyces tanashiensis with reported in vitro activity against a variety of gram-positive bacteria and fungi.[1][2] To ensure the reliability of any new antimicrobial agent's in vitro testing, it is crucial to validate the testing methodology against well-characterized QC strains. Organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established guidelines and specific QC strains for this purpose. These strains have known and predictable antimicrobial susceptibility patterns, providing a baseline to ensure that testing is performed accurately and consistently.

This guide focuses on a set of standard QC strains recommended by CLSI and EUCAST to validate MIC testing results for novel compounds like this compound. Due to the limited availability of publicly established MIC ranges for this compound against these specific QC strains, this guide presents a set of representative MIC values for comparative purposes. These values are derived from the described spectrum of activity of this compound and serve as a template for laboratories to establish their own internal quality control ranges.

Experimental Protocol: Broth Microdilution for MIC Determination

The following protocol outlines the broth microdilution method, a standard and widely accepted procedure for determining the MIC of an antimicrobial agent.

1. Materials:

  • This compound analytical standard
  • Quality Control Strains (e.g., Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™, Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™, Candida albicans ATCC® 90028™)
  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
  • RPMI-1640 medium for fungi
  • Sterile 96-well microtiter plates
  • Spectrophotometer
  • Calibrated pipettes
  • Sterile saline (0.85%)
  • 0.5 McFarland turbidity standard

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the QC strain.
  • Suspend the colonies in sterile saline.
  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
  • Dilute this suspension in the appropriate broth medium (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium in the 96-well microtiter plate to achieve the desired final concentration range (e.g., from 128 µg/mL to 0.06 µg/mL).

4. Inoculation and Incubation:

  • Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions.
  • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
  • Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria and 24-48 hours for fungi in ambient air.

5. Reading and Interpretation of Results:

  • Following incubation, visually inspect the microtiter plates for turbidity.
  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Data Presentation: Representative MIC Values for this compound against QC Strains

The following table summarizes representative MIC data for this compound against key bacterial and fungal quality control strains. These values are for illustrative purposes and should be validated internally.

Quality Control StrainOrganism TypeATCC® NumberRepresentative this compound MIC (µg/mL)
Staphylococcus aureusGram-positive bacterium292131
Enterococcus faecalisGram-positive bacterium292122
Escherichia coliGram-negative bacterium2592232
Pseudomonas aeruginosaGram-negative bacterium27853>64
Candida albicansYeast900284

Note: The representative MIC values are based on the known broad-spectrum activity of this compound, which is generally more potent against Gram-positive bacteria and fungi than Gram-negative bacteria.

Mandatory Visualization: Workflow for MIC Result Validation

The following diagram illustrates the logical workflow for validating MIC results using quality control strains.

MIC_Validation_Workflow cluster_prep Preparation cluster_testing MIC Testing cluster_analysis Analysis & Validation start Start: Obtain this compound and QC Strains prep_media Prepare Culture Media (CAMHB/RPMI) start->prep_media prep_drug Prepare this compound Serial Dilutions start->prep_drug prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum perform_mic Perform Broth Microdilution Assay prep_media->perform_mic prep_drug->perform_mic prep_inoculum->perform_mic incubate Incubate Plates (16-48 hours) perform_mic->incubate read_mic Read MIC Results incubate->read_mic compare_mic Compare with Expected QC Ranges read_mic->compare_mic valid Results Valid compare_mic->valid Within Range invalid Results Invalid: Troubleshoot & Repeat compare_mic->invalid Out of Range

Caption: Workflow for MIC determination and validation against QC strains.

References

A Researcher's Guide to Quality Control in Kalafungin Bioassays: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of bioassays for evaluating the biological activity of Kalafungin. It details essential quality control parameters, experimental protocols, and presents a comparative analysis of different assay types to ensure reliable and reproducible results.

This compound, a benzoisochromanequinone antibiotic derived from Streptomyces tanashiensis, exhibits a broad spectrum of biological activity. It is notably effective against pathogenic fungi, yeasts, and Gram-positive bacteria, with reduced potency against Gram-negative bacteria.[1] Its mechanisms of action are believed to include the disruption of the bacterial cell membrane and the inhibition of β-lactamase, an enzyme that confers resistance to β-lactam antibiotics.[2][3] Furthermore, this compound and related compounds have demonstrated significant antitumor activity, suggesting a potential for broader therapeutic applications.[4][5]

This guide offers a comparative overview of key bioassays for assessing this compound's efficacy, focusing on antimicrobial and cytotoxic evaluations. It outlines the necessary quality control parameters to ensure the validity and consistency of experimental data.

Comparative Analysis of Bioassay Performance

The selection of a suitable bioassay is contingent on the specific research question, whether it is determining antimicrobial potency, assessing cytotoxicity, or elucidating the mechanism of action. This section compares common bioassays used to evaluate compounds like this compound.

Quantitative Data Summary

The following tables summarize key performance indicators for various bioassays applicable to this compound. Due to the limited availability of published data for this compound against a wide range of cell lines and microbial strains, this guide provides the available data and templates for recording experimental findings.

Table 1: Antimicrobial Activity of this compound

Bioassay TypeTarget OrganismParameterThis compound ActivityAlternative/Control
Enzyme Inhibition β-lactamaseIC50225.37 ± 1.95 μM[2][3]Clavulanic Acid
Broth Microdilution Staphylococcus aureusMICData not availableVancomycin
Bacillus subtilisMICData not availablePenicillin
Candida albicansMICData not availableFluconazole
Aspergillus fumigatusMICData not availableAmphotericin B
Agar Well Diffusion Staphylococcus aureusZone of Inhibition (mm)Data not availableGentamicin
Bacillus subtilisZone of Inhibition (mm)Data not availableCiprofloxacin
Escherichia coliZone of Inhibition (mm)Data not availableAmpicillin

Table 2: Cytotoxic Activity of this compound

Bioassay TypeCell LineParameterThis compound ActivityAlternative/Control
MTT Assay HeLa (Cervical Cancer)IC50Data not availableDoxorubicin
MCF-7 (Breast Cancer)IC50Data not availablePaclitaxel
A549 (Lung Cancer)IC50Data not availableCisplatin
LDH Release Assay HEK293 (Non-cancerous)% CytotoxicityData not availableTriton X-100

Experimental Protocols and Methodologies

Accurate and reproducible data are founded on well-defined experimental protocols. This section provides detailed methodologies for the key bioassays discussed.

Antimicrobial Bioassays

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1024 µg/mL).

  • Preparation of Microbial Inoculum: From a fresh agar plate, inoculate a few colonies of the test microbe into a suitable broth. Incubate until the culture reaches the turbidity of a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Add the diluted microbial suspension to each well.

  • Incubation: Cover the plate and incubate at the optimal temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of this compound with no visible growth (turbidity).

This assay assesses the extent of microbial growth inhibition by an antimicrobial agent.

  • Preparation of Agar Plates: Inoculate molten Mueller-Hinton agar with a standardized microbial suspension and pour into petri dishes.

  • Well Creation: Once the agar solidifies, create uniform wells using a sterile cork borer.

  • Application of this compound: Add a fixed volume of a known concentration of this compound solution to each well.

  • Incubation: Incubate the plates under appropriate conditions.

  • Measurement: Measure the diameter of the clear zone of no microbial growth around each well in millimeters.

Cytotoxicity Bioassays

This colorimetric assay measures the metabolic activity of viable cells.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells.

  • Cell Culture and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • LDH Reaction: Add an LDH assay reaction mixture to the supernatant in a new plate.

  • Incubation: Incubate in the dark at room temperature.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Cytotoxicity Calculation: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams were created using Graphviz (DOT language) to illustrate the proposed signaling pathway of this compound-induced apoptosis and the workflows of key bioassays.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on the known activities of benzoisochromanequinone antibiotics, a plausible mechanism for this compound's antitumor effect is the induction of apoptosis, potentially through the modulation of the NF-κB signaling pathway.

Kalafungin_Apoptosis_Pathway This compound This compound Cell_Membrane Cell Membrane Stress This compound->Cell_Membrane Induces IKK IKK Complex Cell_Membrane->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Degradation of IκBα Pro_Apoptotic Transcription of Pro-Apoptotic Genes Nucleus->Pro_Apoptotic Promotes Anti_Apoptotic Inhibition of Anti-Apoptotic Genes Nucleus->Anti_Apoptotic Inhibits Caspase_Cascade Caspase Activation Pro_Apoptotic->Caspase_Cascade Anti_Apoptotic->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis MIC_Workflow Start Start Prep_Inoculum Prepare Microbial Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Serial Dilution of this compound in 96-well plate Start->Serial_Dilution Inoculate Inoculate wells with microbial suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate plate Inoculate->Incubate Read_Results Visually assess for turbidity Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End MTT_Workflow Start Start Seed_Cells Seed cells in 96-well plate and allow to adhere Start->Seed_Cells Add_this compound Add varying concentrations of this compound Seed_Cells->Add_this compound Incubate_Cells Incubate for 24-72 hours Add_this compound->Incubate_Cells Add_MTT Add MTT reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals (e.g., with DMSO) Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Comparative Antifungal Activity: A Scientific Guide to Kalafungin and Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal properties of Kalafungin and the widely-used azole antifungal, Fluconazole. While Fluconazole is a well-characterized agent with a clearly defined mechanism of action and extensive supporting data, literature on the specific antifungal activity of this compound is limited. This document summarizes the available scientific information for both compounds to aid in research and development efforts.

Overview and Mechanism of Action

Fluconazole: A synthetic triazole antifungal agent, Fluconazole is a highly selective inhibitor of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. By inhibiting its synthesis, Fluconazole disrupts the fungal cell membrane, leading to increased permeability and ultimately, the inhibition of fungal growth.[1][2]

Signaling Pathways

Fluconazole: The primary signaling pathway affected by Fluconazole is the ergosterol biosynthesis pathway. By depleting ergosterol and causing the accumulation of toxic sterol precursors, Fluconazole induces significant stress on the fungal cell membrane. This can indirectly trigger various stress response pathways within the fungal cell, such as the cell wall integrity (CWI) pathway, as the cell attempts to compensate for membrane defects.

This compound: Due to the limited available data, the specific fungal signaling pathways affected by this compound have not been elucidated.

Fluconazole_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action cluster_effect Cellular Effect Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (CYP51A1) Lanosterol->Enzyme substrate Ergosterol Ergosterol Enzyme->Ergosterol conversion Disruption Disruption of Ergosterol Synthesis Fluconazole Fluconazole Fluconazole->Enzyme inhibits Membrane Increased Membrane Permeability Disruption->Membrane Growth_Inhibition Fungal Growth Inhibition Membrane->Growth_Inhibition Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Drug_Dilution Antifungal Drug Serial Dilution Drug_Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Reading Visual or Spectrophotometric Reading of Growth Incubation->MIC_Reading MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) MIC_Reading->MIC_Determination

References

Kalafungin vs. Amphotericin B: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antifungal agents, both historical and current, understanding the comparative efficacy and mechanisms of action is paramount for researchers and drug development professionals. This guide provides a detailed comparison of Kalafungin, a historical antibiotic, and Amphotericin B, a long-standing cornerstone of antifungal therapy. While quantitative comparative data for this compound is limited due to its vintage, this guide synthesizes available information to offer a valuable perspective.

Overview and Mechanism of Action

This compound is an antimicrobial agent isolated from the culture broth of Streptomyces tanashiensis strain Kala.[1][2][3] It is described as a chemically stable, nonpolyene antibiotic with a broad spectrum of activity against various pathogenic fungi, yeasts, protozoa, and gram-positive bacteria.[1][3][4][5] The precise mechanism of action for this compound is not extensively detailed in readily available literature, a common characteristic of antibiotics from its era.

Amphotericin B , a polyene macrolide antibiotic, has been a stalwart in the treatment of severe systemic fungal infections for decades. Its primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to the formation of pores or channels. The consequence of this is the leakage of essential intracellular components, such as ions and small molecules, ultimately resulting in fungal cell death.

Amphotericin_B Amphotericin B Ergosterol Ergosterol (Fungal Cell Membrane) Amphotericin_B->Ergosterol Binds to Pore_Formation Pore Formation Ergosterol->Pore_Formation Induces Membrane_Permeability Increased Membrane Permeability Pore_Formation->Membrane_Permeability Leads to Ion_Leakage Leakage of Intracellular Ions (K+, Na+, H+) Membrane_Permeability->Ion_Leakage Results in Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Causes

Figure 1: Mechanism of Action of Amphotericin B.

Spectrum of Activity and In Vitro Performance

While the original publication on this compound describes it as "extremely inhibitory" in vitro against a variety of pathogenic fungi and yeasts, specific Minimum Inhibitory Concentration (MIC) data is not provided in the available abstracts.[1][2][3][5]

Amphotericin B, on the other hand, has been extensively studied, and a wealth of MIC data is available. The following table summarizes the typical MIC ranges of Amphotericin B against a variety of clinically relevant pathogenic fungi. It is important to note that MIC values can vary depending on the specific isolate and the testing methodology used.

Fungal SpeciesAmphotericin B MIC Range (µg/mL)
Yeasts
Candida albicans0.125 - 1
Candida glabrata0.125 - 1
Candida tropicalis0.25 - 1
Candida parapsilosis0.0625 - 4
Candida krusei0.125 - 2
Cryptococcus neoformans0.25 - 1
Molds
Aspergillus fumigatus0.125 - 2
Aspergillus flavus2 - 16
Aspergillus niger1 - 2
Aspergillus terreus>2
Zygomycetes
Rhizopus spp.0.06 - 4
Mucor spp.0.06 - 4
Absidia corymbifera0.06 - 4

Experimental Protocols: Antifungal Susceptibility Testing

Standardized methods for determining the in vitro susceptibility of fungi to antifungal agents are crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established reference methods for broth dilution antifungal susceptibility testing of yeasts and molds.[6][7][8][9][10][11][12][13][14]

Broth Microdilution Method (CLSI M27-A3/EUCAST)

This method is a widely accepted standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

A. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

  • A suspension of the fungal cells is prepared in sterile saline or water and adjusted to a specific turbidity, typically equivalent to a 0.5 McFarland standard.

  • This suspension is further diluted in a standardized test medium (e.g., RPMI-1640) to achieve a final inoculum concentration.

B. Antifungal Agent Preparation:

  • A stock solution of the antifungal agent is prepared in a suitable solvent.

  • Serial twofold dilutions of the antifungal agent are prepared in the test medium in 96-well microtiter plates.

C. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.

  • The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours for yeasts, longer for some molds).

D. Reading and Interpretation of Results:

  • Following incubation, the plates are examined visually or with a spectrophotometer to assess fungal growth.

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control. For Amphotericin B, the endpoint is typically complete inhibition of growth.

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Reading Isolate Fungal Isolate Culture Culture on Agar Isolate->Culture Suspension Prepare Fungal Suspension Culture->Suspension Adjust Adjust Turbidity (0.5 McFarland) Suspension->Adjust Dilute_Inoculum Dilute to Final Inoculum Concentration Adjust->Dilute_Inoculum Inoculate Inoculate Wells with Fungal Suspension Dilute_Inoculum->Inoculate Antifungal Antifungal Agent (e.g., Amphotericin B) Serial_Dilution Prepare Serial Dilutions in Microtiter Plate Antifungal->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read Read Results (Visual/Spectrophotometer) Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

References

Kalafungin: A Potential Ally Against Beta-Lactam Resistance, Not a Cross-Resistant Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A recent investigation into the antibiotic Kalafungin reveals its potential role as a synergistic partner to combat beta-lactam resistance, rather than exhibiting cross-resistance with this major class of antibiotics. Studies indicate that this compound acts as an inhibitor of β-lactamase, the enzyme responsible for conferring resistance to beta-lactam antibiotics in various bacteria. This guide provides a comprehensive overview of the available data on this compound's interaction with beta-lactamase, its effects on bacteria, and the experimental approaches used in these assessments.

Quantitative Analysis of this compound's β-Lactamase Inhibition

This compound has been shown to inhibit β-lactamase in a dose-dependent manner. The key quantitative metrics from in vitro enzyme kinetic studies are summarized below.

ParameterValueDescription
IC50 225.37 ± 1.95 μMThe concentration of this compound required to inhibit 50% of β-lactamase activity.
Km 3.448 ± 0.7 μMThe Michaelis constant, representing the substrate concentration at which the enzyme reaction rate is half of the maximum.
Vmax 215.356 ± 8 μM/minThe maximum rate of the enzyme-catalyzed reaction.

The mechanism of inhibition was identified as uncompetitive , indicating that this compound binds to the enzyme-substrate complex.

Experimental Insights into this compound's Mechanism of Action

Research into this compound's activity against β-lactamase-producing Staphylococcus aureus has elucidated a multi-faceted mechanism. Molecular docking studies suggest that this compound interacts with the β-lactamase enzyme through the formation of two hydrogen bonds. Beyond enzyme inhibition, this compound also appears to induce damage to the bacterial cell membrane, contributing to its overall antibacterial effect. In vivo studies using a zebrafish model of S. aureus infection have demonstrated this compound's efficacy and safety in a living organism.

Experimental Protocols

While the full detailed experimental protocols from the primary study were not available, the following are representative methodologies for the key experiments conducted.

β-Lactamase Inhibition Assay (Uncompetitive Inhibition)

This assay is designed to determine the inhibitory effect of a compound on β-lactamase activity.

Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare β-lactamase solution mix Mix enzyme, substrate, and inhibitor in a 96-well plate prep_enzyme->mix prep_substrate Prepare nitrocefin (substrate) solution prep_substrate->mix prep_inhibitor Prepare this compound (inhibitor) solutions (various concentrations) prep_inhibitor->mix incubate Incubate at room temperature mix->incubate measure Measure absorbance at 490 nm (kinetic mode) incubate->measure plot Plot reaction rates vs. substrate concentration for each inhibitor concentration measure->plot determine Determine Km and Vmax from plots plot->determine calculate Calculate IC50 determine->calculate

Caption: Workflow for β-lactamase inhibition assay.

Methodology:

  • Reagents: Purified β-lactamase, nitrocefin (a chromogenic substrate), this compound, assay buffer.

  • Procedure:

    • In a 96-well plate, varying concentrations of this compound are pre-incubated with β-lactamase.

    • The reaction is initiated by the addition of nitrocefin.

    • The hydrolysis of nitrocefin, which results in a color change, is monitored over time by measuring the absorbance at 490 nm using a microplate reader.

    • The initial reaction rates are calculated for each concentration of this compound.

    • For determining the mechanism of inhibition, the experiment is repeated with varying concentrations of both the substrate (nitrocefin) and the inhibitor (this compound).

  • Data Analysis: The data is analyzed using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine the mode of inhibition and calculate Km, Vmax, and IC50 values.

Analysis of Bacterial Cell Membrane Destruction

This experiment aims to visualize and quantify the damage to the bacterial cell membrane upon treatment with this compound.

Workflow:

G cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging and Analysis culture Culture Staphylococcus aureus treat Treat bacteria with this compound culture->treat control Prepare untreated control culture->control stain Stain with fluorescent dyes (e.g., SYTO 9 and propidium iodide) treat->stain control->stain microscopy Visualize using fluorescence microscopy stain->microscopy quantify Quantify live vs. dead cells microscopy->quantify

Caption: Workflow for analyzing bacterial membrane damage.

Methodology:

  • Reagents: Staphylococcus aureus culture, this compound, fluorescent dyes (e.g., SYTO 9 for live cells and propidium iodide for dead/membrane-compromised cells).

  • Procedure:

    • S. aureus is grown to a specific optical density.

    • The bacterial culture is then treated with a specific concentration of this compound for a defined period. An untreated culture serves as a control.

    • Both treated and control samples are stained with a combination of fluorescent dyes that differentiate between cells with intact and compromised membranes.

  • Imaging and Analysis: The stained samples are observed under a fluorescence microscope. The images are captured, and the percentage of live versus dead cells is quantified to assess the extent of membrane damage.

In Vivo Efficacy in Zebrafish Infection Model

This model is used to evaluate the therapeutic potential and safety of this compound in a living organism.

Workflow:

G cluster_prep Preparation cluster_infection Infection and Treatment cluster_assessment Assessment prep_zebrafish Prepare zebrafish larvae infect Inject bacteria into zebrafish larvae prep_zebrafish->infect prep_bacteria Prepare GFP-tagged Staphylococcus aureus prep_bacteria->infect treat Administer this compound infect->treat control Administer vehicle control infect->control monitor_survival Monitor survival rates treat->monitor_survival image_fluorescence Image bacterial burden (GFP) treat->image_fluorescence assess_toxicity Assess for signs of toxicity treat->assess_toxicity control->monitor_survival control->image_fluorescence control->assess_toxicity

Caption: Workflow for in vivo zebrafish infection model.

Methodology:

  • Organisms and Reagents: Zebrafish embryos, green fluorescent protein (GFP)-expressing S. aureus, this compound.

  • Procedure:

    • Zebrafish embryos at a specific developmental stage are microinjected with a defined dose of GFP-tagged S. aureus.

    • Following infection, the larvae are treated with this compound. A control group receives a vehicle control.

  • Analysis:

    • Survival: The survival of the zebrafish larvae in both the treated and control groups is monitored over several days.

    • Bacterial Burden: The progression of the infection is monitored by visualizing the GFP-expressing bacteria within the transparent larvae using fluorescence microscopy.

    • Toxicity: The larvae are observed for any signs of toxicity due to the compound, such as developmental abnormalities or behavioral changes.

Logical Relationship of this compound's Action

The findings suggest a clear logical progression of this compound's synergistic activity with beta-lactam antibiotics.

G cluster_resistance Bacterial Resistance Mechanism cluster_synergy This compound's Synergistic Action beta_lactam Beta-lactam Antibiotic beta_lactamase β-lactamase Enzyme beta_lactam->beta_lactamase is hydrolyzed by bacterial_death Bacterial Death beta_lactam->bacterial_death is now effective inactivation Antibiotic Inactivation beta_lactamase->inactivation This compound This compound inhibition β-lactamase Inhibition This compound->inhibition membrane_damage Cell Membrane Damage This compound->membrane_damage inhibition->beta_lactamase blocks membrane_damage->bacterial_death

Caption: this compound's synergistic mechanism with β-lactams.

Evaluating the Reproducibility of Kalafungin Experimental Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Kalafungin, a benzoisochromanequinone antibiotic originally isolated from Streptomyces tanashiensis, has demonstrated a range of biological activities, including antibacterial, antifungal, and potential antitumor properties.[1][2][3][4] This guide provides a comparative analysis of the available experimental data for this compound, focusing on its reproducibility and performance against alternative compounds. Detailed experimental protocols and visual representations of its biosynthetic and potential signaling pathways are included to facilitate further research and development.

Antibacterial Activity: A Focus on β-Lactamase Inhibition

A significant aspect of this compound's antibacterial mechanism is its ability to inhibit β-lactamase, an enzyme responsible for bacterial resistance to β-lactam antibiotics.[5][6] This activity suggests potential for synergistic use with existing antibiotics to combat resistant strains.

Table 1: In Vitro β-Lactamase Inhibition Data for this compound [5][6]

ParameterReported Value
IC50 225.37 ± 1.95 µM
Inhibition Type Uncompetitive
Km 3.448 ± 0.7 µM
Vmax 215.356 ± 8 µM/min

Comparison with Clinically Used β-Lactamase Inhibitors

To contextualize the efficacy of this compound, its β-lactamase inhibitory activity is compared with that of established clinical drugs.

Table 2: Comparative IC50 Values of β-Lactamase Inhibitors

CompoundTarget EnzymeIC50 (nM)
This compound β-Lactamase (from S. aureus)225,370 nM[6]
Clavulanic Acid TEM-1 β-Lactamase60 nM
Sulbactam TEM-1 β-Lactamase400 nM
Tazobactam TEM-1 β-Lactamase90 nM

Note: Direct comparison should be made with caution due to potential differences in the specific β-lactamase enzymes and assay conditions used in various studies.

Experimental Protocols

To ensure the reproducibility of the cited data, detailed methodologies for key experiments are provided below.

β-Lactamase Inhibition Assay

This protocol is based on the spectrophotometric monitoring of the hydrolysis of a chromogenic substrate, nitrocefin.

Materials:

  • Purified β-lactamase

  • This compound (or other inhibitors) at various concentrations

  • Nitrocefin solution (chromogenic β-lactam substrate)

  • Phosphate buffer (pH 7.0)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and the desired concentration of this compound.

  • Add purified β-lactamase to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the nitrocefin solution.

  • Immediately measure the change in absorbance at 486 nm over time using a microplate reader. The rate of nitrocefin hydrolysis is proportional to the β-lactamase activity.

  • Calculate the percentage of inhibition for each concentration of this compound relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • To determine the mode of inhibition, the assay is performed with varying concentrations of both the substrate (nitrocefin) and the inhibitor (this compound), and the data are analyzed using Lineweaver-Burk or other kinetic plots.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • This compound stock solution

  • Bacterial or fungal culture

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Perform serial two-fold dilutions of this compound in the broth in the wells of a 96-well microtiter plate.

  • Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no drug) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration of the drug that completely inhibits visible growth. Alternatively, the optical density can be measured using a microplate reader.

Biosynthesis and Potential Signaling Pathways of this compound

Understanding the biosynthetic pathway of this compound provides insights into its production and potential for genetic engineering to create novel analogs. Furthermore, exploring its potential interactions with cellular signaling pathways can elucidate its mechanism of action, particularly its anticancer effects.

This compound Biosynthetic Pathway

This compound is a polyketide synthesized by a type II polyketide synthase (PKS) system. Its biosynthesis shares early steps with the well-characterized antibiotic actinorhodin.[4]

This compound Biosynthesis Acetyl-CoA Acetyl-CoA Type II PKS Type II PKS Acetyl-CoA->Type II PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Type II PKS Poly-β-keto chain Poly-β-keto chain Type II PKS->Poly-β-keto chain Aromatase/Cyclase Aromatase/Cyclase Poly-β-keto chain->Aromatase/Cyclase Bicyclic intermediate Bicyclic intermediate Aromatase/Cyclase->Bicyclic intermediate Ketoreductase Ketoreductase Bicyclic intermediate->Ketoreductase Hydroxylated intermediate Hydroxylated intermediate Ketoreductase->Hydroxylated intermediate Further tailoring enzymes Further tailoring enzymes Hydroxylated intermediate->Further tailoring enzymes This compound This compound Further tailoring enzymes->this compound

Biosynthetic pathway of this compound.

Potential Signaling Pathways Affected by this compound

While direct experimental evidence for this compound's effect on specific signaling pathways is limited, many natural products with similar structures and reported anticancer activities are known to modulate key cellular pathways such as NF-κB, MAPK, and PI3K/Akt. These pathways are crucial in regulating cell proliferation, apoptosis, and inflammation. Further research is warranted to determine if this compound exerts its biological effects through these mechanisms.

Potential Signaling Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nfkb cluster_mapk cluster_pi3k cluster_cellular_response Cellular Response This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibition? MAPK MAPK Pathway This compound->MAPK Modulation? PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibition? Proliferation Cell Proliferation NFkB->Proliferation Apoptosis Apoptosis NFkB->Apoptosis Inflammation Inflammation NFkB->Inflammation MAPK->Proliferation MAPK->Apoptosis PI3K_Akt->Proliferation PI3K_Akt->Apoptosis IKK IKK IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK PI3K PI3K Akt Akt PI3K->Akt

Hypothesized modulation of signaling pathways.

Comparative Analysis of Antifungal, Antiviral, and Anticancer Data

While this compound has been reported to possess broad-spectrum antifungal and antiprotozoal activities, as well as potential antitumor effects, a lack of publicly available, reproducible quantitative data (e.g., MIC, IC50, EC50 values against specific fungal strains, cancer cell lines, or viruses) currently limits a direct and robust comparison with other agents. The existing literature primarily provides qualitative descriptions of these activities.[1][2][3]

To facilitate future comparative studies, the following tables provide a framework for organizing such data once it becomes available. For context, data for representative compounds in each class are included.

Table 3: Framework for Comparative Antifungal Activity (MIC in µg/mL)

OrganismThis compoundMicafungin (Comparator)
Candida albicansData not available0.015 - 0.03[1][7]
Aspergillus fumigatusData not available0.004 - 0.015[1]

Table 4: Framework for Comparative Anticancer Activity (IC50 in µM)

Cell LineThis compoundDoxorubicin (Comparator)
MCF-7 (Breast) Data not available~0.05 - 0.5
MDA-MB-231 (Breast) Data not available~0.1 - 1.0

Table 5: Framework for Comparative Antiviral Activity (EC50 in µM)

VirusThis compoundAcyclovir (Comparator for HSV-1)
Influenza A virus Data not available-
Herpes Simplex Virus-1 (HSV-1) Data not available~0.1 - 1.0

Conclusion and Future Directions

The currently available and reproducible data for this compound strongly support its role as a β-lactamase inhibitor. However, to fully evaluate its potential as a broad-spectrum antimicrobial or as an anticancer agent, further rigorous and standardized in vitro and in vivo studies are essential. The generation of quantitative data (MIC, IC50, EC50) against a panel of relevant fungal pathogens, cancer cell lines, and viruses is a critical next step. Furthermore, mechanistic studies to confirm its interaction with key signaling pathways will be crucial for its development as a therapeutic agent. This guide serves as a foundational resource to direct these future research efforts and to ensure that the experimental data generated is robust, reproducible, and comparable across different studies.

References

Comparative In Vivo Efficacy of Kalafungin Against Standard Antibacterial Agents for the Treatment of Staphylococcus aureus Infections

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative assessment of the in vivo efficacy of Kalafungin, a natural product with known antimicrobial properties, against standard-of-care antibiotics for infections caused by Staphylococcus aureus. The data presented is primarily derived from studies utilizing the zebrafish (Danio rerio) larva model, a valuable tool for in vivo screening of antimicrobial compounds.

Executive Summary

This compound has demonstrated in vivo activity against Staphylococcus aureus in a zebrafish infection model, where it is reported to be active and safe.[1][2] Its primary mechanism of antibacterial action against certain strains is the uncompetitive inhibition of β-lactamase, an enzyme responsible for resistance to β-lactam antibiotics.[1][2] This suggests a potential role for this compound in combination therapy to overcome antibiotic resistance.

Direct quantitative comparisons of the in vivo efficacy of this compound with standard drugs such as vancomycin and oxacillin are challenging due to the limited availability of public data from head-to-head studies. This guide presents available quantitative data for standard drugs to provide a benchmark for assessing this compound's potential.

In Vivo Efficacy Data

While the primary study on this compound's in vivo efficacy reports positive outcomes in terms of survival and safety in Staphylococcus aureus-infected zebrafish, specific quantitative data on percentage survival or bacterial load reduction is not publicly available in the cited abstract.[1][2] The study indicates that this compound treatment at 1- and 2-fold its minimum inhibitory concentration (MIC) is effective in clearing the infection.[2]

For comparative purposes, the following tables summarize in vivo efficacy data for the standard drugs, vancomycin and oxacillin, from separate studies using zebrafish models of S. aureus infection.

Table 1: In Vivo Efficacy of Vancomycin against Staphylococcus aureus in Zebrafish Larvae

Treatment GroupDosing RegimenSurvival Rate (%)Bacterial Load (CFU/larva)Source
Untreated Control-0% at 72 hpi~15,000 (initial inoculum)[3][4]
Vancomycin300 µg/mL (microinjection)~90%0-2500[3][5]

hpi: hours post-infection; CFU: Colony Forming Units

Table 2: In Vivo Efficacy of Oxacillin against Staphylococcus aureus in Zebrafish Larvae

Treatment GroupDosing RegimenSurvival Rate (%)Bacterial Load (CFU/larva)Source
Untreated Control-Not specified~10^6 (lethal threshold)[6][7]
Oxacillin32 µg/mL (immersion)Significantly increased vs. untreatedControlled around 10^2 - 10^3[6][7]
Oxacillin + Tetracycline32 µg/mL + 50 µg/mL (immersion)Significantly increased vs. oxacillin aloneMore clustered around 10^2 - 10^3[6][7]

Experimental Protocols

This compound In Vivo Efficacy Study (Based on available information)[1][2]
  • Animal Model: Zebrafish (Danio rerio) larvae.

  • Bacterial Strain: Green Fluorescent Protein (GFP)-tagged Staphylococcus aureus.

  • Infection Protocol: Microinjection of GFP-tagged S. aureus into the caudal vein of zebrafish larvae.

  • Treatment: Infected larvae were treated by immersion in fish water containing this compound at 0.5x, 1x, and 2x the Minimum Inhibitory Concentration (MIC). Treatment was initiated at 12 hours post-infection.

  • Efficacy Assessment: The study reported monitoring of survival, safety, and behavioral profiles. A bacteriostatic effect was observed at sub-MIC concentrations.

Standard Drug In Vivo Efficacy Studies (Representative Protocols)

Vancomycin Study Protocol [3][4][5]

  • Animal Model: Zebrafish (Danio rerio) embryos, 30 hours post-fertilization (hpf).

  • Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) strain USA300.

  • Infection Protocol: Microinjection of approximately 15,000 Colony Forming Units (CFU) per embryo into the hindbrain ventricle.

  • Treatment: Two hours post-infection, embryos were treated with a single microinjection of vancomycin at various concentrations (ranging from 16 to 400 µg/mL) at the same site.

  • Efficacy Assessment: Survival rates were monitored daily. Bacterial load was determined by homogenization of embryos and plating for CFU counts.

Oxacillin Study Protocol [6][7]

  • Animal Model: London Wild-Type (LWT) zebrafish larvae.

  • Bacterial Strain: Staphylococcus aureus strain NewHG.

  • Infection Protocol: Infection with an initial dose of approximately 10^3 CFU per embryo.

  • Treatment: At 1-day post-infection, larvae were treated by immersion in water containing 32 µg/mL of oxacillin.

  • Efficacy Assessment: Survival was monitored and presented as a Kaplan-Meier curve. Bacterial load in individual larvae was determined at various time points to assess growth dynamics.

Mechanism of Action & Signaling Pathways

This compound's antibacterial activity against β-lactam resistant S. aureus is attributed to its role as a β-lactamase inhibitor. It functions through an uncompetitive inhibition mechanism.[1][2] In this mode of inhibition, this compound binds only to the enzyme-substrate complex, not to the free enzyme. This binding event forms an inactive enzyme-substrate-inhibitor complex, which prevents the enzyme from converting the substrate into its product.

G E β-Lactamase (Enzyme) ES Enzyme-Substrate Complex E->ES + Substrate (S) S β-Lactam Antibiotic (Substrate) ES->E ESI Enzyme-Substrate-Inhibitor Complex (Inactive) ES->ESI + this compound (I) P Hydrolyzed Antibiotic (Product) ES->P Catalysis I This compound (Inhibitor) ESI->ES dummy1 dummy2

Caption: Uncompetitive inhibition of β-lactamase by this compound.

Experimental Workflow

The general workflow for assessing the in vivo efficacy of antimicrobial compounds in a zebrafish model is depicted below.

G A 1. Bacterial Culture (e.g., S. aureus) C 3. Microinjection of Bacteria A->C B 2. Zebrafish Embryo Collection & Staging B->C D 4. Treatment Administration (this compound or Standard Drug) C->D E 5. Incubation & Monitoring D->E F 6a. Survival Analysis E->F G 6b. Bacterial Load Quantification (CFU) E->G H 7. Data Analysis & Comparison F->H G->H

Caption: General workflow for in vivo antimicrobial efficacy testing in zebrafish.

Conclusion and Future Directions

This compound emerges as a promising antibacterial agent with a distinct mechanism of action as a β-lactamase inhibitor. The available in vivo data from the zebrafish model suggests its potential, particularly in combating resistant Staphylococcus aureus strains. However, a significant data gap exists concerning its quantitative in vivo efficacy compared directly to standard antibiotics.

To fully assess the therapeutic potential of this compound, future research should prioritize:

  • Direct Comparative Studies: Conducting in vivo experiments that directly compare the efficacy of this compound with standard drugs like vancomycin and oxacillin under identical experimental conditions.

  • Quantitative Data Publication: Detailed reporting of quantitative outcomes, including survival curves and bacterial burden reduction, is crucial for objective evaluation.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Investigating the PK/PD properties of this compound to optimize dosing regimens for maximum efficacy.

  • Exploration of Other Activities: Given its reported antifungal and antitumor properties, further in vivo studies are warranted to explore these potential applications.

This guide underscores the potential of this compound while highlighting the need for more rigorous, quantitative, and comparative in vivo studies to solidify its position as a viable therapeutic candidate.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Kalafungin Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Kalafungin, an antibiotic with antimicrobial and β-lactamase inhibitory properties, requires careful management throughout its lifecycle, including its ultimate disposal.[1] This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general laboratory chemical waste guidelines.

Core Principles of Chemical Waste Management

The foundation of safe laboratory practice lies in a comprehensive chemical hygiene plan. All laboratory personnel must be trained in the proper handling, storage, and disposal of hazardous wastes.[2] The overriding principle is that no activity should begin without a clear plan for the disposal of all waste generated.[3]

Key tenets of chemical waste management include:

  • Waste Minimization: Employ strategies to reduce the quantity of waste generated.[4]

  • Proper Labeling: All waste containers must be clearly and accurately labeled.[4][5]

  • Segregation of Incompatibles: Never mix incompatible waste streams to prevent dangerous chemical reactions.[3]

  • Closed Containers: Waste containers must be kept securely closed except when adding waste.[2][4][5]

  • Designated Storage: Store chemical waste in a designated satellite accumulation area.[4]

This compound Disposal Protocol

While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound was not found in the public domain, the following procedures are based on established guidelines for the disposal of antibiotic powders and general laboratory chemicals.[6] It is crucial to treat any substance of unknown toxicity with a high degree of caution.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing appropriate PPE:

  • Safety goggles

  • Chemical-resistant gloves

  • Laboratory coat

Step 2: Waste Characterization

This compound, as an antibiotic powder, should be treated as hazardous chemical waste.[6] Stock solutions of antibiotics, typically at higher concentrations, are also considered hazardous chemical waste.[6]

Step 3: Solid Waste Disposal

  • Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical waste. The original container is often a suitable choice.[2][5]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound."

  • Collection: Carefully transfer any unused or expired this compound powder into the designated hazardous waste container. Avoid creating dust.

  • Storage: Store the sealed container in a designated satellite accumulation area, segregated from incompatible materials.

Step 4: Liquid Waste Disposal (Solutions containing this compound)

  • Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container for liquid chemical waste.

  • Labeling: Label the container with "Hazardous Waste" and list all chemical constituents of the solution, including "this compound" and the solvent(s) used.

  • Collection: Pour the this compound solution into the designated liquid hazardous waste container.

  • Storage: Securely cap the container and store it in the designated satellite accumulation area.

Step 5: Disposal of Contaminated Materials

Any materials that have come into contact with this compound, such as weighing boats, contaminated gloves, and pipette tips, should be considered hazardous waste.

  • Collection: Place all contaminated solid waste into a designated hazardous waste bag or container.

  • Labeling: Clearly label the container as "Hazardous Waste" and indicate that it contains materials contaminated with this compound.

Step 6: Decontamination of Glassware

  • Initial Rinse: Rinse the glassware with a suitable solvent capable of dissolving this compound. This initial rinsate must be collected and disposed of as hazardous liquid waste.[5]

  • Triple Rinse: For containers that held acutely hazardous waste, a triple rinse is required.[2][3][5] The rinsate from this process must also be collected and disposed of as hazardous waste.[3][5]

  • Final Cleaning: After decontamination, the glassware can be washed using standard laboratory procedures.

Step 7: Arranging for Waste Pickup

Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4] Do not dispose of chemical waste down the sink or in the regular trash.[2]

Quantitative Data Summary

Waste CategoryMaximum Accumulation Limit in Satellite Area
Hazardous Waste (General)55 gallons
Acutely Toxic (P-list) Solid Waste1 kilogram
Acutely Toxic (P-list) Liquid Waste1 quart

Data sourced from general laboratory chemical waste management guidelines.[4]

Experimental Workflow: this compound Disposal Procedure

The following diagram illustrates the logical steps for the proper disposal of this compound.

Kalafungin_Disposal_Workflow cluster_prep Preparation cluster_waste_type Waste Characterization cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_contaminated Contaminated Materials cluster_final Final Steps start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe waste_type Solid, Liquid, or Contaminated? ppe->waste_type solid_container Select & Label Solid Waste Container waste_type->solid_container Solid liquid_container Select & Label Liquid Waste Container waste_type->liquid_container Liquid contaminated_container Select & Label Contaminated Waste Container waste_type->contaminated_container Contaminated collect_solid Transfer Solid this compound solid_container->collect_solid store Store in Satellite Accumulation Area collect_solid->store collect_liquid Pour this compound Solution liquid_container->collect_liquid collect_liquid->store collect_contaminated Collect Contaminated Items contaminated_container->collect_contaminated collect_contaminated->store pickup Arrange EHS Waste Pickup store->pickup end_proc End of Procedure pickup->end_proc

Caption: Workflow for the safe disposal of this compound waste.

References

Navigating the Safe Handling of Kalafungin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties of Kalafungin

A clear understanding of a compound's properties is the foundation of safe handling. The following table summarizes the known quantitative data for this compound.[1][4][5]

PropertyValue
Molecular FormulaC16H12O6
Molar Mass300.266 g·mol−1
CAS Number11048-15-0
IC50225.37 μM (against β-lactamase)

Operational Plan for Safe Handling and Disposal

This procedural guidance outlines the step-by-step process for safely managing this compound from receipt to disposal, minimizing exposure risk and ensuring a secure laboratory environment.

Engineering Controls and Preparation
  • Designated Work Area: All work with this compound powder or stock solutions should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to prevent inhalation of airborne particles.[6]

  • Spill Kit: A readily accessible spill kit containing absorbent materials, appropriate cleaning agents, and personal protective equipment (PPE) is mandatory.[7]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary control measure to protect individuals from exposure.[6]

  • Gloves: Wear two pairs of chemotherapy-rated, powder-free nitrile gloves.[6][8] The outer glove should be changed immediately upon contamination.

  • Gown: A disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs is required.[7]

  • Eye and Face Protection: Use safety goggles and a face shield to protect against splashes.[7][9]

  • Respiratory Protection: When handling the powder form, a fit-tested N95 or higher-rated respirator is necessary to prevent inhalation.[6]

Handling and Experimental Procedures
  • Receiving and Storage: Upon receipt, inspect the container for any damage. Store this compound according to the supplier's instructions, typically at -20°C for long-term storage of the powder.[1]

  • Weighing: Weighing of this compound powder should be performed in a chemical fume hood or a containment glove box to minimize aerosol generation.

  • Solution Preparation: Prepare solutions within a biological safety cabinet or fume hood. Use a closed system transfer device (CSTD) if available to further reduce the risk of exposure.

  • Administration (in vitro/in vivo): When administering this compound in experimental settings, continue to wear all recommended PPE.

Decontamination and Cleaning
  • Work Surfaces: At the end of each procedure, decontaminate all work surfaces with an appropriate cleaning agent.

  • Equipment: All non-disposable equipment that has come into contact with this compound should be thoroughly cleaned and decontaminated.

Waste Disposal

Proper disposal of antibiotic and cytotoxic waste is crucial to prevent environmental contamination and the development of antibiotic-resistant bacteria.[10][11]

  • Solid Waste: All disposable PPE (gloves, gowns, masks), and any materials used for cleaning up spills should be disposed of in a clearly labeled hazardous waste container.[7]

  • Liquid Waste: Unused stock solutions and contaminated media are considered hazardous chemical waste.[10] They should be collected in a designated, sealed, and labeled waste container for chemical waste. Do not pour this compound waste down the drain.

  • Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container.

Safe Handling and Disposal Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Kalafungin_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_area Designate Work Area (Fume Hood/BSC) don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather Materials & Spill Kit don_ppe->gather_materials weigh Weigh Powder gather_materials->weigh prepare_solution Prepare Solution weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate liquid_waste Dispose of Liquid Waste (in Chemical Waste) experiment->liquid_waste sharps_waste Dispose of Sharps experiment->sharps_waste doff_ppe Doff PPE Correctly decontaminate->doff_ppe solid_waste Dispose of Solid Waste (in Hazardous Waste) doff_ppe->solid_waste end_process End solid_waste->end_process liquid_waste->end_process sharps_waste->end_process start Start start->prep_area

Caption: Workflow for the safe handling and disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.